ZINC acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;diacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUNCQRNNEAKC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(C2H3O2)2, C4H6O4Zn | |
| Record name | ZINC ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4794 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5970-45-6 (Parent) | |
| Record name | Zinc acetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8038770 | |
| Record name | Zinc acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Obtained in both anhydrous form and as a dihydrate. Both are white crystalline solids. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit spread to the environment. Used to preserve wood, to make other zinc compounds, as a food and feed additive., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colourless crystals or fine, off-white powder, Colorless, white to greyish-white, or yellowish solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | ZINC ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4794 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ZINC ACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Zinc acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7764 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility: 40 g/ 100 g water at 25 °C; 67 g/100 g water at 100 °C; 3 g/ 100 g alcohol at 25 °C /Zinc acetate dihydrate/, Insol in alkalies; sol in dil mineral acids | |
| Record name | ZINC ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite) | |
| Record name | ZINC ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4794 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZINC ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite), White to grayish-white or yellowish powder colorless cubic crystals | |
CAS No. |
557-34-6; 5970-45-6, 557-34-6 | |
| Record name | ZINC ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4794 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zinc acetate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14487 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC ACETATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2ZEY72PME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZINC ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermal Decomposition Mechanism of Zinc Acetate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O), a critical process in the synthesis of zinc oxide nanoparticles and other zinc-containing materials. This document details the decomposition pathway, intermediate and final products, and the experimental methodologies used for its characterization.
Core Decomposition Mechanism
The thermal decomposition of this compound dihydrate is a multi-step process that is highly dependent on the experimental conditions, particularly the heating rate and atmospheric environment. The general mechanism involves an initial dehydration step to form anhydrous this compound, which is then followed by the decomposition of the anhydrous salt to yield zinc oxide as the final solid product.
The decomposition process can be summarized by the following key stages:
-
Dehydration: The process begins with the loss of the two water molecules of hydration. This endothermic step typically occurs at temperatures below 150°C.[1]
-
Decomposition of Anhydrous this compound: Following dehydration, the anhydrous this compound decomposes into zinc oxide. This stage is more complex and can involve the formation of intermediates. The decomposition of the acetate group leads to the evolution of various gaseous byproducts, including acetic acid, acetone, and carbon dioxide.[2][3] This decomposition generally takes place in the temperature range of 150°C to 350°C.[2]
-
Formation of Zinc Oxide: The final solid residue of the thermal decomposition is zinc oxide (ZnO). The crystallinity and morphology of the resulting ZnO can be influenced by the decomposition temperature and atmosphere.
Under vacuum conditions, the decomposition can proceed through a different pathway involving the formation of a stable intermediate, basic this compound (Zn₄O(CH₃COO)₆), upon the loss of acetic anhydride.
Quantitative Decomposition Data
The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) of this compound dihydrate decomposition.
Table 1: Thermogravimetric Analysis (TGA) Data
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Gaseous Products |
| Dehydration | Room Temperature - 150 | ~16.4 | H₂O |
| Anhydrous Decomposition | 150 - 350 | ~46.5 | CH₃COOH, (CH₃)₂CO, CO₂ |
Note: Mass loss percentages are approximate and can vary with experimental conditions.
Table 2: Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) Peak Data
| Thermal Event | Peak Temperature (°C) | Type of Peak |
| Dehydration | ~105 | Endothermic[4] |
| Melting of Anhydrous Form | ~255 | Endothermic |
| Decomposition | ~275 - 316 | Endothermic/Exothermic |
Note: The decomposition peak can be complex, with both endothermic and exothermic events corresponding to the breakdown of the acetate and combustion of organic fragments.
Experimental Protocols
The characterization of the thermal decomposition of this compound dihydrate typically involves a combination of thermoanalytical and spectroscopic techniques.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)
-
Objective: To quantify the mass loss of the sample as a function of temperature and to identify the evolved gaseous products.
-
Methodology: A sample of this compound dihydrate (typically 5-10 mg) is placed in an alumina or platinum crucible within a thermogravimetric analyzer. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen, air, or vacuum). The mass of the sample is continuously monitored. The outlet of the TGA furnace is coupled to a mass spectrometer to analyze the composition of the evolved gases in real-time.
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow associated with the thermal transitions in the sample.
-
Methodology: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere. The difference in heat flow to the sample and the reference is recorded as a function of temperature, revealing endothermic and exothermic events.
X-ray Diffraction (XRD)
-
Objective: To identify the crystalline phases of the solid products at different stages of decomposition.
-
Methodology: Samples of this compound dihydrate are heated to specific temperatures corresponding to different decomposition stages and then cooled to room temperature. The resulting solid residues are analyzed using an X-ray diffractometer. The diffraction pattern is then compared with standard diffraction patterns to identify the crystalline phases present (e.g., this compound dihydrate, anhydrous this compound, zinc oxide).
Visualizations
Thermal Decomposition Pathway of this compound Dihydrate
Caption: Decomposition pathway of this compound dihydrate.
Experimental Workflow for Analysis
Caption: Workflow for thermal decomposition analysis.
References
An In-depth Technical Guide to the Hydrolysis of Zinc Acetate in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc acetate, a common precursor in materials science and a component in pharmaceutical formulations, undergoes complex hydrolysis in aqueous solutions. This process is fundamental to applications ranging from the synthesis of zinc oxide (ZnO) nanomaterials to understanding the bioavailability of zinc supplements. The hydrolysis pathway involves the formation of various transient and stable species, including mononuclear and polynuclear hydroxy complexes, and layered basic zinc salts. The equilibrium and kinetics of these reactions are critically dependent on solution parameters such as pH, temperature, and precursor concentration. This guide provides a detailed examination of the chemical mechanisms, thermodynamics, and influencing factors of this compound hydrolysis. It includes structured data tables for key quantitative parameters, detailed experimental protocols for analysis, and graphical representations of reaction pathways and workflows to support advanced research and development.
Introduction
This compound (Zn(CH₃COO)₂) is a salt that readily dissolves in water, dissociating into zinc ions (Zn²⁺) and acetate ions (CH₃COO⁻)[1]. While the acetate ion is the conjugate base of a weak acid, the zinc cation itself behaves as a Lewis acid, coordinating with water molecules to form the hexaaquazinc(II) ion, [Zn(H₂O)₆]²⁺. The acidity of these coordinated water molecules leads to a series of pH-dependent hydrolysis reactions. Understanding this hydrolysis is crucial as it governs the speciation of zinc in solution, which in turn dictates the formation of solid-state products like zinc oxide and basic zinc salts, and influences the absorption and physiological activity of zinc in biological systems[1][2].
The controlled hydrolysis of this compound is a cornerstone of the sol-gel and hydrothermal methods used to synthesize ZnO nanostructures with tailored morphologies and properties for applications in electronics, catalysis, and sensing[3][4]. In drug development, the solubility and absorption of oral zinc supplements are directly impacted by the hydrolysis of the zinc salt within the variable pH environments of the gastrointestinal tract.
The Chemistry of this compound Hydrolysis
The hydrolysis process begins with the deprotonation of water molecules coordinated to the Zn²⁺ ion. This sequence of reactions leads to the formation of various soluble hydroxy complexes and, under appropriate conditions, the precipitation of solid phases.
Fundamental Reactions and Species
In an aqueous solution, this compound dissociates, and the resulting aqua-zinc ion undergoes hydrolysis. The acetate ions in solution act as a buffer and can also participate in the formation of intermediate complexes. The primary hydrolysis steps for the zinc ion are outlined below.
The process can be generalized by the following stepwise reactions:
-
First Hydrolysis Step: [Zn(H₂O)₆]²⁺ + H₂O ⇌ [Zn(OH)(H₂O)₅]⁺ + H₃O⁺
-
Second Hydrolysis Step: [Zn(OH)(H₂O)₅]⁺ + H₂O ⇌ [Zn(OH)₂(H₂O)₄]⁰ + H₃O⁺
-
Further Hydrolysis: Subsequent steps can lead to the formation of anionic species like [Zn(OH)₃]⁻ and [Zn(OH)₄]²⁻ at higher pH values.
In parallel, polymerization can occur, leading to dinuclear and polynuclear species such as [Zn₂(OH)]³⁺.
Hydrolysis Products and Intermediates
The hydrolysis of this compound does not simply stop at soluble hydroxy complexes. Depending on the conditions, several solid-state products can form.
-
Zinc Hydroxide (Zn(OH)₂): At moderately alkaline pH, amorphous or crystalline zinc hydroxide may precipitate.
-
Layered Basic this compound (LBZA): A key intermediate in many synthesis routes is layered basic this compound, often with the formula Zn₅(OH)₈(CH₃COO)₂·nH₂O. This compound features a layered structure of zinc hydroxide sheets with intercalated acetate ions and water molecules.
-
Zinc Oxide (ZnO): Upon heating or aging, the intermediate phases like Zn(OH)₂ and LBZA decompose to form the thermodynamically stable zinc oxide. The transformation from LBZA to ZnO can occur through a dissolution/reprecipitation process or a solid-phase transformation.
The overall pathway is influenced by the presence of acetate ions, which can form complexes with zinc and modulate the reaction landscape.
Caption: Generalized pathway of this compound hydrolysis in an aqueous solution.
Quantitative Data and Influencing Factors
The extent of hydrolysis and the nature of the resulting products are highly sensitive to the reaction environment.
Data Presentation
The thermodynamics of the initial hydrolysis steps of the aquated zinc ion have been extensively studied. The equilibrium constants provide a quantitative measure of the tendency for each species to form.
| Reaction | log K (at 298 K, infinite dilution) |
| Zn²⁺ + H₂O ⇌ Zn(OH)⁺ + H⁺ | -8.96 ± 0.05 |
| Zn²⁺ + 2H₂O ⇌ Zn(OH)₂ + 2H⁺ | -17.82 ± 0.08 |
| Zn²⁺ + 3H₂O ⇌ Zn(OH)₃⁻ + 3H⁺ | -28.05 ± 0.05 |
| 2Zn²⁺ + H₂O ⇌ Zn₂(OH)³⁺ + H⁺ | –7.9 ± 0.2 |
| (Data compiled from Powell and Brown, 2013 as cited in a NECTAR COST report) |
The standard enthalpy of formation for this compound dihydrate from the elements is -(1669.35 ± 1.30) kJ·mol⁻¹. The reaction of ZnO with acetic acid and water to form the dihydrate is exothermic.
Effect of pH
The pH is the most critical factor controlling this compound hydrolysis.
-
Low pH (acidic): Hydrolysis is suppressed, and the dominant species is the hydrated Zn²⁺ ion. The solubility of zinc salts is highest at low pH.
-
Near-Neutral pH (6-8): As pH increases, the formation of mononuclear hydroxy species like [Zn(OH)]⁺ begins. In this range, precipitation of basic this compound (Zn₅(OH)₈(CH₃COO)₂) is often observed. Studies have shown that at pH 6, nearly pure single-phase basic this compound can be obtained.
-
High pH (alkaline): At pH values above 8, the formation of Zn(OH)₂ and its subsequent conversion to ZnO is favored. Increasing the pH generally increases the rate and extent of hydrolysis, though excessively high pH can lead to the formation of soluble zincate ions ([Zn(OH)₄]²⁻).
Effect of Temperature
Temperature influences both the kinetics and thermodynamics of the hydrolysis reactions.
-
Increased Temperature: Generally accelerates the hydrolysis and subsequent condensation/dehydration reactions, promoting the conversion of intermediate phases like basic zinc salts into crystalline ZnO.
-
Product Distribution: The relative amounts of ZnO and basic this compound in the final product are temperature-dependent. In some sol-gel preparations, the amount of ZnO nanoparticles was found to decrease as the synthesis temperature increased, suggesting a complex equilibrium between hydrolysis, condensation, and complexation-reprecipitation reactions.
Experimental Analysis of this compound Hydrolysis
A multi-technique approach is required to fully elucidate the hydrolysis pathway and characterize the resulting products.
Caption: A typical experimental workflow for studying this compound hydrolysis.
Experimental Protocol 1: Potentiometric Titration for Hydrolysis Constant Determination
This protocol is designed to determine the pKa values for the hydrolysis of the aquated zinc ion.
-
Materials & Equipment:
-
This compound dihydrate (analytical grade)
-
Standardized NaOH solution (e.g., 0.1 M), carbonate-free
-
Standardized HCl or HNO₃ solution (e.g., 0.1 M)
-
Inert salt for constant ionic strength (e.g., NaClO₄ or KNO₃)
-
High-precision pH meter and combination glass electrode
-
Autotitrator or calibrated burette
-
Thermostatted reaction vessel
-
Nitrogen gas supply for inert atmosphere
-
-
Procedure:
-
Prepare a solution of this compound of known concentration (e.g., 10 mM) in deionized water. Add a high concentration of the inert salt (e.g., 0.5 M NaClO₄) to maintain a constant ionic strength.
-
Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4, 7, 10) at the desired experimental temperature (e.g., 25 °C).
-
Place a known volume of the this compound solution into the thermostatted vessel and allow it to reach thermal equilibrium. Bubble nitrogen through the solution to exclude atmospheric CO₂.
-
Begin titration by adding small, precise aliquots of the standardized NaOH solution.
-
Record the pH value after each addition, ensuring the reading is stable.
-
Continue the titration until the pH rises significantly, indicating the formation and precipitation of zinc hydroxide.
-
Perform a blank titration of the inert salt solution without this compound to correct for the auto-protolysis of water.
-
-
Data Analysis:
-
Plot the titration curve (pH vs. volume of NaOH added).
-
Use computational software (e.g., HYPERQUAD) to fit the titration data to a chemical model that includes the expected hydrolysis species (Zn(OH)⁺, Zn(OH)₂, etc.).
-
The software refines the stability constants (log K values) for each species to achieve the best fit between the experimental and calculated titration curves.
-
Experimental Protocol 2: Synthesis and Characterization of ZnO Nanoparticles
This protocol describes a common method for producing ZnO nanoparticles via the hydrolysis of this compound.
-
Synthesis:
-
Dissolve this compound dihydrate (e.g., 0.1 M) in a suitable solvent like ethanol or a water/ethanol mixture with vigorous stirring.
-
Separately, prepare a solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in the same solvent (e.g., 0.2 M NaOH).
-
Heat the this compound solution to a specific temperature (e.g., 60-80 °C) under constant stirring.
-
Add the basic solution dropwise to the heated this compound solution to induce hydrolysis and precipitation. A white precipitate should form immediately.
-
Age the resulting suspension under continuous stirring at the reaction temperature for a set period (e.g., 1-2 hours) to allow for crystal growth and phase transformation.
-
-
Purification:
-
Cool the suspension to room temperature.
-
Separate the precipitate by centrifugation (e.g., 3000 rpm for 15-30 minutes).
-
Discard the supernatant. Wash the precipitate by re-dispersing it in deionized water and ethanol several times to remove unreacted precursors and by-products.
-
Dry the final white powder in an oven at a moderate temperature (e.g., 60-100 °C).
-
-
Characterization:
-
X-Ray Diffraction (XRD): Analyze the dried powder to confirm the formation of the ZnO wurtzite crystal structure and assess crystallinity and crystallite size.
-
Scanning Electron Microscopy (SEM): Examine the morphology, size, and aggregation of the synthesized ZnO nanoparticles.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identify residual acetate or hydroxyl groups on the nanoparticle surface.
-
Thermogravimetric Analysis (TGA): Determine the thermal stability of the product and identify the decomposition temperatures of any intermediate phases.
-
Applications in Research and Drug Development
Relevance to Drug Formulation and Absorption
The bioavailability of orally administered zinc is highly dependent on its dissolution in the stomach and absorption in the small intestine. This compound is often used in supplements and as a treatment for Wilson's disease.
-
pH-Dependent Solubility: The hydrolysis of this compound is directly relevant to its in-vivo behavior. In the low pH of the stomach (pH 1-3), hydrolysis is minimal, and this compound remains highly soluble, favoring the release of Zn²⁺ ions for absorption.
-
Impact of Elevated pH: In individuals with elevated gastric pH (achlorhydria) or those taking acid-suppressing medications, the pH may be >5. Under these conditions, hydrolysis can lead to the formation of less soluble zinc hydroxide or basic salt species, potentially reducing zinc absorption. Studies have shown that the absorption of zinc from this compound is significantly higher at low intragastric pH compared to high pH. This contrasts with salts like zinc oxide, which show very poor absorption at high pH.
Caption: Conceptual diagram of this compound's role in drug delivery and cellular function.
Conclusion
The hydrolysis of this compound in aqueous solution is a multifaceted process involving a cascade of reactions that are highly sensitive to environmental conditions, particularly pH and temperature. The progression from soluble aquo- and hydroxy-complexes to solid-state intermediates like basic this compound and finally to zinc oxide is a critical pathway exploited in the rational design of nanomaterials. For pharmaceutical applications, this same chemistry governs the dissolution and subsequent bioavailability of zinc, highlighting the importance of understanding these fundamental principles in the development of effective drug products. The experimental protocols and quantitative data presented herein provide a framework for researchers to investigate and control the hydrolysis of this compound for their specific applications.
References
solubility of zinc acetate in different organic solvents
An In-depth Technical Guide to the Solubility of Zinc Acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information contained herein is critical for researchers and professionals involved in drug development, chemical synthesis, and other scientific endeavors where this compound is utilized as a reagent or active pharmaceutical ingredient. Understanding the solubility of this compound is paramount for optimizing reaction conditions, formulating drug products, and ensuring the efficiency and reproducibility of experimental outcomes.
Quantitative Solubility Data
The solubility of this compound, which can exist in both anhydrous (Zn(CH₃COO)₂) and dihydrate (Zn(CH₃COO)₂·2H₂O) forms, is highly dependent on the solvent and the temperature. The following table summarizes the available quantitative data for the solubility of this compound in a range of common organic solvents. It is important to note that the form of this compound (anhydrous or dihydrate) is not always specified in the source data; where known, it has been indicated.
| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Solubility (g/L) | Molar Solubility (M) |
| Methanol | CH₃OH | 15 | 1.9[1] | 15[2][3][4] | ~0.082 |
| 66.6 | 1.9[1] | - | - | ||
| Ethanol | C₂H₅OH | 25 | 3.5 | - | - |
| 25 | 3 (dihydrate) | ~30 | ~0.137 | ||
| 79 | 221 | - | - | ||
| Ethanol (absolute) | C₂H₅OH | 25 | 1.18 | - | - |
| Ethanol (96%) | C₂H₅OH | - | Soluble | - | - |
| Acetic Acid | CH₃COOH | 25 | 0.0055 | - | - |
| 40.5 | 0.015 | - | - | ||
| 72 | 0.117 | - | - | ||
| 130 | 0.3 | - | - | ||
| Acetone | C₃H₆O | - | Insoluble | - | - |
| Ethyl Acetate | C₄H₈O₂ | 20 | 0.02592 | - | - |
| Hydrazine | N₂H₄ | 20 | 4 | - | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | - | - | 37,000 (37 mg/mL) | 0.201 |
| - | - | 44,000 (44 mg/mL) (dihydrate) | 0.200 | ||
| Dimethylformamide (DMF) | C₃H₇NO | - | Slightly soluble | - | - |
Note: Molar solubility (M) is calculated based on the provided g/L data and the molar mass of anhydrous this compound (183.48 g/mol ) or this compound dihydrate (219.50 g/mol ) as appropriate. Some sources provide solubility in g/100g of solvent, while others provide it in g/L. These are not directly comparable without the density of the saturated solution. "Soluble" indicates a qualitative description where quantitative data was not available.
Experimental Protocols for Solubility Determination
While the cited sources do not provide exhaustive experimental details, a general methodology for determining the solubility of a compound like this compound in an organic solvent can be outlined. The most common method is the isothermal equilibrium method .
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.
Materials and Equipment:
-
This compound (anhydrous or dihydrate, as required)
-
Organic solvent of interest
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for zinc analysis, or High-Performance Liquid Chromatography (HPLC) for acetate analysis).
General Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container.
-
Equilibration: The container is placed in a temperature-controlled shaker or water bath set to the desired temperature. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the agitation is stopped, and the solution is allowed to stand at the constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: A sample of the supernatant is carefully withdrawn using a pipette. To remove any suspended solid particles, the sample is immediately filtered through a membrane filter (e.g., 0.22 µm or 0.45 µm) that is chemically compatible with the solvent.
-
Dilution and Quantification: The clear, saturated filtrate is then accurately diluted with the appropriate solvent. The concentration of zinc (or acetate) in the diluted sample is determined using a suitable analytical technique (e.g., AAS or ICP-OES for zinc).
-
Calculation of Solubility: The solubility is then calculated from the measured concentration and the dilution factor, and it is typically expressed in g/100 g of solvent, g/L, or mol/L.
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate organic solvent for this compound based on solubility requirements.
Caption: A logical workflow for selecting an appropriate solvent for this compound.
Summary and Conclusion
This guide has presented a detailed overview of the solubility of this compound in various organic solvents, supported by quantitative data organized for easy reference. While this compound is freely soluble in water, its solubility in organic solvents varies significantly. It exhibits moderate solubility in polar protic solvents like methanol and ethanol, with solubility in ethanol showing a strong positive correlation with temperature. In contrast, it is largely insoluble in less polar solvents such as acetone and ethyl acetate. For applications requiring high concentrations in non-aqueous media, dimethyl sulfoxide (DMSO) appears to be a suitable candidate.
The provided general experimental protocol for solubility determination serves as a foundational method for researchers needing to ascertain solubility in novel solvent systems or under specific experimental conditions. The solvent selection workflow diagram offers a systematic approach to choosing the most appropriate solvent for a given application, taking into account not only solubility but also other critical parameters. This comprehensive guide is intended to be a valuable resource for scientists and professionals in the pharmaceutical and chemical industries, facilitating informed decisions in experimental design and process development involving this compound.
References
Zinc Acetate as a Precursor for Zinc Oxide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of zinc oxide (ZnO) nanoparticles using zinc acetate as a precursor. This compound is a widely used and advantageous starting material due to its high solubility in various solvents, relatively low decomposition temperature, and cost-effectiveness. The properties of the resulting ZnO, such as particle size, morphology, and crystallinity, are highly tunable by controlling the synthesis parameters, making it a versatile precursor for a wide range of applications, including in the pharmaceutical and biomedical fields.
Synthesis Methodologies
Several methods are commonly employed to synthesize ZnO nanoparticles from this compound. The choice of method significantly influences the characteristics of the final product. The most prevalent techniques include precipitation, sol-gel, and hydrothermal synthesis.
Precipitation Method
The precipitation method is a straightforward and widely used technique for synthesizing ZnO nanoparticles.[1] It involves the reaction of a zinc salt solution (this compound) with a precipitating agent, typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form an intermediate zinc hydroxide (Zn(OH)₂) precipitate.[1][2] This intermediate is then converted to ZnO through thermal decomposition (calcination).[1]
Experimental Protocol (General):
-
Precursor Solution Preparation: Dissolve this compound dihydrate (Zn(CH₃COO)₂·2H₂O) in a suitable solvent, such as deionized water or ethanol, to a desired concentration (e.g., 0.1 M to 0.5 M).[3]
-
Precipitating Agent Preparation: Prepare a solution of a precipitating agent, such as NaOH, in the same solvent.
-
Precipitation: Slowly add the precipitating agent solution to the this compound solution under vigorous stirring. A white precipitate of zinc hydroxide will form. The pH of the final solution is a critical parameter to control.
-
Aging and Washing: The precipitate is typically aged for a period to allow for crystal growth and then washed several times with deionized water and ethanol to remove unreacted precursors and byproducts.
-
Drying and Calcination: The washed precipitate is dried at a relatively low temperature (e.g., 80-100 °C) to obtain zinc hydroxide. Subsequent calcination at higher temperatures (e.g., 300-700 °C) converts the Zn(OH)₂ to crystalline ZnO.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Coordination Chemistry of Zinc Acetate Complexes
This guide provides a comprehensive overview of the coordination chemistry of this compound complexes, covering their synthesis, structural diversity, characterization, and applications. This compound is a versatile and readily available precursor for a wide range of coordination compounds, valued for its low toxicity, affordability, and unique chemical properties.[1][2] These complexes are pivotal in fields ranging from materials science and catalysis to pharmaceuticals.[3][4]
Structural Chemistry of this compound
The coordination environment of the zinc ion in acetate complexes is highly flexible, leading to a variety of structural motifs.
Basic Structures
In its anhydrous form, this compound features a tetrahedrally coordinated zinc center, where acetate ligands bridge the zinc ions to form polymeric structures.[5] The more common dihydrate form, Zn(CH₃CO₂)₂·2H₂O, exhibits an octahedral geometry where both acetate groups act as bidentate ligands, and water molecules occupy the remaining coordination sites.
Basic this compound Cluster
Upon heating in a vacuum, this compound eliminates acetic anhydride to form a stable oxo-centered cluster known as "basic this compound," with the formula Zn₄O(CH₃CO₂)₆. This compound possesses a rigid tetrahedral core of four zinc atoms surrounding a central oxygen atom, with six acetate groups bridging the edges of the tetrahedron. This structure serves as a common secondary building unit (SBU) in the construction of Metal-Organic Frameworks (MOFs).
// Nodes O [label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Zn1 [label="Zn", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; Zn2 [label="Zn", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-1.3,-0.75!"]; Zn3 [label="Zn", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="1.3,-0.75!"]; Zn4 [label="Zn", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-1.5!"]; // Hidden behind O for 2D representation, conceptually at the back
// Edges from central Oxygen to Zinc atoms O -> Zn1; O -> Zn2; O -> Zn3; O -> Zn4;
// Acetate bridges (represented by dummy nodes for clarity) node [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=0.8, height=0.3, label="AcO"]; A12 [pos="-0.65,0.375!"]; A13 [pos="0.65,0.375!"]; A23 [pos="0,-0.75!"]; A14 [pos="0,0!"]; A24 [pos="-0.65,-1.125!"]; A34 [pos="0.65,-1.125!"];
edge [style=dashed, arrowhead=none]; Zn1 -- A12 -- Zn2; Zn1 -- A13 -- Zn3; Zn2 -- A23 -- Zn3; Zn1 -- A14 -- Zn4; Zn2 -- A24 -- Zn4; Zn3 -- A34 -- Zn4; } caption: "Basic this compound Cluster [Zn₄O(CH₃CO₂)₆]"
Complexes with N- and O-Donor Ligands
This compound readily reacts with a variety of Lewis basic ligands to form discrete mononuclear or polynuclear complexes. The acetate anion can coordinate in multiple modes (monodentate, bidentate, bridging), contributing to the structural diversity.
-
With N-Donor Ligands: Amines, imidazoles, and pyridines are commonly used ligands. For instance, complexes with ethylenediamine and tris(hydroxymethyl)aminomethane have been synthesized and characterized, often resulting in tetrahedrally coordinated zinc centers. A complex with α-isosparteine shows a slightly distorted ZnN₂O₂ tetrahedron.
-
With O-Donor Ligands: Carboxylic acids like orotic acid can replace the water molecules of this compound dihydrate, leading to mixed-ligand complexes where the acetate groups typically maintain their bidentate coordination.
The coordination number of zinc in these complexes typically ranges from four (tetrahedral) to six (octahedral). Five-coordinate trigonal bipyramidal geometries are less common but have been reported.
Table 1: Selected Crystallographic Data for this compound Complexes
| Complex | Coordination Geometry | Zn-O (Å) Range | Zn-N (Å) Range | Key Bond Angle(s) (°) | Reference(s) |
| Zn(CH₃CO₂)₂(H₂O)₂ | Octahedral | ~2.08 - 2.18 | N/A | O-Zn-O ≈ 90 | |
| Anhydrous Zn(CH₃CO₂)₂ | Tetrahedral | ~1.95 - 2.05 | N/A | O-Zn-O ≈ 109.5 | |
| [Zn₄O(CH₃CO₂)₆] | Tetrahedral (core) | ~1.97 | N/A | Zn-O-Zn ≈ 109.5 | |
| [Zn(α-isosparteine)(CH₃CO₂)₂] | Distorted Tetrahedral | ~2.00 | ~2.05 | O–Zn–O = 126.92(8) | |
| [Zn(1-Me-4-oxopy-3-carb)₂(H₂O)₂] | Distorted Octahedral | 2.04 - 2.12 | N/A | O(ax)-Zn-O(eq) ≈ 88-92 |
Synthesis of this compound Complexes
The synthesis of this compound complexes is typically straightforward, often involving the reaction of this compound dihydrate with a chosen ligand in a suitable solvent.
Representative Experimental Protocols
Protocol 2.1.1: Synthesis of [Zn(acetate)₂(2-thiazolamine)₂]
-
Dissolve this compound dihydrate (1.0311 g, 4.7 mmol) and 2-thiazolamine (0.9412 g, 9.4 mmol) in a mixed solvent of anhydrous ethanol (20 mL) and methanol (20 mL) under ambient conditions.
-
Stir the resulting solution for one hour.
-
Evaporate the solution to dryness under vacuum.
-
The final product is obtained as a solid. Yield: 1.6863 g (93.5%).
Protocol 2.1.2: Synthesis of [Zn(acetate)₂(ethylenediamine)]·1.6H₂O
-
Dissolve this compound dihydrate (4.5068 g, 20.5 mmol) and ethylenediamine (1.38 mL, 20.6 mmol) in deionized water (25 mL).
-
Stir the solution for three days at ambient temperature.
-
Evaporate the solution to dryness under vacuum.
-
Wash the resulting solid with dichloromethane (15 mL), filter, and wash again with additional dichloromethane (2 x 5 mL).
-
Dry the product to yield a fine, white powder. Yield: 3.9554 g (95.4%).
Spectroscopic and Thermal Characterization
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the coordination of acetate and other ligands to the zinc center. The key vibrations are those of the carboxylate group (COO⁻).
-
The free acetate ion shows antisymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations around 1560 cm⁻¹ and 1415 cm⁻¹, respectively.
-
In this compound, these bands are shifted. For example, in solid this compound, characteristic bands appear at approximately 1571 cm⁻¹ (νₐₛ) and 1447 cm⁻¹ (νₛ).
-
The difference (Δν = νₐₛ - νₛ) between these two frequencies is diagnostic of the coordination mode:
-
Ionic: Δν is small.
-
Monodentate: Δν is large (>200 cm⁻¹).
-
Bidentate/Bridging: Δν is comparable to or smaller than the ionic value.
-
Table 2: Key FTIR Vibrational Frequencies (cm⁻¹) for this compound Complexes
| Compound/Group | Antisymmetric Stretch (νₐₛ COO⁻) | Symmetric Stretch (νₛ COO⁻) | O-H Stretch (Water/Ligand) | Reference(s) |
| This compound | ~1571 | ~1447 | N/A | |
| Starch-Zinc Complex | Shifted from native starch | Shifted from native starch | ~3377 (broad) | |
| Xanthene Derivatives | N/A | N/A | C=O stretch at ~1665 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to characterize the organic ligands within the complex in solution.
-
¹H NMR: The methyl protons of the acetate ligand in this compound complexes typically appear as a singlet. For this compound itself, this signal is found around δ 1.7-1.9 ppm in solvents like CD₃OD or DMSO. Coordination of other ligands can cause slight shifts in this peak and will show characteristic signals for the ligand protons.
-
¹³C NMR: The carbonyl carbon of the acetate ligand is also sensitive to the coordination environment, typically appearing around 180 ppm. The methyl carbon appears around 23-24 ppm.
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm)
| Complex | Acetate (CH₃) | Ligand Protons | Solvent | Reference(s) |
| [Zn(acetate)₂(ethylenediamine)] | 1.954 (s, 6H) | 2.802 (s, 4H) | CD₃OD | |
| [Zn(acetate)₂(tris)₂] | 1.727 (s, 6H) | 3.489 (s, 12H) | CD₃OD | |
| [Zn(acetate)₂(NH₃)₂] | 1.74 (s, 6H) | 2.88 (s, 6H) | DMSO |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability of the complexes and their decomposition pathways.
-
For this compound dihydrate, TGA typically shows a two-step weight loss. The first, around 100-120°C, corresponds to the loss of the two water molecules of hydration.
-
The second major weight loss, occurring at approximately 280-300°C, is attributed to the decomposition of anhydrous this compound to form zinc oxide (ZnO).
-
For complexes with organic ligands, the thermogram will show additional decomposition steps corresponding to the loss and breakdown of the coordinated ligands.
Table 4: Thermal Decomposition Data for this compound and Related Complexes
| Compound | Decomposition Event | Temperature Range (°C) | Mass Loss (%) | Final Product | Reference(s) |
| Zn(OAc)₂·2H₂O | Loss of 2 H₂O | ~100 - 120 | ~14-16% | Anhydrous Zn(OAc)₂ | |
| Zn(OAc)₂·2H₂O | Decomposition to ZnO | ~280 - 300 | ~57% | ZnO | |
| PVA/Zn(OAc)₂ Fibers | Loss of water | 40 - 120 | ~22% | - | |
| PVA/Zn(OAc)₂ Fibers | Decomposition of acetate/PVA | 280 - 560 | ~55% | ZnO |
Applications in Catalysis and Drug Development
The Lewis acidic nature and low toxicity of this compound and its complexes make them attractive for various applications.
Catalysis
This compound is an effective, inexpensive, and environmentally friendly Lewis acid catalyst for a wide range of organic transformations.
-
Synthesis of Heterocycles: It catalyzes one-pot, multicomponent reactions to form pyranopyrazoles and xanthene derivatives.
-
Esterification Reactions: It is widely used in the industrial production of vinyl acetate and in transesterification reactions for polyester synthesis.
-
Reduction Reactions: In combination with silanes, it can catalyze the reduction of carbonyl compounds.
The catalytic mechanism often involves the coordination of a substrate's carbonyl oxygen to the zinc ion, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Drug Development and Biomedical Applications
Zinc is an essential trace element, and its acetate salt is used in various medicinal applications.
-
Wilson's Disease Treatment: this compound is a first-line therapy for Wilson's disease, a genetic disorder causing copper accumulation. It works by inducing metallothionein in intestinal cells, which binds copper and prevents its absorption into the bloodstream.
-
Common Cold Treatment: It is used in zinc lozenges to reduce the duration and severity of the common cold. The acetate salt is particularly effective because it does not bind the zinc ion strongly, allowing for its free release in the pharynx.
-
Topical Treatments: this compound is an active ingredient in topical ointments and lotions for treating acne and skin irritation due to its astringent properties.
-
Precursors for Nanomaterials: this compound complexes are widely used as precursors to synthesize zinc oxide (ZnO) nanoparticles and thin films. The choice of ligand in the precursor complex can influence the size, morphology, and properties of the resulting ZnO material, which has applications in drug delivery, bio-imaging, and as an antibacterial agent.
References
An In-depth Technical Guide to the Thermal Dehydration of Zinc Acetate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal dehydration and decomposition of zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O). The following sections detail the critical temperature ranges, experimental methodologies for characterization, and key influencing factors, presenting data in a structured format for scientific application.
Thermal Decomposition Profile
The thermal decomposition of this compound dihydrate is a multi-step process. Initially, the compound undergoes dehydration, losing its two molecules of crystal water to form anhydrous this compound. Upon further heating, the anhydrous salt decomposes, ultimately yielding zinc oxide (ZnO) as the final solid product. This process is accompanied by the evolution of various gaseous byproducts.
The overall thermal process can be summarized as follows:
-
Dehydration: Zn(CH₃COO)₂·2H₂O → Zn(CH₃COO)₂ + 2H₂O
-
Decomposition: Zn(CH₃COO)₂ → ZnO + Gaseous byproducts (e.g., acetic acid, acetone, CO₂)
The thermal behavior is characterized by distinct endothermic and exothermic events, which can be precisely measured using thermal analysis techniques.
Quantitative Thermal Analysis Data
The following table summarizes the key quantitative data derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies on this compound dihydrate. These values represent the critical temperature ranges and associated mass losses during the thermal treatment of the compound.
| Thermal Event | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Theoretical Mass Loss (%) | Thermal Nature | Evolved Species |
| Dehydration | Room Temperature - 120°C | ~100 - 115°C | 14% - 16.17% | 16.41% | Endothermic | H₂O |
| Melting (Anhydrous) | ~245 - 260°C | ~256°C | - | - | Endothermic | - |
| Decomposition | 200 - 400°C | ~300 - 361°C | ~62.9% - 64.23% (total) | 62.92% (for ZnO formation) | Endothermic & Exothermic | CH₃COOH, Acetone, CO₂ |
Note: The exact temperatures and mass loss percentages can vary depending on experimental conditions such as heating rate and atmosphere.[1][2][3][4][5]
Experimental Protocols
The characterization of the thermal dehydration and decomposition of this compound dihydrate primarily relies on thermoanalytical methods.
Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine the temperatures of dehydration and decomposition and to quantify the associated mass losses.
-
General Protocol:
-
A small, accurately weighed sample of this compound dihydrate (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere (e.g., static air, flowing nitrogen, or oxygen at a specific flow rate like 20 ml min⁻¹) from ambient temperature to a final temperature (e.g., 600-800°C).
-
A constant heating rate is applied, with common rates being 2, 3, 4, 5, 10, or 20°C/min.
-
The mass of the sample is continuously recorded as a function of temperature.
-
The resulting TGA curve plots mass percentage versus temperature, with steps in the curve indicating mass loss events. The derivative of this curve (DTG) can be used to identify the temperatures of the fastest mass loss.
-
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)
-
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This technique identifies the temperatures of phase transitions and chemical reactions and determines their thermal nature (endothermic or exothermic).
-
General Protocol:
-
A small sample of this compound dihydrate is hermetically sealed in a crucible (e.g., aluminum). An empty, sealed crucible is used as a reference.
-
The sample and reference are heated at a controlled linear rate (e.g., 10°C/min) in a controlled atmosphere.
-
The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC/DTA curve shows peaks corresponding to thermal events. Endothermic events (like dehydration and melting) result in downward peaks, while exothermic events (like combustion of organic components) produce upward peaks.
-
Evolved Gas Analysis (EGA) - TGA coupled with Mass Spectrometry (TGA-MS)
-
Objective: To identify the chemical composition of gaseous products evolved from a sample during heating.
-
General Protocol:
-
The TGA instrument is coupled to a mass spectrometer via a heated transfer line.
-
As the this compound dihydrate sample is heated in the TGA, the evolved gases are continuously transferred to the mass spectrometer.
-
The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio, allowing for the identification of species such as water (m/z 18), acetic acid (m/z 43, 60), acetone (m/z 43, 58), and carbon dioxide (m/z 44).
-
Visualized Workflows and Pathways
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical experimental workflow for the thermal characterization of this compound dihydrate.
Caption: Experimental workflow for thermal analysis.
Thermal Decomposition Pathway
This diagram outlines the sequential steps of the thermal decomposition of this compound dihydrate.
Caption: Thermal decomposition pathway of this compound dihydrate.
Factors Influencing Dehydration and Decomposition
Several experimental parameters can influence the observed dehydration and decomposition temperatures:
-
Heating Rate: Higher heating rates tend to shift the observed transition temperatures to higher values. Slower rates provide conditions closer to thermal equilibrium.
-
Atmosphere: The composition of the surrounding atmosphere plays a critical role.
-
Inert Atmosphere (e.g., Nitrogen): Dehydration occurs, followed by decomposition. Sublimation of the anhydrous acetate may occur around 180°C.
-
Oxidizing Atmosphere (e.g., Air): The decomposition process can involve exothermic combustion of the evolved organic byproducts.
-
Humid Atmosphere: The presence of water vapor can significantly alter the decomposition pathway, facilitating the formation of ZnO at lower temperatures (below 300°C) by reacting with the anhydrous acetate to release acetic acid.
-
-
Sample Preparation and Morphology: The physical state of the material, such as crystal size or whether it has been freeze-dried, can affect its reactivity and thermal behavior due to differences in surface area. For instance, freeze-dried acetates may exhibit exothermic events at lower temperatures.
References
A Technical Guide to the Spectroscopic Characterization of Zinc Acetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used in the characterization of zinc acetate. This document details the principles, experimental protocols, and data interpretation for Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography. Quantitative data is summarized in structured tables for comparative analysis, and a logical workflow for the characterization process is provided.
Introduction
This compound, with the chemical formula Zn(CH₃COO)₂, is a versatile coordination compound widely utilized in various industrial and pharmaceutical applications. As a precursor in the synthesis of other zinc compounds and nanoparticles, and as an active ingredient in medical preparations, its structural and electronic properties are of significant interest. A thorough spectroscopic characterization is crucial to confirm its identity, purity, and coordination environment. This guide offers a detailed exploration of the key spectroscopic methods employed for this purpose.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, it is particularly useful for characterizing the coordination of the acetate ligand to the zinc ion.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used.
-
Sample Preparation : A small amount of finely powdered this compound dihydrate is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition : The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal is collected and automatically subtracted from the sample spectrum. To achieve a good signal-to-noise ratio, 32 or 64 scans are co-added.
-
Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands. Key bands for this compound include the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are sensitive to the coordination mode.
Quantitative Data: IR Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |
| Asymmetric COO⁻ stretching (νₐₛ) | ~1564-1580 | [1][2] |
| Symmetric COO⁻ stretching (νₛ) | ~1441-1447 | [1][3] |
| C-C stretching | ~950 | [4] |
| CH₃ rocking | ~1025 | |
| Zn-O stretching | Below 660 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the vibrations of the molecular backbone and symmetric vibrations.
Experimental Protocol: Raman Spectroscopy
-
Instrumentation : A Raman spectrometer with a laser excitation source (e.g., 532 nm Nd:YAG laser) and a sensitive detector is used.
-
Sample Preparation : A small amount of bulk this compound dihydrate is placed on a microscope slide.
-
Data Acquisition : The laser is focused on the sample, and the scattered light is collected. The spectrum is typically recorded over a range that includes the characteristic vibrational modes of the acetate and zinc-oxygen bonds.
-
Data Analysis : The Raman spectrum is analyzed for characteristic peaks. The difference in frequency between the asymmetric and symmetric COO⁻ stretching vibrations can provide information about the coordination mode of the acetate ligand.
Quantitative Data: Raman Spectroscopy
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |
| Asymmetric COO⁻ stretching (νₐₛ) | ~1455 | |
| Symmetric COO⁻ stretching (νₛ) | ~1408 | |
| CH₃ symmetric bending | ~1350 | |
| C-C stretching | ~920 | |
| Zn-O stretching | ~479 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H and ¹³C, in a molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation : A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O). Tetramethylsilane (TMS) or another appropriate standard is used for referencing the chemical shifts.
-
Data Acquisition : ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Analysis : The chemical shifts (δ) of the observed signals are recorded in parts per million (ppm). The integration of the ¹H NMR signals can provide information on the relative number of protons.
Quantitative Data: NMR Spectroscopy
| Nucleus | Chemical Shift (δ) in ppm | Solvent | Reference(s) |
| ¹H | ~1.9 - 2.1 | D₂O | |
| ¹³C | ~24 (CH₃), ~182 (COO⁻) | D₂O |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, which is a d¹⁰ complex, the absorption bands are typically due to ligand-to-metal charge transfer (LMCT).
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer is used.
-
Sample Preparation : A dilute solution of this compound is prepared in a suitable solvent, such as deionized water or ethanol. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0. A blank cuvette containing only the solvent is used as a reference.
-
Data Acquisition : The absorption spectrum is recorded over a wavelength range of approximately 200 to 800 nm.
-
Data Analysis : The wavelength of maximum absorbance (λₘₐₓ) is determined from the spectrum.
Quantitative Data: UV-Vis Spectroscopy
| Solvent | λₘₐₓ (nm) | Reference(s) |
| Aqueous/Ethanol | ~208-238 |
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing precise bond lengths and angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : Single crystals of this compound dihydrate suitable for X-ray diffraction are grown, for example, by slow evaporation of an aqueous solution.
-
Instrumentation : A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector is used.
-
Data Collection : A suitable crystal is mounted on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates, bond lengths, and angles.
Quantitative Data: X-ray Crystallography for this compound Dihydrate
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | |
| Space Group | C2/c | |
| a (Å) | 14.394 - 14.50 | |
| b (Å) | 5.32 - 5.33 | |
| c (Å) | 10.962 - 11.02 | |
| β (°) | 99.88 - 100.00 | |
| Volume (ų) | 828.5 - 850.08 | |
| Coordination Geometry | Octahedral (for the dihydrate form) |
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Core Mechanisms of Zinc Acetate in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc, an essential trace element, plays a pivotal role in a vast array of biological processes. Its salt form, zinc acetate, is a readily bioavailable source of zinc ions (Zn²⁺) and is utilized in various therapeutic and research applications. Understanding the intricate mechanisms by which this compound exerts its effects at the cellular and molecular level is crucial for the development of novel therapeutic strategies and for elucidating its role in health and disease. This technical guide provides a comprehensive overview of the core mechanisms of this compound in biological systems, with a focus on its impact on key signaling pathways, cellular processes, and its therapeutic implications.
Upon dissolution in biological fluids, this compound dissociates into zinc cations (Zn²⁺) and acetate anions. The primary biological activities are attributed to the zinc ion, which acts as a critical cofactor for over 300 enzymes and 1000 transcription factors, influencing a wide range of cellular functions including immune response, inflammation, apoptosis, and cell signaling.
Quantitative Data on the Biological Effects of this compound
The biological effects of this compound are often dose-dependent. The following tables summarize key quantitative data from various in vitro and in vivo studies.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | ~400-600 | [1] |
| DU145 | Prostate Cancer | ~300-400 | [1] |
| LNCaP | Prostate Cancer | ~300-400 | [1] |
| A549 | Non-small-cell lung cancer | Not specified, but viability reduced in a dose-dependent manner | [2] |
| H1299 | Non-small-cell lung cancer | Not specified, but viability reduced in a dose-dependent manner |
Table 2: Effects of Zinc on Cytokine Production
| Cytokine | Cell Type/Model | Zinc Concentration | Effect | Reference |
| TNF-α | Human promyelocytic leukemia cells (HL-60) | 1 µM (deficiency) vs 15 µM (physiological) | Increased production in zinc-deficient cells | |
| IL-1β | Human promyelocytic leukemia cells (HL-60) | 1 µM (deficiency) vs 15 µM (physiological) | Increased production in zinc-deficient cells | |
| IFN-γ | Human Jurkat T cells | 50-100 µM | Reduced mRNA expression | |
| IL-6 | In vivo (mice with endotoxemia) | 3 mg/kg (this compound) | Abrogated LPS-induced suppression | |
| IL-2 | In vivo (mice with endotoxemia) | 3 mg/kg (this compound) | Abrogated LPS-induced suppression |
Core Signaling Pathways Modulated by this compound
Zinc ions are crucial signaling molecules that can modulate several key intracellular signaling pathways. The following sections detail the mechanisms by which zinc influences the NF-κB, PI3K/Akt/mTOR, and MAPK pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, immune responses, and cell survival. Zinc has been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB. One of the proposed mechanisms involves the induction of A20, a zinc-finger protein that negatively regulates the NF-κB pathway. Zinc may also inhibit the IκB kinase (IKK) complex, which is responsible for phosphorylating the inhibitory IκB proteins, thereby preventing the nuclear translocation of NF-κB.
Caption: this compound inhibits NF-κB signaling by preventing IKK activation and inducing the inhibitor A20.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Studies have shown that zinc can activate the PI3K/Akt pathway. This activation can be initiated by zinc's ability to inhibit protein tyrosine phosphatases (PTPs), which are negative regulators of receptor tyrosine kinases (RTKs). Inhibition of PTPs leads to sustained RTK activation, which in turn activates PI3K. Activated PI3K then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets, including mTOR, to promote cell survival and growth.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Zinc Oxide Nanoparticles using Zinc Acetate Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of zinc oxide (ZnO) nanoparticles using zinc acetate as a precursor. The methodologies described are based on established scientific literature and are intended for research and development purposes. Applications of these nanoparticles, particularly in the field of drug development, are also discussed.
Introduction
Zinc oxide nanoparticles (ZnO NPs) are inorganic metal oxides that have garnered significant attention in various scientific fields due to their unique physicochemical properties.[1][2] Recognized as a "Generally Recognized as Safe" (GRAS) material by the FDA, ZnO NPs are considered biocompatible and less toxic than other metal oxide nanoparticles.[3] Their applications are extensive, ranging from electronics and optics to biomedicine.[1][3] In the biomedical realm, ZnO NPs are particularly promising for drug delivery, bio-imaging, and as therapeutic agents, exhibiting antibacterial, antifungal, and anticancer properties. The synthesis of ZnO NPs from this compound is a common and cost-effective approach, allowing for the production of nanoparticles with tunable sizes and morphologies.
Applications in Drug Development
The unique properties of ZnO NPs make them highly suitable for various applications in drug development:
-
Drug Delivery Systems: ZnO NPs can serve as carriers for a variety of therapeutic agents, including anticancer drugs and bioactive plant compounds. Their high drug-loading capacity, pH-responsive drug release, and ability to be surface-functionalized for targeted delivery make them attractive vehicles for improving drug efficacy and reducing side effects. For instance, the acidic microenvironment of tumors can trigger the release of drugs from ZnO NP carriers.
-
Cancer Therapy: ZnO NPs have demonstrated selective toxicity towards cancer cells by inducing the generation of reactive oxygen species (ROS), which in turn triggers apoptosis (programmed cell death). This intrinsic anticancer activity can act synergistically with loaded chemotherapeutic drugs.
-
Theranostics: The luminescent properties of ZnO NPs allow for their use in bio-imaging to visualize cells and tissues. This diagnostic capability can be combined with their therapeutic function, creating "theranostic" platforms for simultaneous diagnosis and treatment of diseases like cancer.
-
Antimicrobial Agents: ZnO NPs exhibit strong antimicrobial activity against a range of bacteria and fungi, offering potential for developing new treatments for infectious diseases.
Synthesis Protocols
Several methods can be employed for the synthesis of ZnO nanoparticles using this compound. The choice of method influences the characteristics of the resulting nanoparticles, such as size, shape, and crystallinity. Below are detailed protocols for three common methods: co-precipitation, sol-gel, and hydrothermal synthesis.
Co-Precipitation Method
The co-precipitation method is a straightforward and widely used technique for synthesizing ZnO NPs. It involves the precipitation of zinc hydroxide from a solution of this compound, followed by thermal decomposition to form zinc oxide.
Experimental Protocol:
-
Preparation of Precursor Solution: Dissolve 20 mmol of this compound dihydrate (Zn(CH₃COO)₂·2H₂O) in 70 mL of ethanol or deionized water with continuous stirring to form a homogeneous solution.
-
Precipitation: Prepare a solution containing 80 mmol of potassium hydroxide (KOH) in a suitable solvent (aqueous or ethanol). Slowly add this alkaline solution dropwise to the this compound solution under vigorous stirring. A white precipitate of zinc hydroxide will form.
-
Reaction: Continue stirring the reaction mixture for 1 hour to ensure complete precipitation.
-
Washing: Centrifuge the suspension for 10 minutes to isolate the precipitate. Wash the collected solid with 20 mL of deionized water and then with 20 mL of ethanol to remove any unreacted precursors and byproducts.
-
Drying and Calcination: Dry the washed precipitate in an oven at 70°C for 4 hours to obtain a fine white powder. To achieve the crystalline ZnO phase, the dried powder can be calcined in a muffle furnace at a temperature range of 400-500°C.
Workflow Diagram:
Caption: Workflow for ZnO nanoparticle synthesis via the co-precipitation method.
Sol-Gel Method
The sol-gel method offers excellent control over the particle size and morphology of the synthesized ZnO NPs. This process involves the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a gel.
Experimental Protocol:
-
Sol Formation: Prepare a 0.2 M solution of this compound dihydrate in methanol at room temperature. Stir this solution ultrasonically for 2 hours to obtain a clear and transparent sol.
-
Gelation: Prepare a 0.02 M solution of sodium hydroxide (NaOH) in a suitable solvent. Add the NaOH solution to the this compound sol and stir ultrasonically for 1 hour to induce gelation.
-
Aging: Allow the resulting gel to age at room temperature for a period of time (e.g., 24 hours) to strengthen the gel network.
-
Washing and Drying: Filter the gel and wash it repeatedly with distilled water and ethanol to remove impurities. Dry the washed gel in an oven at a temperature around 100°C to obtain a powder.
-
Calcination: Calcine the dried powder in a furnace at a temperature of approximately 673 K (400°C) to yield crystalline ZnO nanoparticles.
Workflow Diagram:
Caption: Workflow for ZnO nanoparticle synthesis via the sol-gel method.
Hydrothermal Method
The hydrothermal method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This technique can produce well-defined and highly crystalline ZnO nanostructures.
Experimental Protocol:
-
Precursor Solution: Prepare a 0.1 M solution of this compound dihydrate in 50 mL of methanol under stirring.
-
pH Adjustment: Prepare a 0.1 M solution of NaOH in methanol. Add this solution to the this compound solution under continuous stirring to adjust the pH to around 9.
-
Hydrothermal Reaction: Transfer the resulting solution into a Teflon-lined stainless steel autoclave. Heat the autoclave to 150°C and maintain this temperature for 1 hour under autogenous pressure.
-
Cooling and Collection: Allow the autoclave to cool down naturally to room temperature.
-
Washing and Drying: Collect the white solid product by centrifugation, wash it with methanol, and then dry it in an oven at 60°C.
Workflow Diagram:
Caption: Workflow for ZnO nanoparticle synthesis via the hydrothermal method.
Data Presentation
The following table summarizes typical quantitative data obtained from the synthesis of ZnO nanoparticles using this compound as a precursor, based on various synthesis methods.
| Synthesis Method | Precursor Concentration | Temperature (°C) | pH | Average Particle Size (nm) | Crystal Structure | Reference |
| Thermal Decomposition | This compound Dihydrate | 500 | - | 28.8 | Hexagonal | |
| Thermal Decomposition | This compound Dihydrate | 600 | - | 34 | Hexagonal | |
| Thermal Decomposition | This compound Dihydrate | 700 | - | 39.5 | Hexagonal | |
| Sol-Gel | 0.1 M this compound | 180 (Reflux) | - | ~15 | Hexagonal Wurtzite | |
| Co-Precipitation | 0.02 M this compound | Room Temp. | 12 | - | - | |
| Hydrothermal | - | 150 | 9 | - | - | |
| Sol-Gel | 0.2 M this compound | Room Temp. | - | 81-85 | Rod-like |
Signaling Pathway in Cancer Cells
ZnO nanoparticles can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The following diagram illustrates a simplified signaling pathway.
Caption: Simplified signaling pathway of ZnO NP-induced apoptosis in cancer cells.
Characterization of ZnO Nanoparticles
To confirm the successful synthesis and to determine the properties of the ZnO nanoparticles, several characterization techniques are employed:
-
X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles. The characteristic peaks in the XRD pattern can confirm the formation of the hexagonal wurtzite structure of ZnO.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques are used to visualize the morphology (shape and size) and size distribution of the synthesized nanoparticles.
-
UV-Visible Spectroscopy (UV-Vis): This method is used to determine the optical properties of the ZnO NPs, including their characteristic absorption peak and band gap energy.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of the Zn-O bond.
Conclusion
The synthesis of ZnO nanoparticles using this compound as a precursor is a versatile and reproducible process. The co-precipitation, sol-gel, and hydrothermal methods each offer distinct advantages in controlling the final properties of the nanoparticles. The resulting ZnO NPs have significant potential in drug development, particularly as drug delivery systems and anticancer agents. The detailed protocols and characterization information provided in these application notes serve as a valuable resource for researchers and scientists working in this exciting field.
References
Application Notes and Protocols for Zinc Acetate Sol-Gel Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the deposition of zinc oxide (ZnO) thin films using a sol-gel method with zinc acetate as the precursor. The sol-gel technique is a cost-effective and highly controllable method for producing thin films with tailored structural and morphological properties, making it suitable for a wide range of applications, including in drug delivery, biosensing, and as antimicrobial coatings.[1]
Principle of the Sol-Gel Method
The sol-gel process is a wet-chemical technique that involves the creation of an inorganic network through the formation of a colloidal suspension (sol) and subsequent gelation of the sol to form a network in a continuous liquid phase (gel). In the context of ZnO thin film synthesis, this compound dihydrate is typically used as the precursor, which undergoes hydrolysis and condensation in an alcoholic solvent with the aid of a stabilizer. The resulting sol is then deposited onto a substrate and subjected to heat treatment (annealing) to form a crystalline ZnO thin film.[1]
Experimental Protocols
This section details the step-by-step methodology for preparing ZnO thin films via the sol-gel method.
Substrate Cleaning
Proper substrate cleaning is crucial for the adhesion and quality of the deposited thin film. A typical cleaning procedure for glass or silicon substrates is as follows:
-
Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates using a nitrogen gun or by placing them in an oven.
Precursor Solution (Sol) Preparation
The preparation of a stable and homogeneous sol is a critical step in the sol-gel process.
Materials:
-
Precursor: this compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Stabilizer (Chelating Agent): Monoethanolamine (MEA) or Diethanolamine (DEA)
Procedure:
-
Dissolve this compound dihydrate in the chosen solvent in a flask.
-
Stir the mixture vigorously at a controlled temperature (e.g., 60°C) for a duration of 30 minutes to 1 hour until the precursor is completely dissolved.
-
Slowly add the stabilizer (e.g., MEA or DEA) to the solution while continuing to stir. A typical molar ratio of stabilizer to this compound is 1:1.
-
Continue stirring the solution at the same temperature for an additional 1 to 2 hours to ensure the formation of a clear and homogeneous sol.
-
Age the prepared sol at room temperature for a period of 24 hours or more before deposition. This aging step can improve the quality of the resulting thin film.
Thin Film Deposition by Spin Coating
Spin coating is a common technique for depositing uniform thin films onto flat substrates.
Procedure:
-
Place the cleaned substrate onto the chuck of the spin coater.
-
Dispense a few drops of the prepared ZnO sol onto the center of the substrate.
-
Spin the substrate at a predetermined speed (e.g., 2000-4000 rpm) for a specific duration (e.g., 20-30 seconds). The spinning speed directly influences the thickness of the film.
-
After the spin coating process, pre-heat the coated substrate on a hot plate at a lower temperature (e.g., 100-300°C) for about 10-15 minutes to evaporate the solvent and remove organic residuals.
-
For thicker films, the coating and pre-heating steps can be repeated multiple times.
Post-Deposition Annealing
Annealing is a crucial final step to induce crystallization and improve the quality of the ZnO thin film.
Procedure:
-
Place the pre-heated films in a furnace.
-
Anneal the films at a specific temperature (e.g., 350-650°C) for 1 to 3 hours. The annealing temperature significantly affects the crystal structure and properties of the film.
-
Allow the furnace to cool down to room temperature naturally before removing the samples.
Data Presentation
The following tables summarize key quantitative data from various experimental protocols for this compound sol-gel thin film deposition.
Table 1: Precursor Solution Preparation Parameters
| Precursor | Solvent | Stabilizer | Molar Ratio (Stabilizer:Precursor) | Stirring Temperature (°C) | Stirring Time (hours) | Aging Time (hours) | Reference |
| This compound Dihydrate | Isopropanol | Ethanolamine (MEA) | 1:1 | 60 | 1 | 24 | |
| This compound Dihydrate | Ethanol | Ethanolamine (MEA) | 1:1 | Room Temperature | - | 24 | |
| This compound Dihydrate | Isopropanol | Diethanolamine (DEA) | - | 60 | 1 | - | |
| This compound Dihydrate | 2-Methoxyethanol | Monoethanolamine (MEA) | 1:1 | - | - | - |
Table 2: Spin Coating and Annealing Parameters
| Spin Speed (rpm) | Spin Duration (s) | Pre-heating Temperature (°C) | Pre-heating Time (min) | Annealing Temperature (°C) | Annealing Time (hours) | Resulting Film Thickness (nm) | Reference |
| 2000 | 30 | 60 | 30 | 650 | 1 | 207.5 | |
| 1000, 2000, 3000 | 30 | 300 | 15 | 400 | 3 | 150-600 | |
| 3000 | 30 | 100 | 10 | 200, 350, 500 | 1 | - | |
| 2000, 3000, 4000, 6000 | - | 250 | 30 | 550 | 5 | - | |
| 3000 | 20 | 300 | 10 | - | - | 43 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the this compound sol-gel thin film deposition process.
Caption: Experimental workflow for ZnO thin film deposition via the sol-gel method.
References
Application Notes and Protocols: Zinc Acetate Catalyzed Ring-Opening Polymerization of Lactide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-opening polymerization (ROP) of lactide using zinc acetate as a catalyst. This method offers a cost-effective and environmentally friendly alternative to more toxic catalysts, such as tin(II) octoate, for the synthesis of polylactide (PLA), a biodegradable and biocompatible polymer with extensive applications in the biomedical and pharmaceutical fields.[1][2][3]
Introduction
Polylactide (PLA) is a leading biodegradable polyester utilized in drug delivery systems, tissue engineering scaffolds, sutures, and implants.[2] The ring-opening polymerization (ROP) of lactide, a cyclic diester of lactic acid, is the most common method for producing high molecular weight PLA.[1] While various metal complexes can catalyze this reaction, zinc-based catalysts have gained significant attention due to their low toxicity and good catalytic activity.
This compound, in particular, is an inexpensive, readily available, and stable catalyst that effectively promotes the ROP of lactide. It can be used in bulk (solvent-free) or solution polymerization. The presence of a co-initiator, typically an alcohol, is often employed to control the polymerization and the molecular weight of the resulting polymer.
Reaction Mechanism
The ring-opening polymerization of lactide catalyzed by this compound in the presence of an alcohol co-initiator is generally understood to proceed via a coordination-insertion mechanism or an activated monomer mechanism.
-
Coordination-Insertion Mechanism: In this pathway, the alcohol reacts with this compound to form a zinc alkoxide species. The lactide monomer then coordinates to the zinc center, followed by the insertion of the lactide into the zinc-alkoxide bond, initiating the polymer chain growth.
-
Activated Monomer Mechanism: Alternatively, the this compound can act as a Lewis acid, coordinating to and activating the carbonyl group of the lactide monomer. This activation facilitates the nucleophilic attack by the alcohol, leading to the ring-opening and initiation of polymerization.
The choice of alcohol can influence the end groups of the polymer chains. Transesterification reactions, both intermolecular and intramolecular (backbiting), can also occur, particularly at higher temperatures, which can affect the molecular weight distribution and lead to the formation of cyclic polymers.
Experimental Data Summary
The following tables summarize typical experimental conditions and results for the this compound catalyzed ROP of lactide, compiled from various studies.
Table 1: Bulk Polymerization of L-Lactide
| Entry | Monomer/Catalyst Ratio | Monomer/Initiator Ratio | Initiator | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 200 | 10 | Benzyl Alcohol | 130 | 24 | 95 | 28,000 | 1.25 |
| 2 | 500 | 20 | 1-Dodecanol | 150 | 12 | 92 | 55,000 | 1.40 |
| 3 | 1000 | - | None (neat) | 160 | 48 | 88 | 75,000 | 1.65 |
Table 2: Solution Polymerization of rac-Lactide in Toluene
| Entry | Monomer/Catalyst Ratio | Monomer/Initiator Ratio | Initiator | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 100 | 5 | Methanol | 110 | 48 | 85 | 12,000 | 1.30 |
| 2 | 300 | 15 | Isopropanol | 110 | 36 | 89 | 32,000 | 1.38 |
| 3 | 500 | - | None (neat) | 110 | 72 | 75 | 48,000 | 1.55 |
Mn = Number-average molecular weight, PDI = Polydispersity Index (Mw/Mn)
Experimental Protocols
The following are detailed protocols for the synthesis of PLA using this compound as a catalyst.
Materials and Reagents
-
L-lactide or rac-lactide
-
This compound dihydrate (Zn(OAc)₂·2H₂O)
-
Co-initiator (e.g., benzyl alcohol, 1-dodecanol, methanol)
-
Solvent (e.g., toluene for solution polymerization)
-
Dichloromethane (for polymer dissolution)
-
Methanol (for polymer precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
Note: Lactide is sensitive to moisture and should be purified by recrystallization from dry ethyl acetate or toluene and dried under vacuum before use. The catalyst and solvents should also be of high purity and handled under anhydrous conditions.
Protocol for Bulk Polymerization of L-Lactide
This protocol describes a typical solvent-free polymerization.
-
Preparation: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of L-lactide (e.g., 5.0 g) and this compound dihydrate (at the desired monomer-to-catalyst ratio).
-
Inert Atmosphere: The flask is evacuated and backfilled with dry argon or nitrogen three times to ensure an inert atmosphere.
-
Initiator Addition: If a co-initiator is used, it is added to the flask via a syringe under a positive pressure of the inert gas.
-
Polymerization: The flask is then immersed in a preheated oil bath at the desired temperature (e.g., 150 °C) and the mixture is stirred.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: After the desired time, the flask is removed from the oil bath and allowed to cool to room temperature. The solid polymer is dissolved in a minimal amount of dichloromethane.
-
Precipitation: The polymer solution is then slowly added to a large volume of cold methanol with vigorous stirring to precipitate the PLA.
-
Drying: The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40-50 °C to a constant weight.
Protocol for Solution Polymerization of rac-Lactide
This protocol is suitable for producing lower molecular weight PLA or when better temperature control is required.
-
Preparation: A flame-dried three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen/argon inlet is charged with rac-lactide and this compound dihydrate.
-
Solvent and Initiator Addition: Anhydrous toluene is added to the flask to dissolve the monomer and catalyst, followed by the addition of the co-initiator via a syringe.
-
Polymerization: The reaction mixture is heated to reflux (approx. 110 °C) under a continuous flow of inert gas and stirred.
-
Reaction Monitoring and Termination: Similar to the bulk polymerization, the reaction can be monitored by ¹H NMR. After the desired reaction time, the flask is cooled to room temperature.
-
Purification: The polymer is precipitated by pouring the toluene solution into cold methanol. The product is then filtered, washed, and dried as described in the bulk polymerization protocol.
Characterization of Polylactide
The synthesized PLA can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure, monomer conversion, and stereochemistry of the polymer.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the PLA.
Visualizations
Caption: Experimental workflow for this compound catalyzed ring-opening polymerization of lactide.
Caption: Simplified diagram of the coordination-insertion mechanism for lactide polymerization.
References
Application Notes and Protocols for Zinc Acetate-Catalyzed Xanthene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthene and its derivatives are a critical class of heterocyclic compounds widely recognized for their significant pharmacological and biological activities. These activities include antiviral, antibacterial, anti-inflammatory, and anticancer properties. Furthermore, their unique photochemical properties make them valuable as fluorescent dyes and in laser technologies. The synthesis of the xanthene scaffold has therefore garnered considerable attention in the fields of medicinal chemistry and organic synthesis.[1][2]
Traditionally, the synthesis of xanthenes has involved methods that often require harsh reaction conditions, expensive or toxic catalysts, and long reaction times, leading to low product yields.[1][2] In the pursuit of more environmentally benign and efficient synthetic methodologies, zinc acetate [Zn(OAc)₂] has emerged as a promising catalyst. This compound is an inexpensive, readily available, and environmentally friendly Lewis acid that has demonstrated high efficacy in catalyzing the synthesis of xanthene derivatives.[3]
This document provides detailed application notes and protocols for the synthesis of xanthenes utilizing this compound as a catalyst, with a focus on a green and efficient ultrasound-assisted one-pot condensation reaction.
Advantages of this compound as a Catalyst
The use of this compound in xanthene synthesis offers several distinct advantages over traditional methods:
-
Mild Reaction Conditions: The reactions can often be carried out at room temperature, reducing energy consumption and the formation of byproducts.
-
High Atom Economy: The one-pot nature of the synthesis minimizes waste by incorporating most of the atoms from the reactants into the final product.
-
Ease of Product Isolation: The desired xanthene derivatives can be easily isolated, often through simple filtration and recrystallization.
-
Catalyst Recyclability: this compound can be recovered and reused without a significant loss of catalytic activity.
-
Environmental Friendliness: As a non-toxic and inexpensive catalyst, this compound contributes to the development of greener synthetic routes.
Experimental Protocols
Two primary protocols are presented here. The first is a highly efficient ultrasound-assisted method, while the second utilizes a solid-supported zinc catalyst for ease of recovery.
Protocol 1: Ultrasound-Assisted, One-Pot Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives
This protocol details a simple and rapid method for the synthesis of various xanthene derivatives from the condensation of aromatic aldehydes and cyclic diketones, such as dimedone or 1,3-cyclohexanedione, using this compound as a catalyst under ultrasound irradiation.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone or 1,3-cyclohexanedione (2 mmol)
-
This compound [Zn(OAc)₂] (10 mol%)
-
Ethanol (5 mL)
-
Ultrasound bath (40 kHz)
-
Standard laboratory glassware
-
Ethyl acetate and n-hexane for recrystallization
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 equiv.), dimedone or 1,3-cyclohexanedione (2 equiv.), and this compound (10 mol%).
-
Add ethanol (5 mL) to the mixture.
-
Place the flask in an ultrasound bath and irradiate at 40 kHz at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the solid product.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from an ethyl acetate/n-hexane mixture (e.g., 6:4 ratio) to obtain the pure 1,8-dioxo-octahydroxanthene derivative.
Protocol 2: Synthesis of Tetrahydrobenzo[α]xanthene-11-ones using a Reusable Zinc Catalyst
This protocol describes the synthesis of xanthene derivatives using a template-containing Zn/MCM-41 solid catalyst, which can be easily recovered and reused.
Materials:
-
β-naphthol (1 mmol, 0.144 g)
-
Dimedone (1 mmol, 0.140 g)
-
Benzaldehyde (1 mmol, 1 mL)
-
Template-containing Zn/MCM-41 catalyst (0.1 g)
-
Ethyl acetate
-
Ethanol for recrystallization
-
Oil bath
Procedure:
-
Combine β-naphthol (1 mmol), dimedone (1 mmol), benzaldehyde (1 mmol), and the Zn/MCM-41 catalyst (0.1 g) in a reaction vessel.
-
Heat the mixture in an oil bath at 110 °C with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate (15 mL) and stir for 10 minutes.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Evaporate the ethyl acetate from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure tetrahydrobenzo[α]xanthene-11-one.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 1,8-dioxo-octahydroxanthene derivatives using Protocol 1.
| Entry | Aldehyde | Diketone | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Dimedone | 20 | 95 |
| 2 | 4-Chlorobenzaldehyde | Dimedone | 20 | 94 |
| 3 | 4-Bromobenzaldehyde | Dimedone | 20 | 92 |
| 4 | 4-Nitrobenzaldehyde | Dimedone | 15 | 95 |
| 5 | 3-Nitrobenzaldehyde | Dimedone | 15 | 94 |
| 6 | 4-Methylbenzaldehyde | Dimedone | 25 | 90 |
| 7 | 4-Methoxybenzaldehyde | Dimedone | 25 | 90 |
| 8 | 2-Chlorobenzaldehyde | Dimedone | 25 | 91 |
| 9 | 2,4-Dichlorobenzaldehyde | Dimedone | 20 | 93 |
| 10 | 4-Hydroxybenzaldehyde | Dimedone | 45 | 88 |
| 11 | Vanillin | Dimedone | 40 | 85 |
| 12 | Benzaldehyde | 1,3-Cyclohexanedione | 30 | 90 |
| 13 | 4-Chlorobenzaldehyde | 1,3-Cyclohexanedione | 30 | 91 |
| 14 | 4-Bromobenzaldehyde | 1,3-Cyclohexanedione | 30 | 88 |
| 15 | 4-Nitrobenzaldehyde | 1,3-Cyclohexanedione | 25 | 92 |
| 16 | 3-Nitrobenzaldehyde | 1,3-Cyclohexanedione | 25 | 90 |
| 17 | 4-Methylbenzaldehyde | 1,3-Cyclohexanedione | 35 | 86 |
| 18 | 4-Methoxybenzaldehyde | 1,3-Cyclohexanedione | 35 | 84 |
| 19 | 2-Chlorobenzaldehyde | 1,3-Cyclohexanedione | 35 | 88 |
| 20 | 2,4-Dichlorobenzaldehyde | 1,3-Cyclohexanedione | 30 | 90 |
Visualizations
Experimental Workflow for Ultrasound-Assisted Xanthene Synthesis
Caption: Workflow for the synthesis of xanthene derivatives.
Proposed Reaction Mechanism
The synthesis of 1,8-dioxo-octahydroxanthenes catalyzed by this compound is proposed to proceed through the following mechanism. Initially, the this compound, acting as a Lewis acid, activates the aldehyde. This is followed by a reaction with one molecule of the diketone, dehydration, and subsequent Michael addition of a second diketone molecule, leading to the final cyclized product.
Caption: Proposed mechanism for xanthene synthesis.
References
- 1. This compound-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound in Organic Synthesis and Catalysis: A Review | Bentham Science [benthamscience.com]
Application Notes and Protocols for the Preparation of Zinc Acetate Solution for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of zinc acetate solutions for the synthesis of zinc oxide (ZnO) nanoparticles. The protocols cover various synthesis methods, including precipitation and sol-gel techniques, and discuss the influence of key experimental parameters on the final nanoparticle characteristics.
Introduction
Zinc oxide nanoparticles are widely utilized in biomedical applications, including drug delivery, bio-imaging, and as antimicrobial agents, owing to their biocompatibility and unique physicochemical properties. The synthesis of ZnO nanoparticles with controlled size and morphology is crucial for their application. A common and effective method for ZnO nanoparticle synthesis involves the use of a this compound precursor solution. This document outlines detailed protocols for the preparation of this compound solutions and their use in the synthesis of ZnO nanoparticles.
Experimental Protocols
Several methods for the synthesis of ZnO nanoparticles from this compound have been reported. The following sections detail the most common protocols.
Protocol 1: Aqueous Precipitation Method
This method involves the precipitation of zinc hydroxide from an aqueous solution of this compound, followed by thermal decomposition to form zinc oxide nanoparticles.[1][2][3][4]
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled or deionized water
-
Ethanol
Equipment:
-
Beakers and flasks
-
Magnetic stirrer and hotplate
-
Centrifuge
-
Oven or furnace
Procedure:
-
Preparation of this compound Solution: Dissolve this compound dihydrate in distilled water to achieve the desired concentration (e.g., 0.1 M to 4 M).[1] Stir the solution magnetically until the this compound is completely dissolved.
-
Preparation of Alkaline Solution: Prepare a solution of NaOH or KOH in distilled water (e.g., 0.1 M to 4 M).
-
Precipitation: While vigorously stirring the this compound solution, add the alkaline solution dropwise. A white precipitate of zinc hydroxide will form. Continue stirring for a set period (e.g., 2 hours) at a specific temperature (e.g., 50-60 °C).
-
Washing: Centrifuge the suspension to separate the precipitate. Wash the precipitate multiple times with distilled water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying and Calcination: Dry the precipitate in an oven at a temperature around 100 °C. Subsequently, calcine the dried powder in a furnace at a higher temperature (e.g., 400 °C) for a specified duration (e.g., 3 hours) to obtain ZnO nanoparticles.
Protocol 2: Sol-Gel Method in Ethanol
The sol-gel method offers good control over particle size and morphology.
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
Equipment:
-
Reaction flask with a condenser
-
Magnetic stirrer and hotplate
-
Dropping funnel
-
Oven
Procedure:
-
Preparation of this compound Solution: Dissolve this compound dihydrate in ethanol to a desired concentration (e.g., 0.1 M) with stirring at a slightly elevated temperature (e.g., 50-60 °C).
-
Preparation of Alkaline Solution: Dissolve KOH or NaOH in ethanol to a specific concentration (e.g., 0.1 M).
-
Sol Formation: Add the alkaline ethanol solution dropwise to the this compound solution while stirring vigorously. The addition is typically carried out over a prolonged period (e.g., 6 hours) to control the nucleation and growth of nanoparticles. Continue stirring for an additional 2 hours at 50-60 °C.
-
Gelation and Drying: Evaporate the solvent in an oven to obtain a gel.
-
Calcination: Calcine the dried gel in a furnace at a high temperature to obtain crystalline ZnO nanoparticles.
Protocol 3: Isopropanol-Based Synthesis
This method utilizes isopropanol as a solvent and is often used for the synthesis of quantum dots.
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·H₂O)
-
Isopropanol
-
Sodium hydroxide (NaOH)
Equipment:
-
Beakers and flasks
-
Magnetic stirrer and hotplate
-
Water bath and ice bath
-
Pasteur pipet
Procedure:
-
Preparation of this compound Solution: Dissolve this compound dihydrate (e.g., 0.10 g) in isopropanol (e.g., 25 mL) with heating (e.g., 65°C) in a fume hood.
-
Chilling: Chill a separate volume of isopropanol (e.g., 125 mL) in an ice bath.
-
Mixing: Add the hot this compound solution to the chilled isopropanol.
-
Preparation of NaOH solution: Prepare a solution of NaOH in isopropanol (e.g., 0.050 M) and chill it.
-
Reaction: Slowly add the chilled NaOH solution to the rapidly stirring, chilled this compound solution using a Pasteur pipet.
-
Growth: Place the reaction flask in a 65°C water bath to initiate particle growth.
Data Presentation
The following tables summarize the quantitative data from various synthesis protocols, highlighting the effect of different parameters on the resulting ZnO nanoparticles.
Table 1: Influence of this compound Concentration on Nanoparticle Properties
| This compound Concentration (M) | Precipitating Agent | Solvent | Temperature (°C) | Resulting Particle Size/Morphology | Reference |
| 0.1 - 0.2 | - | - | - | At higher concentrations, the structure changed to a mixture of ZnO and ZnAc, with an average crystallite size of 23 nm. | |
| 0.15 | NaOH | Water | 50 | - | |
| 4 | NaOH | Water | 60 | 200-300 nm | |
| 0.6 | Monoethanolamine | 2-methoxyethanol | 90 | - |
Table 2: Effect of Synthesis Method and Parameters on Nanoparticle Characteristics
| Method | This compound Conc. (M) | Solvent | Precipitating Agent | Temperature (°C) | Time | Particle Size/Morphology | Reference |
| Precipitation | 0.15 | Water | NaOH | 50 | 2 h | - | |
| Precipitation | 4 | Water | NaOH | 60 | 30 min | 200-300 nm | |
| Sol-Gel | 0.1 | Ethanol | KOH | 50-60 | 8 h | - | |
| Isopropanol-based | - | Isopropanol | NaOH | 65 | - | Size increases with time | |
| Hydrothermal | - | Water | NaOH | - | - | Platelets, flaky particles, nanotubes, spherical, and nanorods | |
| Polyol | - | Diethylene glycol | Sodium acetate | - | 2-3 h | Size and morphology control |
Mandatory Visualizations
Workflow for Aqueous Precipitation Synthesis of ZnO Nanoparticles
Caption: Aqueous precipitation workflow for ZnO nanoparticle synthesis.
Logical Relationship of Parameters in Nanoparticle Synthesis
References
- 1. ZnO Nanoparticles from Different Precursors and Their Photocatalytic Potential for Biomedical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. 2.2.1. Synthesis of ZnO Nanoparticles, Using this compound Dehydrate Precursor [bio-protocol.org]
- 4. Green Synthesis of Zinc Oxide Nanoparticles Using Pomegranate Fruit Peel and Solid Coffee Grounds vs. Chemical Method of Synthesis, with Their Biocompatibility and Antibacterial Properties Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sol-Gel Synthesis of ZnO Thin Films from Zinc Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of zinc oxide (ZnO) thin films using a sol-gel method with zinc acetate dihydrate as the precursor. This method offers a cost-effective and highly controllable route to produce crystalline ZnO films with tunable properties, making them suitable for a wide range of applications, including as transparent conducting oxides in solar cells, active layers in thin-film transistors, and sensing materials in biosensors.
Overview of the Sol-Gel Process
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution (sol) that acts as a precursor for an integrated network (gel). In the context of ZnO thin film synthesis from this compound, the process typically involves the following key stages:
-
Sol Preparation: Dissolution of this compound dihydrate in a suitable solvent, typically an alcohol, with the addition of a stabilizer.
-
Hydrolysis and Condensation: Chemical reactions initiated by the stabilizer and residual water lead to the formation of zinc hydroxide or zinc oxy-hydroxide species.
-
Coating: Deposition of the sol onto a substrate using techniques such as spin coating or dip coating.
-
Drying and Annealing: A heat treatment process to evaporate the solvent and organic residues, and to promote the crystallization of the amorphous film into the desired ZnO phase.
Experimental Protocols
Materials and Reagents
-
Precursor: this compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Stabilizer (Chelating Agent): Monoethanolamine (MEA) or Diethanolamine (DEA)[4][5]
-
Substrates: Glass slides, silicon wafers, or indium tin oxide (ITO) coated glass.
Protocol 1: Standard ZnO Thin Film Preparation
This protocol outlines a typical procedure for depositing ZnO thin films on glass substrates.
1. Sol Preparation (0.5 M): a. Dissolve 1.097 g of this compound dihydrate in 10 mL of 2-methoxyethanol in a sealed flask. b. Stir the mixture vigorously at 60°C for 30 minutes to ensure complete dissolution. c. Slowly add monoethanolamine (MEA) dropwise to the solution while stirring. The molar ratio of MEA to this compound should be maintained at 1:1. d. Continue stirring the solution at 60°C for 2 hours to yield a clear and homogeneous sol. e. Age the sol at room temperature for 24 hours before use.
2. Substrate Cleaning: a. Ultrasonically clean the glass substrates in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas.
3. Film Deposition (Spin Coating): a. Place a cleaned substrate on the spin coater chuck. b. Dispense a small amount of the ZnO sol onto the center of the substrate. c. Spin coat the substrate at 3000 rpm for 30 seconds.
4. Drying: a. Pre-heat the coated substrate on a hot plate at 300°C for 10-15 minutes to evaporate the solvent and remove organic residuals.
5. Multi-layer Deposition (Optional): a. Repeat steps 3 and 4 to achieve the desired film thickness.
6. Annealing: a. Place the dried films in a furnace and anneal at a temperature between 400°C and 600°C in air for 1-2 hours. b. Allow the furnace to cool down to room temperature naturally.
Data Presentation
The properties of the resulting ZnO thin films are highly dependent on the synthesis parameters. The following tables summarize the influence of key parameters on the structural and optical properties of the films.
Table 1: Effect of Annealing Temperature on ZnO Thin Film Properties
| Annealing Temperature (°C) | Crystallite Size (nm) | Optical Band Gap (eV) | Average Transmittance (%) (Visible Region) |
| 300 | 14 | 3.27 | ~60 |
| 400 | 28 | 3.11 - 3.34 | >80 |
| 500 | 34 | 3.22 | >90 |
| 575 | 44 | - | - |
Data compiled from multiple sources, specific values may vary based on other experimental conditions.
Table 2: Influence of Precursor (this compound) Concentration on ZnO Thin Film Properties
| Precursor Concentration (M) | Film Thickness (nm) | Crystallite Size (nm) | Optical Band Gap (eV) |
| 0.1 | - | - | 3.3 |
| 0.25 | ~20 | ~30 | - |
| 0.3 | - | 15.1 | - |
| 0.5 | - | 25.6 | - |
| 0.8 | - | - | - |
| 1.0 | ~80 | ~60 | - |
Data compiled from multiple sources, specific values may vary based on other experimental conditions.
Table 3: Effect of Spin Coating Speed on ZnO Thin Film Properties
| Spin Speed (rpm) | Film Thickness (nm) | Surface Roughness (RMS, nm) |
| 2000 | Thicker | - |
| 3000 | 266 | 8.65 |
| 4000 | Thinner | 10.11 |
| 5000 | Thinnest | 7.75 |
Data compiled from multiple sources, specific values may vary based on other experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for ZnO thin film synthesis.
Chemical Pathway
Caption: Chemical transformation to ZnO.
References
Application Notes and Protocols: Zinc Acetate in the Synthesis of Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of metal-organic frameworks (MOFs) using zinc acetate as a metal precursor. This compound is a versatile and commonly used source of zinc(II) ions for the formation of a variety of MOFs, including the notable MOF-5, ZIF-8, and MOF-74. Its use is advantageous due to its good solubility in common solvents and its role in facilitating MOF crystallization, sometimes even without the need for a base.[1]
Introduction to this compound in MOF Synthesis
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for applications in gas storage, separation, catalysis, and drug delivery.[2][3] Zinc-based MOFs, in particular, are widely studied due to the low toxicity and versatile coordination chemistry of zinc.[4]
This compound (Zn(OAc)₂) serves as an excellent precursor for the synthesis of various zinc-containing MOFs. The acetate anion can act as a modulator in the reaction, competing with the organic linker for coordination to the zinc ions, which can influence the nucleation and growth of the MOF crystals.[5] This modulation can be beneficial for controlling crystal size and morphology. Furthermore, in some syntheses, the use of this compound eliminates the need for an additional base, simplifying the experimental setup.
This document outlines protocols for the synthesis of three prominent MOFs using this compound: MOF-5, ZIF-8, and Zn-MOF-74.
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis protocols for MOFs prepared using this compound. This allows for a comparative overview of how different synthetic conditions can influence the properties of the resulting materials.
| MOF Type | Synthesis Method | Zinc Source | Organic Linker | Solvent(s) | Temperature (°C) | Time (h) | BET Surface Area (m²/g) | Yield (%) | Reference |
| MOF-5 | Solvothermal | This compound | 1,4-Benzenedicarboxylic acid | DMF | 125 | 24 | 29.95 | - | |
| MOF-5 | Room Temperature | This compound dihydrate | Terephthalic acid | DMF | Room Temp | 2.5 | - | - | |
| MOF-2 | Room Temperature | This compound dihydrate | 1,4-Benzenedicarboxylic acid | DMF/H₂O | Room Temp | 24 | 361 | - | |
| ZIF-8-DGUT | Solvent-Free | This compound | 2-Methylimidazole | None (NaOH assisted) | 70 | 24 | - | - | |
| Zn-MOF-74 | Room Temperature | This compound dihydrate | 2,5-Dihydroxyterephthalic acid | Methanol | Room Temp | 18 | - | - | |
| Zn(Bim)OAc | Solvothermal | This compound | Benzimidazole | - | 110 | - | - | - |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of MOF-5
This protocol is adapted from a solvothermal synthesis method. MOF-5 is composed of zinc oxide (ZnO₄) units linked by 1,4-benzenedicarboxylate.
Materials:
-
This compound (4.24 g)
-
1,4-Benzenedicarboxylic acid (terephthalic acid, 1.26 g)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined sealed solvothermal vessel
-
Centrifuge
Procedure:
-
Dissolve 4.24 g of this compound and 1.26 g of 1,4-benzenedicarboxylic acid in DMF in a beaker.
-
Stir the mixture continuously for up to 2 hours to obtain a homogeneous solution.
-
Transfer the solution to a Teflon-lined sealed solvothermal vessel.
-
Place the vessel in an oven at 125 °C for 24 hours. A solid, colorless precipitate will form.
-
Allow the vessel to cool gradually to room temperature.
-
Centrifuge the mixture at 7000 rpm for 15 minutes to collect the solid product.
-
Wash the product with DMF (100 mL, twice).
-
Dry the final product under vacuum at room temperature and store it in a desiccator.
Protocol 2: Room-Temperature Synthesis of MOF-5
This protocol describes a more sustainable, room-temperature synthesis of MOF-5.
Materials:
-
This compound dihydrate (16.99 g)
-
Terephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Chloroform (HPLC grade)
Procedure:
-
Prepare a solution of terephthalic acid in DMF.
-
In a separate container, dissolve 16.99 g of this compound dihydrate in 500 mL of DMF.
-
Add the zinc salt solution to the organic linker solution with stirring over 15 minutes. A precipitate will form.
-
Continue stirring the mixture for 2.5 hours.
-
Filter the precipitate and immerse it in 250 mL of DMF overnight.
-
Filter the product again and immerse it in 350 mL of chloroform.
-
Exchange the chloroform solvent three times over a period of 7 days (after 2, 3, and 7 days) to fully activate the MOF.
Protocol 3: Solvent-Free Synthesis of ZIF-8
This protocol details a sustainable, solvent-free method for synthesizing ZIF-8 with the assistance of sodium hydroxide.
Materials:
-
This compound
-
2-Methylimidazole (MeIM)
-
Sodium hydroxide (NaOH) powder
Procedure:
-
Combine this compound, 2-methylimidazole (in a MeIM/Zn molar ratio of 2.25), and an appropriate amount of sodium hydroxide powder.
-
Thoroughly grind the solid mixture.
-
Place the ground powder in a closed system.
-
Heat the mixture at a mild temperature of 343 K (70 °C) for 24 hours.
-
After the reaction, wash the solid product repeatedly with water.
-
Dry the purified ZIF-8 product.
Protocol 4: Room-Temperature Aqueous Synthesis of Zn-MOF-74
This protocol outlines a green synthesis of Zn-MOF-74 in an aqueous phase at room temperature.
Materials:
-
This compound dihydrate (0.5615 g)
-
2,5-Dihydroxyterephthalic acid (H₄dobdc, 0.2533 g)
-
10 N Sodium hydroxide (NaOH) solution (0.513 mL)
-
Milli-Q Water
Procedure:
-
Prepare the zinc solution by dissolving 0.5615 g of this compound dihydrate in 7 mL of Milli-Q water.
-
Prepare the ligand solution by dissolving 0.2533 g of 2,5-dihydroxyterephthalic acid and 0.513 mL of 10 N NaOH in 7 mL of Milli-Q water. Use ultrasound to ensure complete dissolution.
-
Combine the two solutions with vigorous stirring to initiate the rapid formation of Zn-MOF-74. The synthesis is typically complete within minutes.
-
Collect the product by filtration or centrifugation.
-
Wash the product with water to remove any unreacted precursors.
-
Dry the final Zn-MOF-74 product.
Visualizations
Logical Relationship of this compound in MOF Synthesis
The acetate ion from this compound can act as a modulator, competing with the organic linker for coordination sites on the zinc ion. This dynamic equilibrium influences the rates of nucleation and growth, ultimately affecting the final properties of the MOF.
Caption: Role of acetate in MOF formation.
Experimental Workflow for Solvothermal MOF Synthesis
The following diagram illustrates a typical experimental workflow for the solvothermal synthesis of a metal-organic framework using this compound.
Caption: Solvothermal MOF synthesis workflow.
References
- 1. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 2. Sustainable Synthesis of MOF-5@GO Nanocomposites for Efficient Removal of Rhodamine B from Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Multifunctional and Moisture Tolerant Zinc-Based Mono- and Bi-metallic" by Emmanuel Agbata [scholarsarchive.byu.edu]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Catalytic Mechanism of Zinc Acetate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc acetate (Zn(OAc)₂) is a versatile, cost-effective, and environmentally benign Lewis acid catalyst that has garnered significant attention in organic synthesis.[1] Its utility spans a wide range of organic transformations, including condensation, esterification, acetylation, and multicomponent reactions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the catalytic role of this compound in several key organic reactions. The information is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. This compound has been demonstrated to be an effective catalyst for this transformation, promoting the reaction under mild and often solvent-free conditions.[1]
Catalytic Mechanism
The catalytic cycle of this compound in the Knoevenagel condensation is initiated by the coordination of the zinc cation to the carbonyl oxygen of the aldehyde. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound. The acetate anion can act as a base to facilitate the deprotonation of the active methylene compound, generating the nucleophilic enolate. Following the carbon-carbon bond formation, the intermediate undergoes dehydration to yield the α,β-unsaturated product, and the this compound catalyst is regenerated.
Caption: Catalytic cycle of this compound in Knoevenagel condensation.
Experimental Protocol: Synthesis of Arylidene Malononitrile
This protocol describes the synthesis of 2-(4-chlorobenzylidene)malononitrile from 4-chlorobenzaldehyde and malononitrile using this compound as a catalyst under solvent-free conditions.
Materials:
-
4-Chlorobenzaldehyde (10 mmol, 1.41 g)
-
Malononitrile (10 mmol, 0.66 g)
-
This compound dihydrate (1 mmol, 0.22 g)
-
Ethanol (5% aqueous solution)
Procedure:
-
In a round-bottom flask, thoroughly mix 4-chlorobenzaldehyde (10 mmol) and malononitrile (10 mmol).
-
Add this compound dihydrate (1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically observed by the formation of a solid product), wash the solid product with a 5% aqueous ethanol solution.
-
Filter the product under suction and dry to obtain the pure arylidene malononitrile.[1]
Quantitative Data
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Malononitrile | Zn(OAc)₂·2H₂O | Room Temp, Solvent-free | 10 min | 98 | [1] |
| 4-Chlorobenzaldehyde | Malononitrile | Zn(OAc)₂·2H₂O | Room Temp, Solvent-free | 15 min | 99 | [1] |
| 4-Nitrobenzaldehyde | Malononitrile | Zn(OAc)₂·2H₂O | Room Temp, Solvent-free | 5 min | 99 | |
| Benzaldehyde | Ethyl Cyanoacetate | Zn(OAc)₂·2H₂O | Room Temp, Solvent-free | 30 min | 95 | |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Zn(OAc)₂·2H₂O | Room Temp, Solvent-free | 45 min | 92 |
Synthesis of Xanthene Derivatives
This compound, particularly in combination with ultrasound irradiation, serves as an efficient and green catalyst for the one-pot synthesis of xanthene derivatives from aromatic aldehydes and cyclic diketones.
Catalytic Mechanism
The proposed mechanism involves the initial activation of the aldehyde by coordination with this compound. This is followed by a Knoevenagel-type condensation with the first molecule of the cyclic diketone. The resulting intermediate then undergoes a Michael addition with a second molecule of the diketone, followed by an intramolecular cyclization and dehydration to afford the final xanthene derivative. The catalyst is regenerated in the process.
Caption: Workflow for the synthesis of xanthene derivatives.
Experimental Protocol: Synthesis of 1,8-Dioxo-octahydroxanthene
This protocol details the synthesis of a xanthene derivative from an aromatic aldehyde and dimedone.
Materials:
-
Aromatic Aldehyde (1 mmol)
-
Dimedone (2 mmol)
-
This compound dihydrate (0.1 mmol, 22 mg)
-
Ethanol (2 mL)
Procedure:
-
In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and this compound dihydrate (0.1 mmol) in ethanol (2 mL).
-
Subject the reaction mixture to ultrasound irradiation (e.g., 40 kHz) at 60 °C.
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates. Collect the solid by filtration.
-
Wash the crude product with cold ethanol and dry to obtain the pure xanthene derivative.
Quantitative Data
| Aldehyde | Diketone | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Dimedone | 10 | Ethanol | 15 | 95 | |
| 4-Chlorobenzaldehyde | Dimedone | 10 | Ethanol | 20 | 94 | |
| 4-Nitrobenzaldehyde | Dimedone | 10 | Ethanol | 20 | 92 | |
| 4-Hydroxybenzaldehyde | Dimedone | 10 | Ethanol | 45 | 84 | |
| Benzaldehyde | 1,3-Cyclohexanedione | 10 | Ethanol | 25 | 90 |
Mannich Reaction
This compound is an efficient catalyst for the one-pot, three-component Mannich reaction to synthesize β-amino carbonyl compounds.
Catalytic Mechanism
The reaction is proposed to proceed via the initial formation of an imine from the aldehyde and the amine. This compound then acts as a Lewis acid to activate this imine towards nucleophilic attack from the enol form of the ketone, leading to the formation of the β-amino carbonyl product.
Caption: Proposed mechanism for the this compound-catalyzed Mannich reaction.
Experimental Protocol: Synthesis of a β-Amino Ketone
This protocol describes the synthesis of 1,3-diphenyl-3-(phenylamino)propan-1-one.
Materials:
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Acetophenone (1.0 mmol, 0.120 g)
-
Aniline (1.0 mmol, 0.093 g)
-
This compound dihydrate (0.1 mmol, 22 mg)
-
Acetonitrile (5.0 mL)
-
Ethyl acetate
-
Anhydrous Na₂SO₄
Procedure:
-
In a round-bottom flask, mix benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), and aniline (1.0 mmol) in acetonitrile (5.0 mL).
-
Add this compound dihydrate (10 mol%).
-
Reflux the reaction mixture for 3 to 4 hours, monitoring the progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (2 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure β-amino ketone.
Quantitative Data
| Aldehyde | Ketone | Amine | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | Aniline | 10 | 3.0 | 90 | |
| 4-Cl-Benzaldehyde | Acetophenone | Aniline | 10 | 3.5 | 88 | |
| 4-MeO-Benzaldehyde | Acetophenone | Aniline | 10 | 4.0 | 85 | |
| Benzaldehyde | Cyclohexanone | Aniline | 10 | 3.0 | 83 | |
| 4-NO₂-Benzaldehyde | Acetophenone | Aniline | 10 | 3.0 | 92 |
Esterification and Transesterification
This compound and other zinc carboxylates are effective catalysts for esterification and transesterification reactions, which are crucial in the production of biodiesel and other esters.
Catalytic Mechanism
In these reactions, the zinc ion acts as a Lewis acid, coordinating to the carbonyl oxygen of the carboxylic acid or ester. This coordination polarizes the carbonyl group, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. For transesterification, a proposed mechanism involves the initial coordination of methanol to the zinc center, followed by a carboxylate shift and subsequent co-coordination of the triglyceride.
Experimental Protocol: Esterification of Oleic Acid
This protocol is for the esterification of oleic acid with methanol.
Materials:
-
Oleic Acid
-
Methanol
-
Zinc hydroxy acetate (Zn₅(OH)₈(CH₃COO)₂·4H₂O)
Procedure:
-
In a high-pressure reactor, place oleic acid and methanol (e.g., 1:30 molar ratio).
-
Add the zinc hydroxy acetate catalyst (e.g., 3% w/w).
-
Heat the reaction mixture to the desired temperature (e.g., 140 °C) with stirring.
-
Maintain the reaction for the specified time.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The product, methyl oleate, can be purified by distillation.
Quantitative Data for Transesterification of Soybean Oil
| Catalyst | Temperature (°C) | Time (h) | Methanol/Oil Molar Ratio | Catalyst Loading (wt%) | Conversion (%) | FAME Yield (%) | Reference |
| This compound | 100 | 2 | 30:1 | 3 | ~90 | ~72 | |
| Zinc Laurate | 100 | 2 | 30:1 | 3 | ~94 | ~74 | |
| Zinc Palmitate | 100 | 2 | 30:1 | 3 | ~92 | ~71 | |
| Zinc Stearate | 100 | 2 | 30:1 | 3 | ~88 | ~73 |
Conclusion
This compound is a highly effective and versatile catalyst for a variety of important organic transformations. Its low cost, low toxicity, and high efficiency make it an attractive alternative to more traditional and often more hazardous catalysts. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, contributing to the development of greener and more sustainable chemical processes.
References
Application of Zinc Acetate in Enzyme Inhibition Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc, an essential trace element, plays a critical role in a vast array of biological processes, acting as a cofactor for over 300 enzymes and 1000 transcription factors.[1] Beyond its structural and catalytic functions, the free zinc ion (Zn²⁺) has emerged as a significant signaling molecule, with its intracellular concentrations dynamically regulated. Fluctuations in cellular zinc levels can modulate the activity of various enzymes, making it a crucial factor in cellular signaling and metabolism. Zinc acetate, as a readily soluble salt, serves as a convenient and effective source of zinc ions for in vitro enzyme inhibition studies.
These application notes provide a comprehensive guide to utilizing this compound in enzyme inhibition assays. We will delve into the mechanisms of zinc-mediated enzyme inhibition, present detailed protocols for key enzyme classes, summarize quantitative inhibition data, and visualize relevant biological pathways and experimental workflows.
Mechanisms of Enzyme Inhibition by this compound
The inhibitory action of this compound is primarily mediated by the zinc cation (Zn²⁺). Zinc ions can inhibit enzyme activity through several distinct mechanisms:
-
Direct Competitive Inhibition: Zinc ions can bind to the active site of an enzyme, often competing with the substrate or a required metal cofactor. This is particularly common in enzymes with active sites containing residues like cysteine, histidine, and glutamate, which are effective zinc-binding ligands.[2] For instance, zinc competitively inhibits certain protein tyrosine phosphatases by binding to the catalytic cysteine in the active site.[2]
-
Allosteric Inhibition: Zinc can bind to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency.
-
Inhibition by a Second Metal Ion: For some metalloenzymes that already contain a catalytic zinc ion, a second zinc ion can bind at or near the active site, leading to inhibition. A well-studied example of this is carboxypeptidase A, where the binding of a second zinc ion perturbs the catalytic machinery.[3]
The following diagram illustrates these primary mechanisms of zinc-mediated enzyme inhibition.
References
- 1. Intracellular zinc fluctuations modulate protein tyrosine phosphatase activity in insulin/insulin-like growth factor-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory zinc sites in enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carboxypeptidase A by excess zinc: analysis of the structural determinants by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Zinc Oxide Nanoparticles via Thermal Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc oxide (ZnO) nanoparticles are gaining significant attention in the biomedical field, particularly in drug delivery and cancer therapy, owing to their biocompatibility, biodegradability, and unique physicochemical properties.[1] The thermal decomposition method offers a straightforward and effective route for synthesizing ZnO nanoparticles with controlled size and morphology. This document provides detailed application notes and experimental protocols for the synthesis of ZnO nanoparticles using various zinc precursors via thermal decomposition.
Synthesis of ZnO Nanoparticles: An Overview
The thermal decomposition method involves the heat treatment of a zinc-containing precursor at a specific temperature for a defined duration, leading to its decomposition and the formation of ZnO nanoparticles. The selection of the precursor and the optimization of synthesis parameters, such as temperature and time, are crucial for controlling the final properties of the nanoparticles.
Experimental Protocols
Protocol 1: Thermal Decomposition of Zinc Acetate Dihydrate
This protocol describes the synthesis of ZnO nanoparticles from the commonly used precursor, this compound dihydrate.
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Muffle furnace
-
Ceramic crucible with lid
-
Mortar and pestle
Procedure:
-
Place a desired amount of this compound dihydrate powder into a ceramic crucible.
-
Cover the crucible with a ceramic lid.
-
Place the crucible in a muffle furnace.
-
Ramp up the temperature to the desired calcination temperature (e.g., 300-700°C) and hold for 1-3 hours.[2]
-
Allow the furnace to cool down to room temperature naturally.
-
Collect the resulting white powder, which is ZnO nanoparticles.
-
Gently grind the powder using a mortar and pestle to break up any agglomerates.
Protocol 2: Thermal Decomposition of Basic Zinc Carbonate
This protocol outlines the synthesis of ZnO nanoparticles from basic zinc carbonate.
Materials:
-
Basic zinc carbonate ([ZnCO₃]₂·[Zn(OH)₂]₃)
-
Muffle furnace
-
Ceramic crucible
-
Sieve (optional)
Procedure:
-
Place the basic zinc carbonate powder in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the sample to approximately 600°C and maintain this temperature for about 1 hour.[3]
-
After the thermal treatment, allow the furnace to cool to room temperature.
-
The resulting ZnO nanoparticles can be collected. If necessary, the powder can be sieved to obtain a specific particle size fraction.
Protocol 3: Thermal Decomposition of a Zinc-Schiff Base Complex
This protocol details a more complex synthesis route using a pre-synthesized zinc-Schiff base complex as the precursor.
Materials:
-
Zinc-Schiff base complex (e.g., prepared from zinc nitrate, p-anisaldehyde, and 2-nitro-1,4-phenylenediamine)
-
Muffle furnace
-
Ethanol
-
Distilled water
Procedure:
-
Synthesize the Zinc(II)-Schiff base complex as per established literature methods.
-
Place the dried complex in a crucible and heat it in a muffle furnace in the presence of air.
-
Calcine the complex at a temperature of approximately 600°C for 3 hours to ensure complete decomposition into ZnO.
-
After cooling to room temperature, wash the resulting white nanocrystals of ZnO with ethanol and distilled water multiple times.
-
Dry the purified ZnO nanoparticles in the air.
Protocol 4: Thermal Decomposition of a Zinc-Curcumin Complex
This protocol describes a "green" synthesis approach using a zinc-curcumin complex.
Materials:
-
Zinc-curcumin complex (prepared from zinc nitrate and curcumin)
-
Furnace with controlled heating rate
Procedure:
-
Prepare the binuclear zinc(II) curcumin complex.[4]
-
Place the complex in a suitable container for thermal analysis or in a tube furnace.
-
Heat the sample from room temperature to 600°C at a controlled heating rate (e.g., 10°C/min). Complete decomposition is typically observed around 374°C.[4]
-
The resulting material is ZnO nanoparticles.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from various studies on the thermal decomposition synthesis of ZnO nanoparticles.
Table 1: Effect of Annealing Temperature on ZnO Nanoparticle Size (from this compound Dihydrate)
| Annealing Temperature (°C) | Annealing Time (hours) | Average Nanoparticle Size (nm) |
| 300 | 1 | Elongated rods (0.223 - 1.09 µm) |
| 400 | 1 | Elongated rods (0.223 - 1.09 µm) |
| 500 | 3 | 28.8 |
| 600 | 1 | Elongated rods (0.223 - 1.09 µm) |
| 600 | 3 | 34.0 |
| 700 | 3 | 39.5 |
Table 2: Synthesis Parameters and Resulting Nanoparticle Properties from Various Precursors
| Precursor | Synthesis Temperature (°C) | Synthesis Time (hours) | Average Nanoparticle Size (nm) |
| Basic Zinc Carbonate | 600 | 1 | 40 - 60 |
| Zinc-Schiff Base Complex | 600 | 3 | 36.8 |
| Zinc-Curcumin Complex | ~374 (Decomposition Temp) | 49 min (total process) | 117 ± 4 |
Mandatory Visualizations
Experimental Workflow
The general experimental workflow for the synthesis and characterization of ZnO nanoparticles for drug delivery applications is depicted below.
Caption: Experimental workflow for ZnO nanoparticle synthesis and evaluation.
Signaling Pathway for ZnO Nanoparticle-Induced Cancer Cell Apoptosis
ZnO nanoparticles have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
References
Application Notes: Zinc Acetate as a Zinc Source in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zinc is an essential trace element vital for a myriad of cellular processes, including enzyme function, gene expression, and signal transduction. In cell culture, maintaining optimal zinc levels is crucial for normal cell growth, proliferation, and viability. Zinc acetate is a commonly used, bioavailable salt for supplementing cell culture media with zinc ions.[1] Its pH-neutral nature in aqueous solutions makes it a suitable choice for in vitro studies.[2] These application notes provide detailed protocols for utilizing this compound as a zinc source in cell culture, along with data on its effects on various cell lines and insights into the signaling pathways it modulates.
Advantages of Using this compound
-
High Bioavailability: this compound readily dissociates in aqueous solutions, providing a readily available source of zinc ions (Zn²⁺) for cellular uptake.[1]
-
pH Neutrality: Unlike some other zinc salts, this compound has a minimal effect on the pH of the cell culture medium, which is critical for maintaining optimal growth conditions.
-
Reproducibility: As a well-defined chemical compound, this compound allows for precise and reproducible supplementation of zinc in experiments.
Applications in Cell Culture
This compound supplementation is utilized in a wide range of cell culture applications, including:
-
Nutritional Supplementation: In serum-free or chemically defined media where zinc may be limited, this compound is added to meet the basal requirements of the cells.
-
Cancer Research: Studies have shown that zinc can have anti-proliferative and pro-apoptotic effects on various cancer cell lines, making this compound a tool for investigating cancer therapeutics.
-
Signal Transduction Studies: Zinc ions act as intracellular second messengers, and this compound is used to modulate zinc-dependent signaling pathways.
-
Toxicology Studies: Investigating the dose-dependent cytotoxic effects of zinc on different cell types.
Quantitative Data Summary
The following tables summarize the effects of this compound on the viability of various cancer cell lines at different concentrations and incubation times.
Table 1: Effect of this compound on Prostate Cancer Cell Viability after 18 hours
| Cell Line | This compound Concentration (µM) | Mean Cell Viability (%) |
| PC3 | 100 | ~95 |
| 200 | ~80 | |
| 300 | ~40 | |
| 400 | ~20 | |
| 600 | <10 | |
| DU145 | 100 | ~98 |
| 200 | ~90 | |
| 300 | ~60 | |
| 400 | ~25 | |
| 600 | <10 | |
| LNCaP | 100 | ~90 |
| 200 | ~70 | |
| 300 | ~30 | |
| 400 | ~15 | |
| 600 | <5 |
Data extracted from studies on prostate cancer cell lines.
Table 2: Time-Course of PC3 Cell Viability with 400 µM this compound
| Incubation Time (hours) | Mean Cell Viability (%) |
| 0 | 100 |
| 3 | ~80 |
| 6 | ~50 |
| 12 | ~20 |
| 18 | <10 |
| 24 | <5 |
This table illustrates the rapid cytotoxic effect of this compound on PC3 prostate cancer cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound dihydrate (Molar Mass: 219.5 g/mol )
-
Nuclease-free water
-
Sterile conical tubes
-
0.22 µm sterile filter
Procedure:
-
To prepare a 100 mM stock solution, weigh out 2.195 g of this compound dihydrate.
-
Dissolve the this compound in 100 mL of nuclease-free water in a sterile conical tube.
-
Gently vortex until the this compound is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Cell Viability Assay (MTT Assay)
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired time period (e.g., 18, 24, 48 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Materials:
-
Cells treated with this compound (as in Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentrations of this compound for the specified time. Include both untreated (negative) and positive controls.
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Visualizations
Zinc ions are known to influence several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Zinc and the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Zinc has been shown to induce the phosphorylation of key components of the MAPK pathway, such as ERK, JNK, and p38, in some cell types. This activation can lead to downstream effects on transcription factors like AP-1, ultimately influencing cell fate.
Caption: Zinc-mediated activation of the MAPK signaling pathway.
Zinc and the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In some contexts, particularly in prostate cancer cells, physiological levels of zinc have been shown to inhibit the canonical NF-κB pathway. Zinc can block the degradation of the inhibitory subunit IκBα, thereby preventing the nuclear translocation of the active NF-κB dimer (p65/p50) and subsequent gene transcription.
Caption: Inhibitory effect of zinc on the canonical NF-κB pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on cultured cells.
Caption: General workflow for this compound supplementation studies.
References
Troubleshooting & Optimization
preventing aggregation in zinc acetate nanoparticle synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of zinc acetate-derived nanoparticles, with a primary focus on preventing particle aggregation.
Troubleshooting Guide: Preventing Aggregation
Aggregation is a common issue in nanoparticle synthesis, leading to larger, less uniform particles and potentially impacting the material's desired properties. This guide provides a systematic approach to troubleshooting and preventing aggregation during this compound nanoparticle synthesis.
Is particle aggregation or precipitation observed during or after synthesis?
If you are observing aggregation, proceed through the following troubleshooting steps.
Are you using a capping agent/stabilizer?
Capping agents or stabilizers are crucial for preventing aggregation by binding to the nanoparticle surface.[1][2] This creates a protective layer that sterically or electrostatically hinders particles from coming together.[1]
-
No: This is a likely cause of aggregation.
-
Recommendation: Introduce a suitable capping agent into your synthesis protocol. The choice of capping agent can influence the final properties of the nanoparticles.[1]
-
For aqueous media, hydrophilic capping agents like hexamethylenetetramine (HMTA) can be effective.[1]
-
For non-polar solvents, hydrophobic capping agents such as oleic acid are suitable.
-
Biomolecules from plant extracts (e.g., polyphenols, flavonoids) can also act as effective capping and reducing agents in green synthesis approaches.
-
-
-
Yes: Proceed to the next question.
At what pH is your reaction being conducted?
The pH of the reaction medium significantly influences the surface charge of the nanoparticles and, consequently, their stability and tendency to aggregate. An isoelectric point exists where the surface charge is neutral, leading to maximum aggregation. For zinc oxide nanoparticles, this is typically around pH 8.7.
-
Recommendation: Adjust the pH of your synthesis solution.
-
Often, increasing the pH to an alkaline condition (e.g., pH 9-12) can lead to the formation of fine, well-dispersed nanoparticles.
-
Acidic conditions (e.g., pH < 7) can sometimes lead to agglomeration.
-
It is crucial to systematically vary the pH to find the optimal condition for your specific system.
-
What is the reaction temperature?
Temperature plays a critical role in the nucleation and growth kinetics of nanoparticles, which in turn affects their size and aggregation state.
-
Recommendation: Optimize the reaction temperature.
-
Higher temperatures can sometimes lead to larger particles or aggregation due to increased reaction rates and particle fusion.
-
Lowering the synthesis temperature might favor the formation of smaller, more stable nanoparticles.
-
Conversely, in some methods, a specific elevated temperature is required for the complete decomposition of the precursor to form crystalline nanoparticles. Careful control and optimization are key.
-
What is the concentration of your this compound precursor?
The concentration of the this compound precursor can impact the nucleation and growth rates, potentially leading to aggregation if not controlled.
-
Recommendation: Adjust the precursor concentration.
-
High precursor concentrations can lead to rapid nucleation and uncontrolled growth, resulting in aggregation.
-
Experiment with lowering the this compound concentration to achieve a more controlled growth process.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting aggregation issues in this compound nanoparticle synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in this compound nanoparticle synthesis?
A1: The primary cause of aggregation is the high surface energy of the nanoparticles, which drives them to cluster together to minimize this energy. This can be exacerbated by the absence of a suitable capping agent, suboptimal pH, and inappropriate reaction temperatures.
Q2: How do I choose the right capping agent?
A2: The choice of capping agent depends on the solvent system and the desired surface properties of the nanoparticles. For aqueous syntheses, hydrophilic polymers like polyvinyl alcohol (PVA) or polyethylene glycol (PEG) are often used. For syntheses in organic solvents, long-chain organic molecules like oleic acid are effective. In green synthesis, plant extracts containing biomolecules can serve as excellent capping and reducing agents.
Q3: Can the type of zinc salt precursor affect aggregation?
A3: Yes, the counter-ion of the zinc salt can influence nanoparticle formation and stability. Acetate ions, for example, have been suggested to have a shielding effect that can help prevent particle fusion during growth, leading to more stable nanoparticles compared to precursors like chlorides, sulfates, or nitrates under certain conditions.
Q4: What is the effect of pH on particle size and aggregation?
A4: pH is a critical parameter. For ZnO nanoparticles synthesized from this compound, alkaline conditions (pH > 9) generally favor the formation of smaller, more uniform particles, while acidic or neutral conditions can lead to agglomeration. The morphology of the nanostructures can also be controlled by varying the pH.
Q5: How does reaction time influence the final nanoparticles?
A5: Reaction time affects the growth of the nanoparticles. Longer reaction times can sometimes lead to an increase in particle size through processes like Ostwald ripening, where larger particles grow at the expense of smaller ones. It is important to monitor the reaction over time to determine the optimal duration for achieving the desired particle size and stability.
Quantitative Data Summary
The following tables summarize the impact of different synthesis parameters on the resulting nanoparticle size, providing a reference for experimental design.
Table 1: Effect of pH on ZnO Nanoparticle Size
| pH | Method | Precursors | Final Particle Size (nm) | Reference |
| 8 | Sol-gel | This compound, NaOH | 49.98 | |
| 9 | Sol-gel | This compound, NaOH | 40.55 | |
| 10 | Sol-gel | This compound, NaOH | 39.87 | |
| 11 | Sol-gel | This compound, NaOH | 36.65 | |
| 7 | Co-precipitation | This compound, NaOH | ~31 | |
| 9 | Co-precipitation | This compound, NaOH | ~25 | |
| 10.5 | Co-precipitation | This compound, NaOH | ~20 | |
| 12.5 | Co-precipitation | This compound, NaOH | ~16 |
Table 2: Effect of Temperature on ZnO Nanoparticle Size
| Temperature (°C) | Method | Precursors | Final Particle Size (nm) | Reference |
| Room Temp | Precipitation | This compound, TMAH | 4.72 | |
| 40 | Precipitation | This compound, TMAH | 5.89 | |
| 60 | Precipitation | This compound, TMAH | 6.54 | |
| 80 | Precipitation | This compound, TMAH | 7.61 |
TMAH: Tetramethylammonium hydroxide
Experimental Protocols
Below are representative protocols for the synthesis of zinc oxide nanoparticles from this compound, designed to minimize aggregation.
Protocol 1: Sol-Gel Synthesis of ZnO Nanoparticles
This protocol is adapted from methodologies that emphasize pH control for stable nanoparticle formation.
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Prepare a 0.15 M solution of this compound dihydrate in distilled water.
-
Stir the solution magnetically until the this compound is fully dissolved. The initial pH will be around 6.65.
-
Prepare a separate solution of NaOH.
-
Slowly add the NaOH solution dropwise to the this compound solution while stirring vigorously.
-
Continuously monitor the pH and add NaOH until the desired alkaline pH (e.g., 9, 10, or 11) is reached and a white precipitate forms.
-
Heat the solution to 50°C and maintain stirring for 2 hours.
-
After 2 hours, allow the solution to cool to room temperature.
-
Collect the white precipitate by centrifugation (e.g., 9000 rpm for 10 minutes).
-
Wash the precipitate multiple times with distilled water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the resulting ZnO nanoparticle powder in an oven.
Protocol 2: Green Synthesis using Plant Extracts
This protocol utilizes plant extracts as both reducing and capping agents, offering an environmentally friendly approach to stable nanoparticle synthesis.
Materials:
-
This compound dihydrate (Zn(C₂H₃O₂)₂·2H₂O)
-
Plant extract (e.g., from pomegranate peel)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Prepare a 0.01 M solution of this compound dihydrate in 95 mL of distilled water.
-
Add 5 mL of the prepared plant extract to the this compound solution.
-
Heat the mixture to 70°C with continuous stirring for 1 hour.
-
Adjust the pH of the solution to an alkaline value (e.g., pH 10) by adding NaOH.
-
Continue stirring at 70°C. The formation of a powdered precipitate indicates nanoparticle synthesis.
-
After the reaction is complete, cool the mixture and collect the precipitate by centrifugation (e.g., 3000 rpm for 30 minutes).
-
Wash the precipitate thoroughly with distilled water to remove impurities.
-
Dry the final product in an oven at 60°C overnight.
Experimental Workflow Diagram
References
Technical Support Center: Zinc Acetate Solutions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with zinc acetate solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy?
A cloudy or turbid appearance in a this compound solution is most commonly due to the formation of a precipitate. This occurs primarily through a process called hydrolysis. This compound, when dissolved in water, can react with water molecules to form zinc hydroxide (Zn(OH)₂) or basic this compound (Zn₄O(CH₃COO)₆), both of which are poorly soluble and will precipitate out of the solution, causing the cloudy appearance.[1] This reaction is influenced by several factors, including the pH of the solution and the purity of the water used.
Q2: How does the pH of the solution affect its clarity?
The pH of the solution is a critical factor in maintaining the clarity of a this compound solution. As the pH increases (becomes more basic), the equilibrium of the hydrolysis reaction shifts towards the formation of insoluble zinc hydroxide, leading to precipitation and cloudiness.[2] Conversely, in a slightly acidic environment, the formation of zinc hydroxide is suppressed, and the this compound remains dissolved. A 5% solution of this compound in water will typically have a pH between 6.0 and 8.0.[3]
Q3: Can the age or quality of the this compound reagent contribute to cloudiness?
Yes, the age and quality of the this compound can be a factor. Over time, this compound dihydrate can lose its water of crystallization or react with atmospheric moisture and carbon dioxide, which may affect its dissolution properties.[1] Additionally, impurities in the reagent can act as nucleation sites, promoting precipitation.
Q4: How can I prepare a clear, stable this compound solution?
To prepare a clear and stable this compound solution, it is recommended to dissolve the this compound in slightly acidic water. Adding a small amount of acetic acid to the water before dissolving the this compound will lower the pH and prevent the hydrolysis reaction from occurring.[1] For a detailed procedure, please refer to the Experimental Protocol section below.
Q5: My solution became cloudy after sitting for a while. What should I do?
If a previously clear this compound solution has become cloudy upon standing, it is likely due to gradual hydrolysis. You can often clarify the solution by adding a few drops of dilute acetic acid and stirring until the precipitate redissolves.
Troubleshooting Guide
The following flowchart provides a step-by-step guide to troubleshooting a cloudy this compound solution.
Caption: Troubleshooting workflow for a cloudy this compound solution.
Data Presentation
The solubility of this compound is influenced by both temperature and pH. The cloudiness observed is due to the precipitation of zinc hydroxide, the formation of which is highly dependent on pH.
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 g water) |
| 25 | 40 |
| 100 | 67 |
Data sourced from PubChem.
Table 2: Influence of pH on the Solubility of Zinc Hydroxide at 25°C
| pH | Total Soluble Zinc Species (M) | -log[Total Soluble Zinc] |
| 7.0 | 3.4 x 10⁻³ | 2.47 |
| 7.4 | 5.5 x 10⁻⁴ | 3.26 |
| 10.0 | Minimal Solubility | - |
This table illustrates that as the pH approaches neutral and becomes slightly basic, the concentration of soluble zinc species dramatically decreases, leading to the precipitation of zinc hydroxide.
Experimental Protocols
Protocol for Preparing a Clear 0.5 M this compound Solution
This protocol describes the preparation of 100 mL of a clear, stable 0.5 M this compound solution.
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Deionized or distilled water
-
Glacial acetic acid
-
100 mL volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing boat
-
Pipette
Procedure:
-
Prepare the Acidified Water: Add approximately 80 mL of deionized water to the 100 mL volumetric flask. Using a pipette, add a small amount of glacial acetic acid (e.g., 0.1 mL) to the water and mix thoroughly. This will create a slightly acidic solvent to prevent hydrolysis.
-
Weigh the this compound: Accurately weigh out the required amount of this compound dihydrate. For a 0.5 M solution in 100 mL, you will need:
-
Molar mass of Zn(CH₃COO)₂·2H₂O = 219.51 g/mol
-
Mass = 0.5 mol/L * 0.1 L * 219.51 g/mol = 10.98 g
-
-
Dissolve the this compound: Add the weighed this compound dihydrate to the acidified water in the volumetric flask. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until all the this compound has completely dissolved.
-
Bring to Volume: Once the this compound is fully dissolved, carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the 100 mL mark.
-
Final Mixing: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. The resulting solution should be clear and stable.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals.
-
Handle glacial acetic acid in a well-ventilated area or a fume hood.
References
Technical Support Center: Optimizing Zinc Acetate Concentration for Catalysis
Welcome to the technical support center for optimizing zinc acetate concentration in catalytic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound catalysts.
Issue 1: Low Product Yield
Q: My reaction is resulting in a lower than expected product yield. What are the potential causes related to the this compound concentration?
A: Low product yield can stem from several factors related to the this compound catalyst concentration. An inappropriate catalyst concentration, either too low or too high, can significantly impact the reaction rate and overall yield.
Possible Causes and Solutions:
-
Insufficient Catalyst Concentration: The catalyst concentration might be too low to effectively promote the reaction.
-
Solution: Gradually increase the molar percentage of this compound in increments (e.g., 2-5 mol%) to identify the optimal concentration for your specific reaction. In some syntheses, like that of xanthene derivatives, increasing the catalyst concentration from 2-5 mol% to 10-15 mol% has been shown to significantly improve product yield.[1][2]
-
-
Catalyst Deactivation: The this compound catalyst may have deactivated during the reaction.
-
Suboptimal Reaction Conditions: The reaction temperature, time, or solvent may not be optimized for the chosen catalyst concentration.
-
Solution: Re-evaluate and optimize other reaction parameters in conjunction with the catalyst concentration. For instance, in the synthesis of vinyl acetate, both temperature and the molar ratio of reactants to the catalyst are critical factors.[4]
-
-
Impure Reactants or Catalyst: Impurities in the this compound or reactants can interfere with the catalytic process.
-
Solution: Ensure the use of high-purity this compound and reactants. Residual organic species from the synthesis of ZnO nanoparticles using this compound have been shown to inhibit photocatalytic activity.
-
Issue 2: Catalyst Deactivation
Q: I observe a decline in the reaction rate over time, suggesting catalyst deactivation. What are the common causes for this compound catalyst deactivation and how can I address them?
A: Catalyst deactivation is a common challenge in catalysis. For this compound, deactivation can occur through several mechanisms.
Common Deactivation Mechanisms and Mitigation Strategies:
-
Thermal Decomposition: At elevated temperatures, this compound can decompose, leading to a loss of the active catalytic species.
-
Mitigation: Operate the reaction at the lowest effective temperature. For supported catalysts, the choice of support and the distribution of this compound can improve thermal stability.
-
-
Coking: In some organic reactions, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This has been observed in the synthesis of vinyl acetate.
-
Mitigation: Modifying reaction conditions, such as the reactant feed ratio, can sometimes minimize coke formation. Periodic regeneration of the catalyst may be necessary.
-
-
Leaching of Active Species: For supported catalysts, the active this compound can sometimes leach from the support into the reaction medium, leading to a loss of activity.
-
Mitigation: Ensure strong interaction between the this compound and the support material. Proper catalyst preparation and choice of solvent are crucial.
-
-
Poisoning: Certain impurities in the reaction mixture can act as catalyst poisons, binding to the active sites and inhibiting their function.
-
Mitigation: Purify all reactants and solvents before use. The impact of different anions (e.g., chloride, sulfate) on catalyst poisoning can be significant.
-
Catalyst Regeneration:
While specific protocols for regenerating this compound catalysts are not extensively detailed in the literature, a common approach for supported catalysts that have been deactivated by coking involves controlled oxidation to burn off the carbon deposits. For Co-Zn/H-Beta catalysts, a regeneration process involving air oxidation followed by H2 reduction has proven effective. However, it is important to note that thermal treatment for regeneration can also lead to sintering of the active species, so conditions must be carefully optimized.
Issue 3: Poor Selectivity
Q: My reaction is producing a mixture of products with low selectivity for the desired compound. How can the this compound concentration influence selectivity?
A: The concentration of this compound can influence the reaction pathway and thus the selectivity towards the desired product.
Factors Influencing Selectivity:
-
Catalyst Loading: An optimal catalyst loading is often crucial for achieving high selectivity. In the synthesis of vinyl acetate, for example, the selectivity is highly dependent on the loading of this compound on the activated carbon support.
-
Side Reactions: A non-optimal catalyst concentration may promote undesired side reactions.
-
Solution: Carefully screen a range of this compound concentrations to find the sweet spot that maximizes the rate of the desired reaction while minimizing side product formation. Characterize any byproducts to understand the competing reaction pathways.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in a catalytic reaction?
A1: A common starting point for optimizing this compound concentration is in the range of 1-10 mol% with respect to the limiting reactant. However, the optimal concentration is highly dependent on the specific reaction, substrates, and reaction conditions. It is always recommended to perform a screening of different concentrations to determine the most effective level for your system.
Q2: How does the physical form of this compound (e.g., anhydrous vs. dihydrate) affect its catalytic activity?
A2: this compound is often used as its dihydrate form, Zn(OAc)₂·2H₂O, which is readily available. The water of hydration can play a role in the catalytic cycle, for example, by influencing the Lewis acidity of the zinc center. In some cases, anhydrous this compound might be preferred, especially in moisture-sensitive reactions. The choice between the anhydrous and dihydrate form should be considered based on the specific reaction mechanism.
Q3: Can impurities in the this compound precursor affect the catalyst's performance?
A3: Yes, impurities in the this compound can have a significant impact on catalytic performance. Impurities can act as poisons, deactivating the catalyst, or they can alter the electronic properties of the active sites, leading to changes in activity and selectivity. It is advisable to use high-purity this compound for reproducible and optimal catalytic results.
Q4: What are the common support materials for this compound catalysts and how do they influence the catalyst's performance?
A4: Common support materials for this compound include activated carbon, silica (SiO₂), and zeolites. The support material can influence the catalyst's performance in several ways:
-
Dispersion: A high surface area support allows for better dispersion of the this compound, increasing the number of accessible active sites.
-
Stability: The support can enhance the thermal stability of the this compound and prevent its agglomeration.
-
Activity: The interaction between the this compound and the support can modify the electronic properties of the zinc center, thereby affecting its catalytic activity.
Data Presentation
Table 1: Effect of this compound Concentration on Xanthene Derivative Synthesis
| Entry | Catalyst Concentration (mol%) | Time (min) | Yield (%) |
| 1 | 2 | 60 | 45 |
| 2 | 5 | 45 | 65 |
| 3 | 10 | 30 | 87 |
| 4 | 15 | 30 | 85 |
Reaction Conditions: Synthesis of xanthene derivatives under ultrasound irradiation. Data extracted from a study on green synthesis of xanthene derivatives.
Table 2: Influence of this compound Loading on Vinyl Acetate Synthesis
| Catalyst | Zn(OAc)₂ Loading (wt%) | Acetic Acid Conversion (%) | Vinyl Acetate Selectivity (%) |
| Zn(OAc)₂/SAC | 32.05 | 24.20 | 98.50 |
Reaction Conditions: Single-pass operation at 220°C. SAC = Spherical Activated Carbon. Data from a study on the preparation and characterization of this compound supported on spherical activated carbon.
Table 3: Photocatalytic Degradation of Methyl Orange with p-Co₃O₄/n-ZnO Heterostructures Prepared with Varying this compound Concentrations
| Sample | This compound Concentration (mM) | Degradation Efficiency (%) |
| Co₃O₄/ZnO-5 | 5 | ~70 |
| Co₃O₄/ZnO-15 | 15 | ~78 |
| Co₃O₄/ZnO-25 | 25 | ~85 |
| Co₃O₄/ZnO-35 | 35 | 89.38 |
| Co₃O₄/ZnO-45 | 45 | ~82 |
| Co₃O₄/ZnO-55 | 55 | ~75 |
Reaction Conditions: UV light irradiation for 72 hours. Data from a study on the effect of this compound concentration on the optimization of photocatalytic activity.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Preparation - this compound on Activated Carbon
This protocol describes a general method for impregnating activated carbon with this compound.
Materials:
-
This compound dihydrate (Zn(OAc)₂·2H₂O)
-
Spherical Activated Carbon (SAC)
-
Deionized water
-
Beaker, magnetic stirrer, and hot plate
-
Oven
Procedure:
-
Prepare the Impregnation Solution: Dissolve a calculated amount of this compound dihydrate in deionized water to achieve the desired final loading on the support. For example, to prepare a 30 wt% solution, dissolve 30 g of this compound dihydrate in 70 mL of deionized water.
-
Impregnation: Add the spherical activated carbon to the this compound solution. Stir the mixture vigorously at a specified temperature (e.g., 95°C) for a set duration (e.g., 60 minutes) to ensure uniform impregnation.
-
Drying: After impregnation, filter the support material and dry it in an oven. A two-stage drying process is often used: first at a lower temperature (e.g., 95°C for 5 hours) followed by a higher temperature (e.g., 105°C for 5 hours) to remove all moisture.
-
Characterization: The prepared catalyst can be characterized by techniques such as Scanning Electron Microscopy (SEM), Brunauer-Emmett-Teller (BET) analysis, and X-ray Diffraction (XRD) to determine its morphology, surface area, and crystalline structure.
Protocol 2: General Procedure for a this compound Catalyzed Reaction - Synthesis of 2-Substituted Benzothiazoles
This protocol outlines a general procedure for the synthesis of 2-substituted benzothiazoles using this compound as a catalyst under solvent-free conditions.
Materials:
-
2-Aminothiophenol
-
Aldehyde (various aromatic, aliphatic, or heterocyclic aldehydes can be used)
-
This compound dihydrate (Zn(OAc)₂·2H₂O)
-
Round-bottom flask and magnetic stirrer
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and this compound dihydrate (5 mol%).
-
Reaction: Stir the reaction mixture at 80°C under solvent-free conditions.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Purification: Purify the product by column chromatography on silica gel using an appropriate eluent system to isolate the 2-substituted benzothiazole.
Mandatory Visualization
Caption: Proposed catalytic cycle for the synthesis of 2-substituted benzothiazoles catalyzed by this compound.
Caption: Experimental workflow for the preparation of a supported this compound catalyst.
References
- 1. This compound-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in sil ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04135F [pubs.rsc.org]
- 2. This compound-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of deactivation of catalysts for vinyl acetate synthesis in the fluidized-bed reactor: The optimal loading and distribution of this compound in the porous structure of a support (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Controlling ZnO Nanoparticle Morphology from Zinc Acetate Precursor
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and controlling the morphology of zinc oxide (ZnO) nanoparticles synthesized from a zinc acetate precursor.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the morphology of ZnO nanoparticles synthesized from this compound?
A1: The primary parameters that control the final morphology of ZnO nanoparticles include the pH of the reaction solution, synthesis temperature, the type of solvent used, the concentration of the this compound precursor, and the presence and type of capping agents.[1][2] By carefully controlling these factors, various morphologies such as nanorods, nanosheets, nanospheres, and flower-like structures can be achieved.[3][4]
Q2: How does the pH of the precursor solution affect the final nanoparticle morphology?
A2: The pH of the solution plays a critical role in the hydrolysis and condensation of zinc species, which in turn dictates the growth habit of the ZnO crystals. Generally, acidic conditions (lower pH) can lead to smaller particle sizes. As the pH increases towards the alkaline range, the morphology can transition from sheet-like structures at a pH around 6 to more defined rod-like structures at a pH of 10-12. At a pH of 8.5, highly uniform and dispersed nanoparticles can be obtained.
Q3: What is the role of the synthesis temperature in controlling ZnO nanoparticle size and shape?
A3: Synthesis temperature influences the kinetics of nucleation and growth. Higher temperatures can lead to changes in the adsorption of solvent and capping agents on the crystal faces, thereby altering the final morphology. For instance, in some methods, increasing the temperature from 25°C to 80°C can lead to a decrease in the size of spherical nanoparticles. In hydrothermal synthesis, temperature variations between 100°C and 200°C can result in morphologies ranging from hexagonal rods to flower-like structures and nanosized plates.
Q4: Can the choice of solvent alter the morphology of the ZnO nanoparticles?
A4: Absolutely. The solvent not only acts as the reaction medium but also influences the preferential growth direction of the ZnO nanocrystals. For example, using ethanol as a solvent tends to promote the growth of rod-shaped particles, while methanol can inhibit this growth, leading to platelet or sheet-like particles. The use of different alcohols like ethylene glycol and diethylene glycol can also result in different morphologies, such as quasi-spherical particles versus nanorods.
Q5: What is the purpose of using a capping agent in ZnO nanoparticle synthesis?
A5: Capping agents are molecules that adsorb to the surface of nanoparticles during their growth. They play a crucial role in controlling particle size and shape by selectively inhibiting growth on certain crystal faces. They also prevent aggregation, leading to better dispersion and stability of the nanoparticles in solution. Common capping agents for ZnO synthesis include polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Uncontrolled Aggregation of Nanoparticles | - Incorrect pH of the solution.- Absence or insufficient amount of a suitable capping agent.- High precursor concentration. | - Adjust the pH to an optimal range (e.g., around 8.5 for better dispersion).- Introduce a capping agent like PVP or PEG to the reaction mixture.- Reduce the concentration of the this compound precursor. | |
| Obtaining a Mixture of Different Morphologies | - Inhomogeneous temperature distribution in the reaction vessel.- Fluctuations in pH during the synthesis.- Incomplete dissolution of precursors. | - Ensure uniform heating and stirring throughout the synthesis process.- Use a buffer solution or carefully monitor and adjust the pH.- Ensure all precursors are fully dissolved before initiating the reaction. | |
| Low Yield of ZnO Nanoparticles | - Incomplete precipitation of the zinc precursor.- Loss of product during washing and centrifugation steps.- Sub-optimal reaction time or temperature. | - Ensure the pH is in the optimal range for precipitation (typically alkaline).- Be meticulous during the washing and collection steps to minimize loss.- Optimize the reaction time and temperature based on the desired morphology. | |
| Formation of Impurities or Unreacted Precursor in the Final Product | - Incomplete conversion of this compound to ZnO.- Insufficient washing of the final product. | - Ensure the reaction goes to completion by optimizing time and temperature.- Thoroughly wash the synthesized nanoparticles with deionized water and ethanol to remove any unreacted precursors or byproducts. | |
| Desired Morphology is Not Achieved | - Incorrect synthesis parameter (pH, temperature, solvent, etc.).- Presence of contaminants in the reagents or solvent. | - Systematically vary one parameter at a time (e.g., pH, temperature) to find the optimal conditions for the desired morphology.- Use high-purity reagents and solvents. |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of ZnO Nanoparticles
This protocol describes a general sol-gel method for the synthesis of ZnO nanoparticles.
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH) or other base
-
Ethanol or other suitable alcohol
-
Deionized water
Procedure:
-
Precursor Solution: Dissolve a specific amount of this compound dihydrate in ethanol with vigorous stirring to create the precursor solution.
-
Alkaline Solution: In a separate beaker, dissolve sodium hydroxide in ethanol to prepare the alkaline solution.
-
Reaction: Slowly add the alkaline solution dropwise to the this compound solution under constant stirring. A white precipitate of zinc hydroxide will form.
-
Aging: Allow the solution to age for a specific period (e.g., 2 hours) at a controlled temperature to allow for the growth of the nanoparticles.
-
Washing: Centrifuge the solution to collect the precipitate. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed precipitate in an oven at a specific temperature (e.g., 60-80°C) to obtain ZnO nanoparticle powder.
-
Calcination (Optional): The dried powder can be calcined at a higher temperature (e.g., 400-500°C) to improve crystallinity.
Protocol 2: Hydrothermal Synthesis of ZnO Nanostructures
This protocol outlines a hydrothermal method for synthesizing various ZnO nanostructures.
Materials:
-
This compound dihydrate
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Optional: Capping agent (e.g., citric acid)
Procedure:
-
Precursor Solution: Dissolve this compound dihydrate in deionized water. If using a capping agent, add it to this solution and stir until fully dissolved.
-
pH Adjustment: Slowly add a solution of sodium hydroxide dropwise to the precursor solution to adjust the pH to the desired level.
-
Hydrothermal Reaction: Transfer the final solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Place the autoclave in an oven and heat it to the desired synthesis temperature (e.g., 100-200°C) for a specific duration (e.g., 12-24 hours).
-
Cooling: Allow the autoclave to cool down to room temperature naturally.
-
Washing: Collect the resulting white precipitate by filtration or centrifugation. Wash the product thoroughly with deionized water and ethanol.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60°C) for several hours.
Quantitative Data Summary
Table 1: Effect of pH on ZnO Nanoparticle Morphology
| pH Value | Resulting Morphology | Reference(s) |
| 6 | Sheet-like | |
| 7 | Hexagonal shaped nanorods | |
| 8.5 | Uniform and well-dispersed nanoparticles | |
| 9 | Hexagonal shaped nanorods | |
| 10-12 | Rod-like | |
| 10.7 | Nanorods | |
| 11.0 | Nanospheres | |
| 10.5 & 12.5 | Plate-like |
Table 2: Effect of Temperature on ZnO Nanoparticle Size and Morphology
| Temperature (°C) | Resulting Size/Morphology | Method | Reference(s) |
| 25 | ~13.0 nm spherical nanoparticles | Precipitation | |
| 80 | ~9.0 nm spherical nanoparticles | Precipitation | |
| 90 | Flower-like (composed of nanorods) | Hydrothermal | |
| 100 | Hexagonal rods | Hydrothermal | |
| 110-120 | Flower-like agglomerates | Hydrothermal | |
| 160 | Flake-like roses | Hydrothermal | |
| >180 | Disordered nanosized plates | Hydrothermal |
Table 3: Effect of Solvent on ZnO Nanoparticle Morphology
| Solvent | Resulting Morphology | Reference(s) |
| Ethanol | Rod-shaped | |
| Methanol | Platelet or sheet-like | |
| Ethylene Glycol (EG) | Quasi-spherical | |
| Diethylene Glycol (DEG) | Nanorods (at low hydrolysis ratio) | |
| Water | Average crystallite size: 51.32 nm | Sol-Gel |
| Ethanol | Average crystallite size: 81.94 nm | Sol-Gel |
| Methanol | Average crystallite size: 43.71 nm | Sol-Gel |
| Acetone | Average crystallite size: 95.34 nm | Sol-Gel |
Visualizations
Caption: General experimental workflow for the synthesis of ZnO nanoparticles from a this compound precursor.
Caption: Relationship between key synthesis parameters and resulting ZnO nanoparticle morphologies.
References
- 1. Hydrothermal Synthesis of ZnO Superstructures with Controlled Morphology via Temperature and pH Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Hydrothermal growth of ZnO nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting poor film adhesion in zinc acetate sol-gel method
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the zinc acetate sol-gel method, specifically focusing on poor film adhesion.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format to help you resolve common experimental issues.
Question: My ZnO film is peeling or delaminating from the substrate after deposition or during annealing. What are the likely causes and how can I fix it?
Answer:
Film peeling, cracking, or delamination is a common problem that typically points to one or more issues related to substrate preparation, sol formulation, or the deposition and heating processes. High residual stress in the film is the ultimate reason for adhesion failure.
Possible Cause 1: Improper Substrate Cleaning Organic residues, dust particles, or other contaminants on the substrate surface can act as a weak boundary layer, preventing the formation of strong chemical bonds between the film and the substrate.
-
Solution: Implement a rigorous, multi-step cleaning procedure. A widely used protocol involves sequential ultrasonic cleaning (sonication) of the substrates in detergent, followed by rinsing in deionized water, and then sonicating in methanol and acetone, each for several minutes.[1] Before deposition, substrates should be thoroughly dried with a high-purity nitrogen gas stream to remove any remaining solvent or particles.[2]
Possible Cause 2: Inadequate Sol Chemistry and Aging The stability and viscosity of the sol are crucial for forming a uniform, low-stress film. The choice of stabilizer and the sol aging time significantly impact these properties.[3][4]
-
Solution:
-
Stabilizer: Use a chelating agent like monoethanolamine (MEA) or diethanolamine (DEA) at an appropriate molar ratio, often 1:1 with the this compound precursor.[1] These stabilizers help control the hydrolysis and condensation reactions, leading to a more stable sol and a homogeneous gel network.
-
Aging: Allow the sol to age at room temperature for a sufficient period (e.g., 24 to 72 hours). Aging allows for the completion of hydrolysis and the formation of a more viscous, glutinous sol, which can improve film formation and adhesion.
-
Possible Cause 3: High Stress from Deposition Parameters The method of deposition (spin coating or dip coating) and its parameters directly influence the initial film thickness and uniformity, which can affect stress.
-
Solution:
-
Spin Coating: If pinholes or uncoated areas appear, the spin speed may be too high or too low. An excessively high speed can result in a very thin, non-uniform film, while a speed that is too low may not spread the solution to the edges. Typical speeds range from 2000-4000 rpm.
-
Dip Coating: The withdrawal speed is a critical parameter. A slower, controlled withdrawal (e.g., 2.5 to 4.7 cm/min) allows for more uniform solvent evaporation and film formation, reducing stress.
-
Possible Cause 4: Incorrect Thermal Treatment (Drying and Annealing) Rapid heating and cooling cycles are a primary source of thermal stress, which can cause cracking and peeling. The removal of residual organics and the crystallization of the ZnO film must be done gradually.
-
Solution:
-
Pre-heating: After each layer is deposited, perform a low-temperature pre-heating step (e.g., 200-250°C for 5-10 minutes) to evaporate the solvent and remove some organic residuals before depositing the next layer.
-
Final Annealing: After the final layer is deposited, use a multi-stage annealing process. Ramp the temperature up slowly to the final annealing temperature (typically 400-600°C). Hold at the peak temperature for a sufficient duration (e.g., 1 hour) to ensure complete removal of organic species and full crystallization into the hexagonal wurtzite structure. Finally, allow the furnace to cool down slowly to room temperature to prevent thermal shock.
-
Frequently Asked Questions (FAQs)
Q1: What is the specific role of a stabilizer like MEA or DEA in the sol-gel process?
A1: Stabilizers, also known as chelating agents, play several critical roles. They react with the this compound precursor to form stable complexes, which controls the rate of hydrolysis and condensation reactions. This prevents premature precipitation of zinc compounds and ensures the formation of a clear, homogeneous sol. This controlled reaction pathway leads to a more uniform polymer network during gelation, which is essential for creating dense, crack-free films with better adhesion.
Q2: How does the sol aging time impact film adhesion and quality?
A2: Aging the sol allows for slow hydrolysis and polycondensation reactions to proceed, leading to the formation of larger zinc-oxo clusters and an increase in sol viscosity. A properly aged sol has better film-forming properties, leading to more uniform and thicker coatings. Studies have shown that properties like transmittance and conductivity can be improved with optimal aging (e.g., 24-48 hours), which is indicative of better film quality and potentially better adhesion. However, excessive aging can lead to gelation within the solution, making it unusable.
Q3: What is the optimal annealing temperature for good adhesion of ZnO films?
A3: The optimal annealing temperature is a balance between achieving good crystallinity and minimizing thermal stress. Temperatures between 400°C and 600°C are most commonly reported to yield high-quality ZnO films with a well-defined hexagonal wurtzite structure. Annealing below 400°C may not be sufficient to completely remove organic residues from the precursor and stabilizer, which can compromise adhesion and crystallinity. Annealing at very high temperatures (e.g., above 600°C) can lead to excessive grain growth and increased surface roughness, and in some cases, can increase stress, potentially harming adhesion.
Q4: Can the sol concentration influence film adhesion?
A4: Yes, the concentration of the this compound precursor in the solvent affects the viscosity of the sol and the thickness of the deposited layer. Lower concentrations (e.g., 0.1-0.3 M) tend to produce thinner, more homogeneous films with smaller grains, which may experience less stress upon drying and annealing. Higher concentrations (e.g., 0.5 M or more) result in thicker films per coating cycle but can lead to increased surface roughness and higher internal stress, potentially causing cracking and poor adhesion.
Q5: How does the choice of solvent affect the final film quality?
A5: The solvent (e.g., 2-methoxyethanol, ethanol, isopropanol) influences the solubility of the zinc precursor and stabilizer, as well as the sol's evaporation rate and viscosity. Solvents like 2-methoxyethanol are often used because they effectively dissolve the this compound and MEA stabilizer, leading to a stable sol. The solvent's polarity and boiling point can affect the drying dynamics during spin or dip coating, which in turn influences the microstructure and stress level of the as-deposited film.
Data Summary: Sol-Gel Process Parameters
The following table summarizes key experimental parameters from various studies on ZnO thin film deposition using the this compound sol-gel method.
| Parameter | Value Range | Typical Outcome / Observation | Citations |
| Precursor Concentration | 0.1 M - 1.0 M | Higher concentration can increase crystallite size and surface roughness. | |
| Stabilizer | MEA, DEA, Dibutylamine | Molar ratio to precursor is often 1:1. The choice of stabilizer affects sol stability, crystallinity, and film morphology. | |
| Solvent | 2-methoxyethanol, Ethanol, Methanol, Isopropanol | The solvent choice influences sol stability, evaporation rate, and resulting film morphology. | |
| Sol Aging Time | 24 hours - 64 days | Optimal aging (e.g., 24-72h) improves sol viscosity and film quality. Affects optical and structural properties. | |
| Deposition Method | Spin Coating, Dip Coating | Spin speeds typically range from 2000-4000 rpm. Dip coating withdrawal speeds are slower (e.g., 2-5 cm/min). | |
| Pre-heating Temperature | 200°C - 300°C | Used between layer depositions to evaporate solvent and remove organic residuals. | |
| Annealing Temperature | 300°C - 800°C | Optimal range is typically 400-600°C for good crystallinity and adhesion. Higher temperatures increase grain size. | |
| Annealing Time | 30 min - 2 hours | 1 hour is a common duration to ensure complete crystallization and organic removal. |
Experimental Protocols
Detailed Methodology for ZnO Thin Film Preparation
This protocol provides a standard procedure for fabricating ZnO thin films using the this compound sol-gel and spin coating method.
1. Sol Preparation (0.5 M Example)
-
Materials: this compound dihydrate (ZAD), 2-methoxyethanol (solvent), and monoethanolamine (MEA, stabilizer).
-
Procedure:
-
Dissolve the desired amount of this compound dihydrate in 2-methoxyethanol in a sealed vessel to achieve a 0.5 M concentration.
-
Place the vessel on a magnetic stirrer and stir for approximately 30 minutes at 60°C to ensure the ZAD is fully dissolved.
-
While stirring, add MEA drop-by-drop to the solution. The molar ratio of MEA to ZAD should be maintained at 1:1.
-
Continue stirring the resulting solution for an additional 90-120 minutes to yield a clear, homogeneous, and transparent sol.
-
Seal the vessel and age the sol at room temperature for at least 24-72 hours before use.
-
2. Substrate Cleaning
-
Procedure:
-
Place substrates (e.g., glass, silicon, or ITO-coated glass) in a beaker with detergent and deionized (DI) water.
-
Sonicate for 15 minutes.
-
Rinse thoroughly with DI water.
-
Place substrates in a beaker with methanol and sonicate for 5-10 minutes.
-
Place substrates in a beaker with acetone and sonicate for 5-10 minutes.
-
Dry the substrates using a stream of high-purity nitrogen gas and store them in a clean, dust-free environment until use.
-
3. Film Deposition (Spin Coating)
-
Procedure:
-
Place a cleaned substrate on the chuck of the spin coater.
-
Dispense a small amount of the aged sol onto the center of the substrate.
-
Spin the substrate at a speed of 2000-3000 rpm for 30-60 seconds.
-
After the spin cycle, transfer the coated substrate to a hot plate or into a furnace for pre-heating.
-
4. Thermal Treatment
-
Procedure:
-
Pre-heat the film at 200°C for 10 minutes to evaporate the solvent and remove volatile organic components.
-
Repeat the deposition (Step 3) and pre-heating (Step 4.1) cycle multiple times (e.g., 5-8 times) to achieve the desired film thickness.
-
Final Annealing: Place the multi-layered film into a muffle furnace. Heat the films in air at a controlled rate to the final annealing temperature (e.g., 400°C - 500°C) and hold for 1 hour.
-
After annealing, turn off the furnace and allow the films to cool down slowly to room temperature inside the furnace to minimize thermal stress.
-
Visualizations
Troubleshooting Workflow for Poor Film Adhesion
Caption: A troubleshooting flowchart for diagnosing and resolving poor film adhesion.
Key Parameter Relationships in Sol-Gel Adhesion
Caption: Inter-relationships between process parameters and final film adhesion.
References
- 1. Simple Preparation and Characterization of Nano-Crystalline Zinc Oxide Thin Films by Sol-Gel Method on Glass Substrate [scirp.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Zinc Oxide Films Fabricated via Sol-Gel Method and Dip-Coating Technique–Effect of Sol Aging on Optical Properties, Morphology and Photocatalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Thermal Decomposition of Zinc Acetate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of zinc acetate, particularly focusing on the significant impact of atmospheric humidity on the reaction pathway and final product characteristics.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my zinc oxide (ZnO) synthesis results inconsistent, especially regarding particle size and formation temperature?
A: The most likely cause is uncontrolled atmospheric humidity. The thermal decomposition of this compound is dramatically affected by the presence of water vapor.[1][2][3] In a dry, inert atmosphere, the precursor tends to sublime without efficiently forming ZnO, whereas a humid atmosphere promotes the direct formation of ZnO at significantly lower temperatures.[1][3] Inconsistent ambient humidity in your lab or furnace will lead to poor reproducibility.
Q2: My this compound precursor is subliming at ~180°C instead of decomposing to ZnO. What is causing this?
A: This behavior is characteristic of heating anhydrous this compound in a dry gas atmosphere. The process under dry conditions typically involves sublimation around 180°C, followed by melting around 245°C, and finally decomposition to ZnO at temperatures above 250°C. To prevent sublimation and promote direct conversion to zinc oxide, you must introduce a controlled amount of water vapor into the reaction atmosphere.
Q3: I am seeing unexpected mass loss steps in my Thermogravimetric Analysis (TGA) data. How does humidity alter the decomposition profile?
A: Humidity fundamentally changes the reaction pathway, which is reflected in the TGA profile.
-
In a Dry Atmosphere: If starting with this compound dihydrate, you will first see a mass loss below 110°C corresponding to the loss of water of hydration. The subsequent profile for the anhydrous salt shows sublimation (~180°C) and decomposition at higher temperatures (>250°C).
-
In a Humid Atmosphere: The decomposition mechanism shifts. The reaction can begin as low as 120°C and be complete by 220°C. This process bypasses the distinct sublimation and high-temperature decomposition steps, leading to a more direct, single-step conversion to ZnO in some cases.
Q4: What are the gaseous byproducts of the decomposition, and does humidity affect them?
A: Yes, the byproducts are different depending on the atmospheric conditions.
-
Dry Atmosphere: The decomposition of anhydrous this compound primarily yields acetone and carbon dioxide.
-
Humid Atmosphere: The reaction with water vapor predominantly produces acetic acid gas. This is a key indicator that the hydrolysis pathway is occurring.
Q5: How can I reliably synthesize crystalline ZnO at a lower temperature?
A: Utilize a humidity-controlled atmosphere. The presence of water vapor is essential for the low-temperature synthesis of ZnO from this compound. By reacting with water vapor, this compound can be converted directly to crystalline ZnO at temperatures below 300°C, a significant reduction compared to the requirements in a dry atmosphere.
Data Summary: Impact of Atmosphere on Decomposition
The following table summarizes the key differences in the thermal decomposition process of this compound under dry and humid conditions based on thermogravimetric and differential scanning calorimetry studies.
| Parameter | Dry Atmosphere (e.g., Dry N₂) | Humid Atmosphere (e.g., N₂ + H₂O) |
| Primary Process | Sublimation, followed by high-temperature decomposition. | Direct decomposition and hydrolysis to ZnO. |
| Sublimation Temperature | ~180°C | Inhibited / Suppressed |
| Fusion (Melting) Temperature | ~245°C | Not a dominant or observed process. |
| Decomposition Onset | Above 250°C | As low as 120°C |
| ZnO Formation Temperature | > 250°C | < 300°C (can be complete by 220°C) |
| Major Gaseous Byproducts | Acetone, Carbon Dioxide | Acetic Acid |
| Key Solid Intermediate | Anhydrous Zn(CH₃COO)₂ | Direct conversion to ZnO is favored. |
Reference Experimental Protocol
Objective: To analyze the thermal decomposition of this compound dihydrate under a controlled humid atmosphere using Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) for evolved gas analysis.
Apparatus:
-
A simultaneous thermogravimetric analyzer (TGA/DSC or TGA/DTA).
-
A humidity generator capable of mixing a carrier gas (e.g., N₂) with a controlled partial pressure of water vapor (p(H₂O)).
-
A mass spectrometer coupled to the gas outlet of the TGA.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound dihydrate into an alumina crucible.
-
System Purge: Place the crucible in the TGA furnace. Purge the system with dry nitrogen gas (e.g., 200-400 cm³/min) to establish an inert environment.
-
Initial Dehydration (Optional): Heat the sample to a stable temperature just above the dehydration point (e.g., 110-120°C) under dry N₂ to form the anhydrous salt in-situ. Hold isothermally until the mass stabilizes.
-
Establish Humid Atmosphere: Cool the sample to a desired starting temperature (e.g., 80°C). Switch the gas flow from the dry carrier to the output of the humidity generator, providing a mixed gas (e.g., N₂ + H₂O) with a specific partial pressure of water (e.g., p(H₂O) = 10 kPa).
-
Stabilization: Allow the system to stabilize under the humid flow for a set period (e.g., 30 minutes) to ensure the atmosphere surrounding the sample is consistent.
-
Heating Ramp: Begin heating the sample at a controlled linear rate (e.g., 5-10 K/min) up to a final temperature (e.g., 400-500°C).
-
Data Collection: Continuously record the sample mass (TGA), heat flow (DSC/DTA), and the mass spectra of the evolved gases throughout the heating program. Monitor for key fragments corresponding to water (m/z 18), acetic acid (m/z 43, 60), acetone (m/z 43, 58), and carbon dioxide (m/z 44).
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the thermal synthesis of ZnO from this compound.
Caption: Troubleshooting workflow for this compound thermal decomposition.
References
Technical Support Center: Stabilizing Zinc Acetate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zinc acetate solutions. The information below addresses common issues related to solution stability and hydrolysis.
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or has formed a white precipitate immediately after preparation.
Possible Cause: This is a classic sign of hydrolysis. This compound reacts with water to form insoluble zinc hydroxide or basic zinc salts. This process is highly dependent on the pH of the solution.
Solution:
-
pH Adjustment: The most effective way to prevent and reverse this precipitation is to lower the pH of the solution. Add a small amount of acetic acid dropwise while stirring until the solution becomes clear. A target pH between 5.0 and 6.0 is generally recommended for optimal stability.
-
Solvent Choice: For certain applications, such as nanoparticle synthesis, using a non-aqueous solvent like ethanol or isopropanol can mitigate hydrolysis.
-
Use CO2-free Water: Dissolved carbon dioxide in deionized water can form carbonic acid, which can affect the pH and contribute to instability. Using freshly boiled and cooled deionized water can minimize this effect.
Experimental Protocol: Restoring a Precipitated this compound Solution
-
Place the cloudy this compound solution on a magnetic stir plate.
-
Begin stirring the solution at a moderate speed.
-
Using a calibrated pH meter, measure the current pH of the solution.
-
Add glacial acetic acid drop by drop to the solution.
-
Monitor the pH and the visual clarity of the solution. Continue adding acetic acid until the precipitate dissolves completely and the solution is clear.
-
Record the final pH of the stabilized solution. A pH in the range of 5.0-5.5 is often sufficient to maintain clarity.
Issue 2: My this compound solution becomes cloudy over time, even though it was initially clear.
Possible Cause: This indicates a slow hydrolysis reaction. The initial pH of your solution might have been close to the threshold of instability, and over time, absorption of atmospheric CO2 or slight temperature fluctuations can shift the equilibrium towards the formation of insoluble zinc species.
Solution:
-
Re-stabilization with Acetic Acid: As with immediate precipitation, a small addition of acetic acid can redissolve the precipitate and stabilize the solution.
-
Buffering: For long-term stability, consider preparing your this compound solution in a buffer system that maintains a slightly acidic pH. An acetate buffer (a mixture of acetic acid and a salt like sodium acetate) can be effective.
-
Proper Storage: Store the solution in a tightly sealed container to minimize contact with air, which can introduce CO2.
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for a stable aqueous this compound solution?
A1: The ideal pH for a stable aqueous this compound solution is slightly acidic, typically in the range of 5.0 to 6.0. In this pH range, the formation of insoluble zinc hydroxide is suppressed. The solubility of zinc hydroxide is at its minimum around pH 9.5.
Q2: How much acetic acid should I add to stabilize my solution?
A2: The amount of acetic acid needed depends on the concentration of your this compound solution and the initial pH of your water. A general guideline is to add it dropwise until the solution is clear and the pH is within the stable range (5.0-6.0). For some applications, a concentration of 0.1 to 10 vol% of acetic acid has been used as a stabilizing agent.
Q3: Are there other stabilizers I can use besides acetic acid?
A3: Yes, for specific applications, other stabilizers are used. For example, in the synthesis of zinc oxide nanoparticles, stabilizers like monoethanolamine (MEA) or triethanolamine (TEA) are often added to the solution. These act as complexing agents and help control the growth of the nanoparticles. However, for general-purpose stable this compound solutions, acetic acid is the most common and effective stabilizer.
Q4: Does the temperature of the water affect the stability of the this compound solution?
A4: Yes, temperature can influence the rate of hydrolysis. Higher temperatures can accelerate the hydrolysis process, leading to faster precipitation. It is generally recommended to prepare and store this compound solutions at room temperature unless a specific protocol requires elevated temperatures.
Q5: Can I use any type of water to prepare my this compound solution?
A5: It is best to use high-purity, deionized water that has been recently boiled to remove dissolved CO2. The presence of other ions and dissolved gases can affect the pH and stability of the solution.
Quantitative Data Summary
Table 1: pH-Dependent Stability of Aqueous this compound Solutions
| pH Range | Observation | Stability |
| < 5.0 | Clear Solution | High |
| 5.0 - 6.0 | Clear Solution | Optimal for most applications |
| 6.0 - 7.0 | May become cloudy over time | Moderate |
| > 7.0 | Prone to immediate or rapid precipitation | Low |
Table 2: Common Stabilizers for this compound Solutions
| Stabilizer | Typical Application | Mechanism of Action |
| Acetic Acid | General laboratory solutions, precursor solutions | pH reduction to prevent hydroxide formation |
| Monoethanolamine (MEA) | Sol-gel synthesis of ZnO films | Complexing agent, controls hydrolysis rate |
| Triethanolamine (TEA) | Nanoparticle synthesis | Capping agent, controls particle growth |
Experimental Protocols
Protocol 1: Preparation of a Stable 0.5 M Aqueous this compound Solution
-
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
High-purity, deionized water (boiled to remove CO₂)
-
Glacial acetic acid
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
-
Procedure:
-
Weigh out the required amount of this compound dihydrate to prepare the desired volume of a 0.5 M solution (e.g., 10.97 g for 100 mL).
-
Add approximately 80% of the final volume of deionized water to the volumetric flask.
-
Place the stir bar in the flask and begin stirring.
-
Slowly add the weighed this compound dihydrate to the stirring water.
-
Once the this compound has dissolved, measure the pH of the solution.
-
If the pH is above 6.0 or if any cloudiness is observed, add glacial acetic acid dropwise until the solution is completely clear and the pH is between 5.0 and 5.5.
-
Add deionized water to the final volume mark on the volumetric flask.
-
Continue stirring for another 10-15 minutes to ensure homogeneity.
-
Store the solution in a tightly sealed container at room temperature.
-
Visualizations
Caption: Hydrolysis pathway of this compound in an aqueous solution.
Technical Support Center: Zinc Acetate in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions encountered when using zinc acetate in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound as a catalyst?
A1: this compound is a versatile Lewis acid catalyst, but its use can lead to several side reactions depending on the specific transformation. The most frequently encountered side reactions include:
-
Aldol condensation: In reactions involving enolizable aldehydes or ketones, self-condensation or cross-condensation can occur, leading to β-hydroxy carbonyl compounds and their dehydrated derivatives.[1]
-
Transesterification: During polymerization reactions like the ring-opening polymerization of lactones, intramolecular or intermolecular transesterification can lead to the formation of cyclic oligomers and a broader molecular weight distribution.
-
Hydrolysis: In reactions sensitive to water, such as the glycolysis of polyethylene terephthalate (PET), the presence of moisture can lead to hydrolysis of the ester linkages, forming carboxylic acids (e.g., terephthalic acid) as byproducts.[2]
-
Catalyst deactivation: this compound can be deactivated under certain conditions. For instance, in the production of biodiesel, it can be converted to zinc glycerolate.[3] Thermal decomposition at elevated temperatures can also lead to loss of catalytic activity.
Q2: How does the form of this compound (anhydrous vs. dihydrate) affect side reactions?
A2: The hydration state of this compound can significantly influence side reactions. This compound dihydrate (Zn(OAc)₂·2H₂O) is a common and stable form.[4] However, the water of hydration can act as a nucleophile in sensitive reactions, promoting hydrolysis. For reactions where water is detrimental, using anhydrous this compound or drying the dihydrate form is recommended. The choice between the two depends on the specific reaction's tolerance for water.
Q3: Can this compound itself decompose under reaction conditions?
A3: Yes, this compound can decompose at elevated temperatures. Thermal decomposition can lead to the formation of zinc oxide, acetic anhydride, and other byproducts.[5] This decomposition not only deactivates the catalyst but can also introduce unwanted reactive species into the reaction mixture, potentially leading to unforeseen side reactions. It is crucial to operate within the recommended temperature range for a given reaction to maintain catalyst integrity.
Troubleshooting Guides
Issue 1: Unexpected Aldol Condensation Products
Symptoms:
-
Formation of higher molecular weight byproducts.
-
Presence of α,β-unsaturated carbonyl compounds.
-
Reduced yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Lowering the reaction temperature can disfavor the aldol condensation pathway, which often has a higher activation energy than the desired reaction. |
| High Catalyst Loading | A high concentration of the Lewis acid catalyst can promote enolate formation and subsequent aldol addition. Reduce the catalyst loading to the minimum effective amount. |
| Prolonged Reaction Time | Extended reaction times can allow for the slow formation of aldol products. Monitor the reaction progress and stop it once the desired product is formed. |
| Presence of a Highly Reactive Carbonyl Compound | If one of the reactants is particularly prone to self-condensation, consider adding it slowly to the reaction mixture to maintain a low instantaneous concentration. |
Experimental Protocol to Minimize Aldol Condensation:
-
Reactant Purity: Ensure all starting materials, particularly the carbonyl compounds, are free from acidic or basic impurities that could catalyze aldol reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of aldehydes to carboxylic acids, which can complicate the reaction profile.
-
Temperature Control: Maintain a constant and controlled temperature using a cryostat or a temperature-controlled oil bath. Start with a lower temperature than initially planned and gradually increase if the reaction is too slow.
-
Order of Addition: Add the most reactive carbonyl compound dropwise to the reaction mixture containing the other reactants and the this compound catalyst.
-
Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.
Issue 2: Formation of Cyclic Oligomers in Polymerization
Symptoms:
-
Broad molecular weight distribution (polydispersity index > 1.5).
-
Presence of low molecular weight peaks in Gel Permeation Chromatography (GPC).
-
Reduced polymer yield.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Polymerization Temperature | Elevated temperatures promote intramolecular transesterification ("backbiting") reactions, leading to the formation of cyclic oligomers. Conduct the polymerization at the lowest effective temperature. |
| High Catalyst Concentration | An excess of this compound can increase the rate of both polymerization and side reactions. Optimize the catalyst-to-monomer ratio. |
| Extended Polymerization Time | Long reaction times, especially at high monomer conversion, can favor equilibration towards thermodynamically stable cyclic species. |
Experimental Protocol to Mitigate Oligomerization:
-
Monomer and Catalyst Purity: Use highly purified monomer and dry the this compound catalyst to remove water, which can interfere with the polymerization.
-
Temperature Optimization: Perform small-scale experiments at various temperatures to identify the optimal balance between polymerization rate and the suppression of side reactions.
-
Controlled Monomer Conversion: Aim for a high but not complete monomer conversion if oligomerization becomes significant at the later stages of the reaction. Quench the polymerization before equilibrium is reached.
-
Solvent Choice: The choice of solvent can influence the conformation of the growing polymer chain and thus the propensity for backbiting. Toluene is a commonly used solvent.
Issue 3: Hydrolysis and Catalyst Deactivation in Esterification/Transesterification
Symptoms:
-
Formation of carboxylic acids as byproducts.
-
Reduced ester yield.
-
Precipitation of an insoluble zinc salt (e.g., zinc glycerolate).
-
Loss of catalytic activity over time.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Water in Reactants or Solvent | Use anhydrous reactants and solvents. Dry the this compound dihydrate or use the anhydrous form. |
| Reaction with Polyol Products | In transesterification with polyols like glycerol, the catalyst can react to form insoluble and inactive species. Consider using a heterogeneous catalyst or a two-stage process. |
| High Reaction Temperature | High temperatures can accelerate both the desired reaction and the decomposition of the catalyst. |
Quantitative Data on Water's Effect on PET Glycolysis:
| Catalyst | Water Content (vol%) | PET Conversion (%) | BHET Yield (%) |
| Zn(OAc)₂ | 0 | >95 | ~90 |
| Zn(OAc)₂ | 11.1 | >95 | ~80 |
| Zn(OAc)₂ | 22.2 | >95 | ~65 |
Experimental Protocol for Minimizing Hydrolysis in PET Depolymerization:
-
Drying of Reactants: Dry the PET flakes and ethylene glycol prior to the reaction to remove adsorbed water.
-
Catalyst Preparation: Use anhydrous this compound or dry the dihydrate form under vacuum at a moderate temperature (e.g., 100-120 °C).
-
Reaction Setup: Assemble the reaction apparatus under a dry, inert atmosphere.
-
Water Removal: If feasible for the specific setup, use a Dean-Stark trap or a similar apparatus to remove any water formed during the reaction.
-
Temperature Control: Maintain the reaction temperature below the point where significant catalyst decomposition occurs. For PET glycolysis with this compound, temperatures around 190 °C are often employed.
Visualizations
Caption: A logical workflow for troubleshooting side reactions.
Caption: Competing pathways: desired reaction vs. aldol side reaction.
Caption: Intramolecular transesterification in polymerization.
References
- 1. Recent advances and prospects in the Zn-catalysed Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the role of water in catalytic glycolysis of PET - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00528K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Zinc Acetate-Catalyzed Reactions
Welcome to the technical support center for zinc acetate-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during your this compound-catalyzed reactions.
Issue 1: Low or No Product Yield
Question: My reaction is giving a very low yield or no product at all. What are the potential causes and how can I fix it?
Answer: Low or no yield in a this compound-catalyzed reaction can stem from several factors, ranging from catalyst activity to reaction conditions. Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Low Yield
Caption: A stepwise guide to troubleshooting low reaction yields.
Detailed Troubleshooting Steps:
-
Verify Catalyst Quality and Handling:
-
Purity and Age: Ensure the this compound is of high purity. Older reagents may have absorbed moisture, which can inhibit the reaction.
-
Hydration State: this compound is commonly available as the dihydrate (Zn(OAc)₂·2H₂O). For reactions sensitive to water, consider using the anhydrous form or drying the dihydrate.
-
Proper Handling: Although often air-stable, in some sensitive reactions, handling this compound under an inert atmosphere (like nitrogen or argon) can prevent deactivation.
-
-
Optimize Reaction Conditions:
-
Catalyst Loading: The amount of catalyst is crucial. While too little will result in a slow or incomplete reaction, too much can sometimes lead to side reactions. For example, in the synthesis of xanthene derivatives, increasing the catalyst concentration from 2-5 mol% to 10 mol% significantly improved the product yield.[1]
-
Temperature: Temperature plays a critical role. For instance, in the ultrasound-assisted synthesis of xanthenes, increasing the temperature from room temperature to 60°C led to a higher yield (95%) in a shorter time.[1] However, excessive heat can cause thermal decomposition of the catalyst.
-
Solvent: The choice of solvent can dramatically impact the reaction outcome. In the aforementioned xanthene synthesis, ethanol was found to be the most effective solvent compared to dichloromethane, THF, toluene, acetonitrile, and water.[1]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
-
-
Check Reactant and Solvent Quality:
-
Purity of Reactants: Impurities in the starting materials can act as catalyst poisons or lead to unwanted side products.
-
Solvent Purity: Ensure solvents are dry and free of impurities, as these can interfere with the catalytic cycle.
-
-
Review Workup and Purification:
-
Product Isolation: Ensure your workup procedure is not leading to product loss. Zinc salts can sometimes complicate purification.
-
pH Adjustment: In some cases, adjusting the pH during workup can help in separating the product from the catalyst.
-
Issue 2: Catalyst Deactivation
Question: My reaction starts well but then slows down or stops completely. How can I tell if my catalyst is deactivating and what can I do about it?
Answer: Catalyst deactivation is a common issue. Here are the likely causes and potential solutions:
-
Hydrolysis: this compound can react with water to form zinc hydroxide, which is less catalytically active. This is often observed as the reaction mixture turning cloudy.
-
Solution: Use anhydrous solvents and reactants. If water is a byproduct of the reaction, consider using a dehydrating agent like molecular sieves.
-
-
Thermal Decomposition: At elevated temperatures, this compound can decompose.
-
Solution: Optimize the reaction temperature to find a balance between reaction rate and catalyst stability.
-
-
Poisoning: Certain functional groups or impurities in the reaction mixture can bind to the zinc center and inhibit its catalytic activity.
-
Solution: Purify all reactants and solvents before use.
-
Catalyst Regeneration:
For heterogeneous this compound catalysts (e.g., supported on activated carbon), regeneration might be possible. A general approach involves:
-
Filtration and Washing: Filter the catalyst from the reaction mixture. Wash with a non-polar solvent (like hexane) to remove organic residues, followed by a polar solvent (like ethanol or acetone) to remove more polar impurities.
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80°C) to remove residual solvents.
-
Reactivation (Use with Caution): In some cases, a mild acid wash (e.g., dilute acetic acid) followed by thorough washing with water and drying can help remove inactivating species. However, this should be tested on a small scale as it can also lead to leaching of the zinc.
Data on Reaction Parameter Optimization
The following tables summarize quantitative data from various studies, illustrating the impact of reaction conditions on yield.
Table 1: Effect of Catalyst Loading on Xanthene Synthesis
| Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 2 | 45 | 75 |
| 5 | 40 | 82 |
| 10 | 15 | 95 |
| 15 | 15 | 95 |
Reaction Conditions: Dimedone, benzaldehyde, ethanol, 60°C, ultrasound irradiation. Data adapted from Sayada et al., 2024.[1]
Table 2: Effect of Temperature on Xanthene Synthesis
| Temperature (°C) | Reaction Time (min) | Yield (%) |
| Room Temperature | 30 | 87 |
| 40 | 20 | 91 |
| 60 | 15 | 95 |
Reaction Conditions: Dimedone, benzaldehyde, 10 mol% Zn(OAc)₂, ethanol, ultrasound irradiation. Data adapted from Sayada et al., 2024.[1]
Table 3: Effect of Solvent on Xanthene Synthesis
| Solvent | Reaction Time (min) | Yield (%) |
| Dichloromethane | 30 | 70 |
| Tetrahydrofuran | 30 | 75 |
| Toluene | 30 | 72 |
| Acetonitrile | 30 | 80 |
| Water | 30 | 85 |
| Ethanol | 30 | 87 |
Reaction Conditions: Dimedone, benzaldehyde, 10 mol% Zn(OAc)₂, room temperature, ultrasound irradiation. Data adapted from Sayada et al., 2024.
Experimental Protocols
Detailed Methodology for this compound-Catalyzed Esterification of Fatty Acids
This protocol is adapted from the work of Reinoso et al. on the esterification of oleic acid with methanol.
Materials:
-
Oleic Acid (OA)
-
Methanol (MOH)
-
This compound Dihydrate (Zn(OAc)₂·2H₂O)
-
Reaction vessel with a reflux condenser and magnetic stirrer
Procedure:
-
Catalyst Preparation (if preparing Zinc Hydroxy Acetate):
-
Prepare a 0.7 M aqueous solution of this compound dihydrate.
-
Slowly add a 0.75 M sodium hydroxide solution dropwise with constant stirring at room temperature.
-
Filter the resulting precipitate, wash with deionized water, and dry at 50°C for 12 hours.
-
-
Esterification Reaction:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add oleic acid.
-
Add methanol in the desired molar ratio to oleic acid (e.g., 30:1 MOH:OA).
-
Add the this compound catalyst (e.g., 3% w/w relative to the oleic acid).
-
Heat the reaction mixture to the desired temperature (e.g., 140°C) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by titration or GC to determine the conversion of oleic acid.
-
-
Workup and Product Isolation:
-
After the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Filter the heterogeneous catalyst.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The remaining product is the methyl oleate (biodiesel). Further purification can be done by distillation if required.
-
Visualizing Reaction Mechanisms
Catalytic Cycle of this compound in Transesterification
The following diagram illustrates the proposed mechanism for the transesterification of a carbonate with an alcohol, catalyzed by this compound. The zinc acts as a Lewis acid, activating the carbonyl group of the carbonate towards nucleophilic attack by the alcohol.
Caption: Proposed catalytic cycle for this compound-catalyzed transesterification.
References
Technical Support Center: Scaling Up Zinc Acetate-Based Nanoparticle Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the scale-up of zinc acetate-based nanoparticle synthesis.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, providing potential causes and actionable solutions to overcome challenges in scaling up your synthesis protocols.
Issue 1: Inconsistent Particle Size and Poor Monodispersity
Q: My nanoparticle synthesis is resulting in a wide particle size distribution (polydispersity) and batch-to-batch inconsistency upon scaling up. What factors could be causing this, and how can I improve monodispersity?
A: Achieving a narrow particle size distribution is critical for many applications. When scaling up, several factors can disrupt the delicate balance of nucleation and growth, leading to polydispersity.
Potential Causes:
-
Inhomogeneous Mixing and Localized "Hot Spots": In larger reaction vessels, inadequate stirring can lead to uneven distribution of precursors, temperature, and pH. This creates localized areas of high supersaturation, causing uncontrolled nucleation events.
-
Slow Reagent Addition: The rate of addition of the precipitating agent (e.g., NaOH, KOH) is crucial. If the addition is too slow or inconsistent at a larger scale, it can broaden the nucleation window, resulting in particles forming at different times and growing to different sizes.[1]
-
Temperature Gradients: Maintaining a uniform temperature throughout a large reactor is challenging. Temperature fluctuations affect reaction kinetics, precursor solubility, and crystal growth rates, contributing to size variance.[2][3]
-
Changes in Precursor Concentration Ratios: The ratio of this compound to the precipitating agent can significantly influence particle size. Inconsistencies in this ratio during scale-up will lead to variability.[4]
Solutions & Optimization Strategies:
-
Improve Agitation: Switch from a simple magnetic stirrer to an overhead mechanical stirrer with an appropriately designed impeller (e.g., Rushton turbine) to ensure turbulent and uniform mixing.
-
Controlled Reagent Dosing: Utilize a syringe pump or a peristaltic pump for the controlled and consistent addition of the precipitating agent. This ensures a more uniform nucleation event.
-
Uniform Heating: Employ a jacketed reaction vessel with a circulating bath to maintain a stable and uniform temperature throughout the reaction medium.
-
Process Parameter Optimization: Systematically investigate the effects of stirring speed, reagent addition rate, and temperature at the desired scale to find the optimal conditions for monodispersity.
Issue 2: Nanoparticle Aggregation and Agglomeration
Q: After synthesis and during purification or drying, my nanoparticles are forming irreversible aggregates or hard agglomerates. How can I prevent this?
A: Aggregation is a common challenge driven by the high surface energy of nanoparticles. This issue is often exacerbated during scale-up due to longer processing times and handling of larger quantities of material.
Potential Causes:
-
Insufficient Capping Agent/Stabilizer: The amount of capping agent may not be sufficient to stabilize the larger surface area of nanoparticles produced at scale.
-
Ineffective Washing: Residual ions and byproducts from the reaction can destabilize the nanoparticles and promote aggregation. Washing larger quantities of precipitate can be less efficient.
-
Drying Method: Air or oven drying can cause strong capillary forces that pull nanoparticles together, leading to hard agglomerates.[5]
-
pH Changes: Deviations from the optimal pH for colloidal stability during washing can lead to aggregation.
Solutions & Optimization Strategies:
-
Use of Capping Agents: Employ capping agents like polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or citric acid to sterically or electrostatically stabilize the nanoparticles. The concentration of the capping agent may need to be adjusted for larger batches.
-
Thorough Washing: Wash the nanoparticle precipitate multiple times with deionized water and/or a suitable solvent (e.g., ethanol) to remove impurities. Centrifugation and redispersion can improve washing efficiency.
-
Advanced Drying Techniques:
-
Freeze-Drying (Lyophilization): This is a highly effective method to prevent agglomeration by sublimating the solvent from a frozen state, thus avoiding capillary forces.
-
Solvent Exchange: Before drying, wash the nanoparticles with a low-surface-tension organic solvent like ethanol or isopropanol to reduce capillary forces during evaporation.
-
-
Maintain Optimal pH: Ensure the pH of the washing solution is maintained at a level that ensures high surface charge and electrostatic repulsion between nanoparticles.
Issue 3: Poor Reproducibility and Yield
Q: I am struggling with poor batch-to-batch reproducibility and lower-than-expected yields when I try to scale up my synthesis. What are the common pitfalls?
A: Reproducibility and yield are key for any application, and scaling up introduces complexities that can affect both.
Potential Causes:
-
Inaccurate Reagent Measurement: Small errors in measuring large quantities of precursors can lead to significant variations in molar ratios.
-
Atmospheric Carbon Dioxide: In alkaline solutions, atmospheric CO₂ can react to form carbonates, which can interfere with the synthesis and affect the final product's purity and yield.
-
Precursor Purity: The purity of this compound and other reagents can vary between batches, impacting the reaction.
-
Loss of Product During Handling: Transferring and washing larger volumes of nanoparticle suspensions can lead to increased product loss.
Solutions & Optimization Strategies:
-
Precise Measurements: Use calibrated balances and volumetric equipment for all reagents.
-
Inert Atmosphere: For sensitive reactions, consider performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric components.
-
Consistent Reagent Source and Quality Control: Use reagents from the same supplier and batch, if possible. Characterize incoming raw materials to ensure consistency.
-
Optimize Downstream Processing: Refine the centrifugation, filtration, and washing steps to minimize product loss.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the scaled-up synthesis of nanoparticles from this compound? A1: The solvent plays a crucial role in determining nanoparticle size, morphology, and stability. For instance, using ethylene glycol as a solvent in the presence of PVP can lead to the formation of spherical ZnO nanoparticles. When scaling up, solvent properties like viscosity and boiling point will affect mixing efficiency and heat transfer, respectively. Therefore, a solvent that works well at a small scale may require different process parameters (e.g., stirring speed, heating power) at a larger scale.
Q2: What is the effect of precursor concentration on nanoparticle size during scale-up? A2: Generally, lower concentrations of the zinc precursor tend to result in smaller nanoparticles. However, as you scale up, simply increasing the volume while keeping the concentration constant may not yield the same results due to the aforementioned challenges with mixing and heat transfer. The ratio of the zinc precursor to the precipitating agent is also a critical parameter that influences particle size and morphology.
Q3: Can I use a different precipitating agent (base) for my scaled-up synthesis? A3: Yes, but the choice of base (e.g., NaOH, KOH, NH₄OH) can affect the morphology and properties of the resulting nanoparticles. The rate of hydrolysis and condensation, which are fundamental to nanoparticle formation, can vary with different bases. If you change the base during scale-up, you will likely need to re-optimize other reaction parameters such as temperature, pH, and reaction time.
Q4: How does reaction temperature impact the characteristics of the nanoparticles in a scaled-up process? A4: Reaction temperature significantly influences the nucleation and growth kinetics. Higher temperatures can lead to an increase in the number of nuclei formed, which can result in smaller nanoparticles. However, in a large-scale reactor, maintaining a uniform temperature is challenging. Any temperature gradients can lead to a broader particle size distribution. Therefore, precise temperature control is paramount for reproducibility at scale.
Data Presentation
Table 1: Effect of Reactant Concentration Ratio on ZnO Nanoparticle Size
| This compound Dihydrate : NaOH Ratio | Average Particle Size (nm) | Morphology Observed |
| 1:1 | 20 | Spherical |
| 1:2 | 25 | Cauliflower-like |
| 1:3 | 30 | Irregular clusters |
| 1:4 | 36 | Irregular clusters |
Data summarized from a study on the direct precipitation method. The increase in NaOH concentration led to an increase in the average particle size.
Table 2: Influence of Precipitation Temperature on ZnO Nanoparticle Size
| Precipitation Temperature (°C) | Average Particle Size (nm) |
| 25 | 13.0 ± 1.9 |
| 60 | 12.2 ± 1.5 |
| 70 | 11.8 ± 1.8 |
| 80 | 9.0 ± 1.3 |
Data from a study using ethylene glycol as a solvent and PVP as a capping agent. Increasing the temperature resulted in smaller nanoparticles.
Experimental Protocols
Protocol 1: Scalable Synthesis of ZnO Nanoparticles via Direct Precipitation
This protocol is based on a method designed for producing ZnO nanoparticles with controllable size and morphology.
Materials:
-
This compound Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
Procedure:
-
Precursor Preparation: Prepare separate aqueous solutions of this compound dihydrate and sodium hydroxide at the desired molar concentrations (e.g., 0.1 M this compound and 0.2 M NaOH for a 1:2 ratio).
-
Reaction Setup: In a jacketed glass reactor equipped with an overhead mechanical stirrer and a temperature probe, add the this compound solution.
-
Precipitation: While vigorously stirring the this compound solution at a constant temperature (e.g., 60°C), add the NaOH solution dropwise using a dosing pump at a controlled rate.
-
Aging: Continue stirring the resulting milky white suspension for a set period (e.g., 2 hours) to allow for the growth and stabilization of the nanoparticles.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate multiple times with deionized water and then with ethanol to remove unreacted precursors and byproducts. Centrifugation can be used to facilitate the separation at each washing step.
-
Drying: Dry the purified precipitate. For optimal results and to minimize aggregation, freeze-drying is recommended. Alternatively, oven drying at a low temperature (e.g., 60°C) can be used.
-
Calcination (Optional): The dried precursor precipitates can be calcined at a specific temperature (e.g., 250°C for 3 hours) to obtain crystalline ZnO nanoparticles.
Visualizations
Caption: Experimental workflow for zinc oxide nanoparticle synthesis.
Caption: Logical relationship of challenges in scaling up synthesis.
References
- 1. Zinc–Acetate–Amine Complexes as Precursors to ZnO and the Effect of the Amine on Nanoparticle Morphology, Size, and Photocatalytic Activity [mdpi.com]
- 2. Effect of precipitation temperature and organic additives on size and morphology of ZnO nanoparticles | Journal of Materials Research | Cambridge Core [cambridge.org]
- 3. ZnO nanostructured materials and their potential applications: progress, challenges and perspectives - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00880C [pubs.rsc.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Zinc Acetate vs. Zinc Nitrate for ZnO Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical step in the synthesis of zinc oxide (ZnO) nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in various applications. Among the most common choices, zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) are frequently employed. This guide provides an objective comparison of these two precursors, supported by experimental data, to aid researchers in making an informed decision for their specific needs.
Performance Comparison: A Data-Driven Overview
The choice between this compound and zinc nitrate has a demonstrable impact on the resulting ZnO nanoparticles. This compound is often reported to yield smaller, more crystalline nanoparticles with a higher surface area, which can lead to enhanced photocatalytic and biological activity.[1][2] Conversely, zinc nitrate is a strong oxidizing agent and its decomposition during synthesis can influence the surface chemistry and morphology of the nanoparticles.[3]
| Property | This compound Precursor | Zinc Nitrate Precursor | Key Findings and References |
| Crystallite Size | Generally smaller | Generally larger | Acetate-derived NPs: 18-22 nm vs. Nitrate-derived NPs: 15-20 nm (Note: another study found acetate produced smaller crystals).[4] The use of this compound as a precursor material has been shown to lead to a reduced crystalline size.[1] |
| Particle Morphology | Spherical, hexagonal, bullet-like | Rod-like, flower-like, nanorods | The synthesis of ZnO from this compound precursor often results in a spherical shape, while the ZnO prepared from zinc nitrate tends to yield a rod shape. One study observed bullet-like structures from this compound and flower-like structures from zinc nitrate. |
| Crystallinity | Higher | Lower | Nanoparticles derived from acetate showed a higher crystallinity than those derived from nitrates, which is likely due to better stabilization during synthesis. |
| Stability (Zeta Potential) | More stable (-21.3 mV) | Less stable (-19.8 mV) | A more negative zeta potential for acetate-derived nanoparticles indicates higher stability and reduced risk of aggregation. |
| Photocatalytic Activity | Higher | Lower | The highest photocatalysis efficiency for the degradation of Rhodamine B was obtained by nanoparticles synthesized from this compound. ZnO nanoparticles derived from this compound are more efficient in their photocatalytic activity and require less time under visible or UV irradiation for complete degradation. |
| Biological Activity | More bioactive | Less bioactive | Nanoparticles synthesized from this compound were found to be more bioactive in terms of anticancer efficiency. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of ZnO nanoparticles using the precipitation method with both this compound and zinc nitrate as precursors.
Synthesis of ZnO Nanoparticles using this compound Dihydrate
This protocol is adapted from a method reported by Madhavi and Ashraf Talesh.
Materials:
-
This compound dihydrate ((CH₃COO)₂Zn·2H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol
Procedure:
-
Prepare a 0.15 M aqueous solution of this compound dihydrate by dissolving the appropriate amount in distilled water with magnetic stirring until the solution is uniform.
-
Measure the initial pH of the solution.
-
Slowly add a 0.4 M NaOH solution dropwise to the this compound solution while stirring vigorously. Continue adding NaOH until the solution becomes a white precipitate and the pH reaches approximately 13.
-
Heat the solution at 50°C for 2 hours with continuous stirring.
-
Collect the white precipitate by centrifugation at 9000 rpm for 10 minutes.
-
Wash the precipitate twice with distilled water and once with pure ethanol to remove any organic residues. Centrifuge after each wash.
-
Dry the precipitate in an oven at 100°C for one hour.
-
Calcine the dried powder in a muffle furnace at 400°C for 3 hours to obtain crystalline ZnO nanoparticles.
Synthesis of ZnO Nanoparticles using Zinc Nitrate Hexahydrate
This protocol is a common precipitation method.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.2 M aqueous solution of zinc nitrate hexahydrate in deionized water.
-
Prepare a 0.4 M aqueous solution of KOH or NaOH in deionized water.
-
While vigorously stirring the zinc nitrate solution at room temperature, slowly add the KOH or NaOH solution dropwise. A white suspension will form immediately.
-
Continue stirring the suspension for 2 hours to allow for the aging of the precipitate.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate three times with deionized water to remove any unreacted salts.
-
Dry the washed precipitate in an oven at 60-80°C overnight to obtain zinc hydroxide (Zn(OH)₂).
-
Calcine the dried zinc hydroxide powder in a muffle furnace at a specified temperature (e.g., 400-500°C) for several hours to form crystalline ZnO nanoparticles.
Visualizing the Processes
To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.
Experimental Workflow for ZnO Nanoparticle Synthesis
Caption: A generalized workflow for the synthesis of ZnO nanoparticles via the precipitation method.
Mechanism of Photocatalytic Degradation by ZnO Nanoparticles
Caption: The generation of reactive oxygen species (ROS) by ZnO nanoparticles under UV irradiation for the degradation of organic pollutants.
Influence of ZnO Nanoparticles on Cellular Signaling
The interaction of ZnO nanoparticles with cells is complex and can be influenced by the nanoparticle's properties, which are in turn affected by the precursor choice. The primary mechanisms of ZnO nanoparticle cytotoxicity involve the generation of reactive oxygen species (ROS) and the release of zinc ions (Zn²⁺).
Caption: A simplified diagram illustrating how ZnO nanoparticles can induce cellular effects, including the alteration of signaling pathways, primarily through ROS generation and Zn²⁺ ion release.
Conclusion
The selection between this compound and zinc nitrate as a precursor for ZnO nanoparticle synthesis should be guided by the desired properties of the final product and the intended application. Experimental evidence suggests that This compound is often the preferable choice for applications requiring smaller, more crystalline nanoparticles with higher photocatalytic and biological activity. However, zinc nitrate remains a viable and cost-effective option, and its unique properties may be advantageous in specific contexts. Researchers should carefully consider the trade-offs in particle size, morphology, and activity to select the most appropriate precursor for their research and development goals.
References
A Comparative Guide to the Bioavailability of Zinc Acetate and Zinc Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of two common zinc salts: zinc acetate and zinc sulfate. The information presented is supported by experimental data from human clinical trials to aid in the selection of the most appropriate zinc compound for research and pharmaceutical applications.
Key Differences in Physicochemical Properties
Before delving into the bioavailability data, it is essential to understand the fundamental differences between this compound and zinc sulfate that can influence their absorption.
| Property | This compound | Zinc Sulfate |
| Molecular Formula | Zn(C₂H₃O₂)₂ | ZnSO₄ |
| Elemental Zinc Content | Approximately 30%[1] | Approximately 23%[1] |
| Solubility in Water | High | High |
This compound possesses a higher elemental zinc content per unit mass compared to zinc sulfate.[1] Both salts are highly soluble in water, a key factor for dissolution in the gastrointestinal tract prior to absorption.
Comparative Bioavailability: An Indirect Analysis
The following table summarizes data from two separate human clinical trials: one comparing this compound to zinc oxide and another comparing zinc sulfate to zinc oxide. It is crucial to note that these studies were conducted under different protocols, and therefore, this comparison should be interpreted with caution.
| Zinc Salt | Pharmacokinetic Parameter | Value | Comparator | Study |
| This compound | Mean Plasma Zinc Area Under the Curve (AUC) (µg·h/dL) at low pH | 524 | Zinc Oxide (364) | Henderson et al. |
| Zinc Sulfate | Fractional Zinc Absorption (%) from fortified maize tortillas | 10.0 ± 0.02 | Zinc Oxide (10.8 ± 0.9) | Hotz et al. |
Data from Henderson et al. represents the mean AUC over a specified period, while data from Hotz et al. represents the percentage of ingested zinc that was absorbed.
From this indirect comparison, this compound appears to have a higher bioavailability than zinc oxide, as indicated by the greater area under the plasma concentration-time curve. In a separate study, the fractional absorption of zinc from zinc sulfate was found to be similar to that of zinc oxide when consumed as part of a meal.[2]
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the indirect comparison.
Study 1: Bioavailability of this compound vs. Zinc Oxide (Henderson et al.)
-
Study Design: A four-phase, crossover study.
-
Subjects: Healthy volunteers.
-
Intervention: Subjects received a single oral dose of 50 mg of elemental zinc as either this compound or zinc oxide. The administration was conducted under both high (≥5) and low (≤3) intragastric pH conditions.
-
Methodology for Altering pH: To achieve high intragastric pH, subjects were administered an oral dose of a proton pump inhibitor prior to zinc administration.
-
Data Collection: Plasma zinc concentrations were measured at various time points after administration to determine the area under the curve (AUC).
-
Analytical Method: Plasma zinc concentrations were likely determined by atomic absorption spectrophotometry, a standard method for mineral analysis in biological fluids.
Study 2: Bioavailability of Zinc Sulfate vs. Zinc Oxide (Hotz et al.)
-
Study Design: A randomized, crossover study.
-
Subjects: 42 women.
-
Intervention: Subjects consumed a test meal of maize tortillas fortified with either zinc oxide or zinc sulfate.
-
Methodology for Measuring Absorption: A dual isotopic tracer method was used. An oral tracer of one zinc isotope (e.g., ⁶⁷Zn) was consumed with the meal, and an intravenous tracer of another zinc isotope (e.g., ⁷⁰Zn) was administered.
-
Data Collection: The ratio of the oral to the intravenous isotope in the subjects' plasma and/or urine was measured over the following days.
-
Analytical Method: The isotopic ratios were determined using mass spectrometry. This method allows for a precise measurement of the fraction of orally administered zinc that is absorbed into the systemic circulation.
Cellular Mechanisms of Zinc Absorption
The absorption of zinc in the small intestine is a complex process mediated by specialized protein transporters. Understanding this pathway is crucial for comprehending the factors that influence the bioavailability of different zinc salts.
Caption: Intestinal zinc absorption pathway.
Dissolved zinc ions (Zn²⁺) from this compound or zinc sulfate are transported from the intestinal lumen into the enterocytes primarily by the ZIP4 transporter located on the apical membrane.[3] Once inside the cell, zinc is transported across the basolateral membrane into the portal blood by the ZnT1 transporter, where it binds to albumin for systemic circulation.
Conclusion
Based on an indirect comparison of available human clinical trial data, this compound appears to have a higher bioavailability than zinc oxide, while zinc sulfate shows bioavailability similar to zinc oxide when consumed with food. The higher elemental zinc content of this compound (30%) compared to zinc sulfate (23%) is also a significant factor to consider, as it provides more zinc per unit mass.
For applications where rapid and efficient absorption is critical, this compound may be the preferred choice. However, the similar bioavailability of zinc sulfate to zinc oxide in the presence of food suggests it can be an effective source of zinc, particularly in fortified foods.
Researchers and drug development professionals should consider these factors, along with cost and formulation requirements, when selecting a zinc salt for their specific needs. Further direct comparative studies are warranted to definitively establish the relative bioavailability of this compound and zinc sulfate under various conditions.
References
Lewis acidity comparison of zinc acetate and zinc chloride.
A Comparative Guide to the Lewis Acidity of Zinc Acetate and Zinc Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount for the success of many chemical transformations. Zinc compounds, being earth-abundant and relatively non-toxic, are attractive options. This guide provides an objective comparison of the Lewis acidity of two common zinc salts: this compound (Zn(OAc)₂) and zinc chloride (ZnCl₂), supported by available experimental data and theoretical considerations.
Theoretical Considerations
The chloride ion (Cl⁻) is more electronegative than the acetate ion (CH₃COO⁻). This difference in electronegativity suggests that the chloride ions in ZnCl₂ will draw more electron density away from the zinc center compared to the acetate ions in Zn(OAc)₂. Consequently, the zinc atom in zinc chloride is expected to be more electron-deficient and thus a stronger Lewis acid.
Comparative Data Presentation
The following table summarizes the known properties and catalytic performance of this compound and zinc chloride. It is important to note the absence of directly comparable Lewis acidity metrics like Gutmann-Beckett Acceptor Numbers (AN) in the literature for both compounds under identical conditions.
| Property/Parameter | This compound (Zn(OAc)₂) | Zinc Chloride (ZnCl₂) | References |
| Formula | C₄H₆O₄Zn | ZnCl₂ | [4] |
| Appearance | White crystalline solid | White crystalline solid | [4] |
| General Classification | Mild Lewis acid | Lewis acid | , |
| Catalytic Performance | |||
| Synthesis of 2-substituted benzothiazoles | High catalytic efficacy (92% yield) | Lower catalytic efficacy (35% yield) | |
| Common Applications | Catalyst for various organic reactions such as benzothiazole synthesis, Mannich reaction, and ring-opening polymerization. | Catalyst for reactions like the synthesis of quinazolin-1-one derivatives and in the preparation of Lewis/Brønsted acidic deep eutectic solvents. | , |
Experimental Protocols
To provide a definitive quantitative comparison of the Lewis acidity of this compound and zinc chloride, the Gutmann-Beckett method is the recommended experimental protocol. This method utilizes ³¹P NMR spectroscopy to measure the change in the chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with a Lewis acid.
Gutmann-Beckett Method for Determining Lewis Acidity
Objective: To quantitatively determine and compare the Lewis acidity of this compound and zinc chloride by measuring their Gutmann-Beckett Acceptor Numbers (AN).
Materials:
-
This compound (anhydrous)
-
Zinc chloride (anhydrous)
-
Triethylphosphine oxide (Et₃PO)
-
A suitable weakly coordinating, deuterated solvent (e.g., dichloromethane-d₂, CD₂Cl₂, or benzene-d₆, C₆D₆)
-
NMR tubes
-
NMR spectrometer equipped with a phosphorus probe
Procedure:
-
Preparation of the Reference Solution: Prepare a dilute solution (e.g., 0.01 M) of triethylphosphine oxide (Et₃PO) in the chosen deuterated solvent.
-
Recording the Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift of the free Et₃PO serves as the reference value (δ_ref).
-
Preparation of the Sample Solution: To the reference solution in the NMR tube, add a stoichiometric equivalent of the Lewis acid (this compound or zinc chloride). Ensure the Lewis acid is fully dissolved.
-
Recording the Sample Spectrum: Record the ³¹P NMR spectrum of the mixture. The new chemical shift (δ_sample) corresponds to the Et₃PO-Lewis acid adduct.
-
Calculation of the Chemical Shift Difference: Calculate the change in chemical shift (Δδ) as follows: Δδ = δ_sample - δ_ref.
-
Calculation of the Acceptor Number (AN): The Acceptor Number is calculated using the formula: AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.
-
Comparison: The Lewis acidity of this compound and zinc chloride can be directly compared based on their calculated AN values. A higher AN value indicates a stronger Lewis acid.
Visualizing Methodologies and Relationships
Caption: Experimental workflow for the Gutmann-Beckett method.
Caption: Factors influencing the Lewis acidity and catalytic activity of zinc salts.
Conclusion
Based on theoretical principles, zinc chloride is predicted to be a stronger Lewis acid than this compound due to the higher electronegativity of the chloride anion compared to the acetate anion. However, experimental data on their catalytic performance in the synthesis of 2-substituted benzothiazoles shows that this compound is significantly more effective. This highlights that while Lewis acidity is a crucial factor, other parameters such as the solubility of the catalyst and the potential participation of the anion in the reaction mechanism can significantly influence the outcome of a catalytic process. For a definitive comparison of their intrinsic Lewis acidities, a standardized experimental evaluation, such as the Gutmann-Beckett method, is necessary. Researchers should consider not only the presumed Lewis acidity but also the specific reaction conditions and substrate when selecting between this compound and zinc chloride as a catalyst.
References
A Comparative Analysis of Zinc Acetate and Zinc Gluconate in Biological Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Common Zinc Salts
Zinc, an essential trace element, plays a crucial role in a myriad of physiological processes, including immune function, wound healing, and cell growth. Its therapeutic use is widespread, often administered in the form of zinc salts. Among the most common are zinc acetate and zinc gluconate. This guide provides a detailed comparative analysis of these two zinc salts across various biological applications, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.
Bioavailability and Pharmacokinetics: A Tale of Two Ligands
The fundamental difference between this compound and zinc gluconate lies in the organic ligand to which the zinc ion is chelated. This seemingly small difference can influence the bioavailability and, consequently, the therapeutic efficacy of the zinc supplement.
Comparative Bioavailability Data
| Parameter | This compound | Zinc Gluconate | Key Findings |
| Fractional Absorption | Generally considered high | High, comparable to zinc citrate[1] | Studies have shown that the fractional absorption of zinc from both salts is significantly higher than that from zinc oxide.[1][2] |
| Peak Plasma Concentration (Cmax) | Higher at low intragastric pH[1] | May be lower than some other organic zinc salts like zinc bisglycinate[3] | The acidic environment of the stomach can influence the release and subsequent absorption of zinc ions. |
| Area Under the Curve (AUC) | Data is less consistently reported in direct comparisons | Serves as a common benchmark in bioavailability studies | Overall exposure to zinc is a key determinant of its systemic effects. |
Experimental Protocol: Measuring Zinc Absorption via the Dual-Isotope Tracer Ratio Method
A robust method for determining zinc absorption in humans is the dual-isotope tracer ratio technique.
-
Isotope Administration: A known amount of a stable zinc isotope (e.g., 67Zn) is administered orally with a meal or supplement. Simultaneously, a different stable zinc isotope (e.g., 70Zn) is administered intravenously.
-
Sample Collection: Urine and/or plasma samples are collected over a defined period (e.g., 24-48 hours).
-
Isotope Ratio Analysis: The ratio of the orally administered isotope to the intravenously administered isotope is measured in the collected samples using techniques like inductively coupled plasma mass spectrometry (ICP-MS).
-
Calculation of Fractional Absorption: The fractional absorption of zinc is calculated by comparing the isotope ratios in the biological samples to the administered doses.
Therapeutic Applications: A Head-to-Head Comparison
The choice between this compound and zinc gluconate often depends on the specific clinical application. Here, we compare their performance in several key areas.
The Common Cold
Both this compound and zinc gluconate have been extensively studied for their ability to reduce the duration of the common cold, with the prevailing theory being that zinc ions inhibit viral replication in the upper respiratory tract.
Comparative Efficacy in Common Cold Treatment
| Parameter | This compound | Zinc Gluconate | Key Findings |
| Reduction in Cold Duration | ~40% reduction in some meta-analyses | ~28% reduction in the same meta-analyses | While some studies suggest a slight advantage for this compound, the difference is often not statistically significant. |
| Effective Dose | >75 mg/day of elemental zinc | >75 mg/day of elemental zinc | High doses appear to be more effective than lower doses for both salts. |
| Adverse Effects | Bad taste, nausea | Bad taste, nausea | Adverse effects are generally mild and similar for both salts. |
Experimental Protocol: Randomized Controlled Trial for Common Cold
-
Participant Recruitment: Healthy adults with recent onset of common cold symptoms are recruited.
-
Randomization: Participants are randomly assigned to receive either zinc lozenges (acetate or gluconate) or a placebo.
-
Intervention: Participants are instructed to dissolve a lozenge in their mouth every 2-3 hours while awake, starting within 24 hours of symptom onset.
-
Outcome Measurement: Participants record the severity of their symptoms daily using a standardized scale. The primary outcome is the duration of cold symptoms.
-
Data Analysis: The mean duration of colds in the zinc and placebo groups are compared using appropriate statistical tests.
Acne Vulgaris
Zinc's anti-inflammatory and antibacterial properties make it a potential treatment for acne vulgaris.
Comparative Efficacy in Acne Vulgaris Treatment
| Parameter | This compound (Topical) | Zinc Gluconate (Oral) | Key Findings |
| Efficacy | Often used in combination with antibiotics like erythromycin to enhance their efficacy. | Studies have shown efficacy in reducing inflammatory lesions, though it may be less effective than antibiotics like minocycline. | The route of administration and formulation play a significant role in the effectiveness for acne treatment. |
| Mechanism | Reduces inflammation and may inhibit the growth of Propionibacterium acnes. | Systemic anti-inflammatory effects and potential reduction in sebum production. | Both salts target key pathogenic factors in acne. |
| Adverse Effects | Local irritation, redness. | Gastrointestinal upset, nausea. | Topical application generally has fewer systemic side effects. |
Experimental Protocol: Clinical Trial for Acne Vulgaris
-
Participant Selection: Patients with mild to moderate inflammatory acne are enrolled.
-
Treatment Groups: Participants are randomized to receive either topical this compound in a suitable vehicle, oral zinc gluconate, or a placebo/vehicle control.
-
Treatment Regimen: Topical formulations are applied twice daily, while oral supplements are taken once or twice daily for a specified period (e.g., 12 weeks).
-
Efficacy Assessment: Lesion counts (inflammatory and non-inflammatory) are performed at baseline and at regular intervals throughout the study.
-
Statistical Analysis: Changes in lesion counts from baseline are compared between the treatment and control groups.
Wilson's Disease
In the management of Wilson's disease, a genetic disorder leading to copper accumulation, zinc salts are used to block intestinal copper absorption.
Comparative Efficacy in Wilson's Disease
| Parameter | This compound | Zinc Gluconate | Key Findings |
| Copper Control | Effective in maintaining stable copper levels. | Also effective, though some studies suggest a slightly lower percentage of patients achieving target urine copper levels compared to this compound. | Both are considered viable options for maintenance therapy. |
| Adverse Effects | Gastrointestinal side effects can occur. | May be associated with fewer gastrointestinal side effects in some patients. | Patient tolerance can be a factor in long-term adherence. |
Experimental Protocol: Monitoring Treatment in Wilson's Disease
-
Patient Monitoring: Patients on maintenance therapy with either this compound or zinc gluconate are monitored regularly.
-
Biochemical Markers: 24-hour urinary copper excretion and serum copper and ceruloplasmin levels are measured to assess copper balance.
-
Clinical Assessment: Liver function tests and neurological examinations are performed to monitor disease status.
-
Data Comparison: The effectiveness of the two salts in maintaining adequate copper control and preventing disease progression is compared.
Wound Healing
Zinc is essential for numerous aspects of the wound healing cascade, including cell proliferation, inflammation, and matrix remodeling. However, direct comparative studies between this compound and zinc gluconate in wound healing are limited. Most research has focused on zinc oxide or zinc sulfate.
General Role of Zinc in Wound Healing
-
Inflammatory Phase: Zinc is involved in the function of immune cells that clear debris and fight infection.
-
Proliferative Phase: It is a cofactor for enzymes involved in cell proliferation and the synthesis of collagen and other extracellular matrix components.
-
Remodeling Phase: Zinc is required for the activity of matrix metalloproteinases (MMPs), which are crucial for tissue remodeling.
Experimental Protocol: In Vitro Scratch Assay for Wound Healing
The scratch assay is a common in vitro method to study cell migration, a key process in wound healing.
-
Cell Culture: A confluent monolayer of fibroblasts or keratinocytes is grown in a culture dish.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Treatment: The cells are then treated with different concentrations of this compound, zinc gluconate, or a control medium.
-
Imaging: The wound area is imaged at regular intervals over time.
-
Analysis: The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time.
References
Validating the Purity of ZnO Nanoparticles Synthesized from Zinc Acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized nanoparticles is a critical step in guaranteeing experimental reproducibility and the safety of potential therapeutic agents. This guide provides a comparative overview of analytical techniques for validating the purity of zinc oxide (ZnO) nanoparticles synthesized from the commonly used precursor, zinc acetate. We present supporting experimental data and detailed protocols to aid in the selection of appropriate characterization methods.
The synthesis of ZnO nanoparticles from this compound is a widely adopted method due to its relative simplicity and cost-effectiveness. However, residual impurities from the precursor, solvents, or byproducts of the reaction can significantly alter the physicochemical properties and biological activity of the nanoparticles. Therefore, rigorous purity validation is paramount.
Comparison of Analytical Techniques for Purity Validation
A multi-faceted approach employing several analytical techniques is recommended for a comprehensive assessment of ZnO nanoparticle purity. The table below summarizes the key techniques and the type of information they provide.
| Analytical Technique | Information Provided | Purity Assessment Capability | Alternative Precursor Comparison |
| X-Ray Diffraction (XRD) | Crystal structure, phase purity, crystallite size, lattice strain. | Detects crystalline impurities and confirms the hexagonal wurtzite structure of ZnO. The absence of peaks corresponding to zinc hydroxide or other zinc salts indicates high purity.[1][2][3] | Can differentiate the crystallinity and phase purity of ZnO nanoparticles synthesized from zinc nitrate, chloride, or sulfate precursors.[4] |
| Scanning Electron Microscopy (SEM) | Morphology, size, and aggregation of nanoparticles. | Provides visual evidence of homogenous morphology. Large agglomerates or heterogeneous structures might indicate the presence of impurities. | Enables morphological comparison of nanoparticles from different precursors, which can influence their properties. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition. | Quantifies the elemental composition, confirming the presence of zinc and oxygen and the absence of elemental impurities from precursors or contaminants.[3] | Allows for a direct comparison of the elemental purity of ZnO nanoparticles synthesized from various zinc salts. |
| Transmission Electron Microscopy (TEM) | Particle size, shape, and crystal lattice. | High-resolution imaging can reveal the presence of amorphous phases or crystalline impurities at the nanoscale. Selected area electron diffraction (SAED) can confirm the single-crystalline nature of individual nanoparticles. | Provides detailed morphological and structural comparisons between nanoparticles from different synthesis routes. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. | Highly sensitive to surface contaminants and can identify the chemical states of zinc and oxygen, providing insights into surface defects and the presence of residual organic compounds or hydroxides. | Can detect subtle differences in the surface chemistry of ZnO nanoparticles prepared from different precursors, which can impact their catalytic or biological activity. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups. | Detects residual organic impurities from the precursor (acetate groups) or solvents. The characteristic Zn-O bond vibration confirms the formation of zinc oxide. | Can be used to compare the surface functionalization of nanoparticles synthesized using different methods. |
| UV-Vis Spectroscopy | Optical properties (absorbance spectrum). | The characteristic absorption peak of ZnO nanoparticles can be influenced by impurities and defects. A well-defined excitonic absorption peak is indicative of high-quality, pure nanoparticles. | The position and shape of the absorption peak can vary with particle size and purity, allowing for a comparison of materials from different precursors. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure accurate and reproducible purity validation.
X-Ray Diffraction (XRD) Analysis
-
Sample Preparation: A thin layer of the dried ZnO nanoparticle powder is uniformly spread on a sample holder (typically glass or a zero-background holder).
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Data Collection: The sample is scanned over a 2θ range, typically from 20° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns for ZnO (JCPDS card no. 36-1451) to confirm the hexagonal wurtzite structure. The absence of additional peaks indicates phase purity. The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation.
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX)
-
Sample Preparation: A small amount of the ZnO nanoparticle powder is mounted on an aluminum stub using double-sided carbon tape. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.
-
SEM Imaging: The sample is introduced into the SEM chamber, and images are acquired at various magnifications to observe the morphology and size distribution of the nanoparticles.
-
EDX Analysis: The electron beam is focused on a representative area of the sample to generate X-rays characteristic of the elements present. The EDX detector analyzes these X-rays to determine the elemental composition of the sample.
Transmission Electron Microscopy (TEM)
-
Sample Preparation: A dilute suspension of ZnO nanoparticles in a suitable solvent (e.g., ethanol) is prepared and sonicated for a few minutes to ensure good dispersion. A drop of the suspension is then placed onto a carbon-coated copper grid and allowed to dry completely.
-
TEM Imaging: The grid is loaded into the TEM, and images are taken at different magnifications to visualize the size, shape, and agglomeration state of the nanoparticles.
-
Selected Area Electron Diffraction (SAED): This technique can be used to obtain a diffraction pattern from a small area of the sample, which helps in determining the crystal structure of individual nanoparticles.
Visualizing the Workflow and Synthesis Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity validation and the chemical synthesis of ZnO nanoparticles from this compound.
Potential Impurities and Their Detection
When synthesizing ZnO nanoparticles from this compound, potential impurities can include:
-
Unreacted this compound: Can be detected by FTIR through the presence of characteristic acetate vibrational bands.
-
Zinc Hydroxide (Zn(OH)₂): A common intermediate that may persist if the reaction or calcination is incomplete. XRD is the primary technique for detecting this crystalline impurity.
-
Other Zinc Salts: If other anions are present in the reaction mixture, corresponding zinc salts could form. EDX can detect the presence of unexpected elements.
-
Organic Residues: Solvents or capping agents used during synthesis can remain on the nanoparticle surface. XPS is highly sensitive to these surface organic contaminants.
Conclusion
The validation of ZnO nanoparticle purity is a multi-step process that requires the application of several complementary analytical techniques. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently assess the purity of their synthesized nanoparticles, ensuring the reliability and validity of their subsequent studies and applications. The choice of precursor can influence the final properties of the nanoparticles, and a thorough characterization is essential to understand these differences.
References
- 1. mathsjournal.com [mathsjournal.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Green Synthesis of Zinc Oxide (ZnO) Nanoparticles Using Aqueous Fruit Extracts of Myristica fragrans: Their Characterizations and Biological and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chalcogen.ro [chalcogen.ro]
A Researcher's Guide to Characterizing Zinc Acetate-Synthesized Nanostructures
For researchers, scientists, and drug development professionals venturing into the synthesis of nanostructures using zinc acetate, a thorough understanding of characterization techniques is paramount. This guide provides a comparative overview of essential methods, complete with experimental data and detailed protocols, to ensure accurate and comprehensive analysis of your synthesized nanomaterials.
The use of this compound as a precursor is a popular and cost-effective method for producing a variety of nanostructures, most notably zinc oxide (ZnO) nanoparticles. The properties and potential applications of these nanomaterials are intrinsically linked to their structural, morphological, optical, and compositional characteristics. Therefore, a multi-faceted characterization approach is crucial.
Comparative Analysis of Key Characterization Techniques
To facilitate a clear comparison, the following table summarizes the key characterization techniques and the typical quantitative data obtained for this compound-synthesized nanostructures. The data presented is a synthesis of findings from multiple studies.
| Characterization Technique | Parameter Measured | Typical Values for ZnO Nanostructures from this compound | Key Insights |
| X-ray Diffraction (XRD) | Crystallite Size | 15 - 60 nm[1][2][3] | Provides information on the crystal structure (e.g., hexagonal wurtzite for ZnO), phase purity, and average crystallite size.[2][4] |
| Lattice Parameters | a = 0.325 nm, c = 0.521 nm | Confirms the unit cell dimensions of the crystal structure. | |
| Electron Microscopy (SEM & TEM) | Particle Size | 20 - 300 nm | Visualizes the morphology (shape) and size distribution of the nanostructures. SEM provides surface topography, while TEM offers internal structure details. |
| Morphology | Spherical, rod-like, hexagonal, flower-like | The shape of the nanostructures can significantly influence their properties and applications. | |
| UV-Visible Spectroscopy (UV-Vis) | Absorption Peak | ~350 - 380 nm | Determines the optical properties, including the characteristic absorption peak of ZnO nanoparticles. |
| Optical Bandgap | 3.3 - 3.9 eV | The bandgap energy is a critical parameter for semiconductor applications and can be influenced by particle size (quantum confinement effects). | |
| Fourier Transform Infrared Spectroscopy (FTIR) | Vibrational Bands | ~400-600 cm⁻¹ (Zn-O stretching) | Confirms the formation of metal-oxygen bonds (e.g., Zn-O) and can identify the presence of organic residues from the synthesis process. |
| Energy Dispersive X-ray Spectroscopy (EDX) | Elemental Composition | Presence of Zn and O peaks | Verifies the elemental makeup of the synthesized material and can detect impurities. |
Experimental Workflows and Logical Relationships
A systematic approach to characterization is essential for obtaining a complete picture of the synthesized nanostructures. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
Herein are detailed methodologies for the key experiments cited.
X-ray Diffraction (XRD) Analysis
Objective: To determine the crystal structure, phase purity, and average crystallite size of the synthesized nanostructures.
Methodology:
-
Sample Preparation: A small amount of the dried nanostructure powder is carefully placed onto a sample holder (typically a glass or zero-background silicon slide) and flattened to create a smooth, level surface.
-
Instrument Setup: The analysis is performed using an X-ray diffractometer. A common setup utilizes Cu Kα radiation (λ = 1.5406 Å).
-
Data Collection: The sample is scanned over a 2θ range, typically from 20° to 80°, with a slow scan speed (e.g., 10.0°/min) to obtain a high-resolution diffraction pattern.
-
Data Analysis:
-
The resulting diffraction peaks are compared with standard diffraction patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to identify the crystal structure (e.g., JCPDS card No. 36-1451 for hexagonal wurtzite ZnO).
-
The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg diffraction angle.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) Analysis
Objective: To visualize the morphology, size, and aggregation state of the nanostructures.
Methodology:
For SEM:
-
Sample Preparation: A small amount of the nanostructure powder is dispersed onto a carbon tape mounted on an aluminum stub. For non-conductive samples, a thin conductive coating (e.g., gold or carbon) is applied using a sputter coater to prevent charging under the electron beam.
-
Imaging: The prepared stub is placed in the SEM chamber. The instrument is operated at an accelerating voltage typically in the range of 15 kV. Images are captured at various magnifications to observe the overall morphology and surface features.
For TEM:
-
Sample Preparation: The nanostructures are first dispersed in a suitable solvent (e.g., ethanol) and sonicated for several minutes to break up agglomerates. A drop of the dilute suspension is then placed onto a TEM grid (typically a carbon-coated copper grid) and allowed to air dry.
-
Imaging: The grid is loaded into the TEM. Images are acquired at different magnifications to analyze the size, shape, and internal structure of individual nanoparticles.
UV-Visible Spectroscopy (UV-Vis) Analysis
Objective: To determine the optical properties, specifically the absorption spectrum and the optical bandgap of the nanostructures.
Methodology:
-
Sample Preparation: The synthesized nanostructures are dispersed in a suitable solvent (e.g., ethanol or deionized water) at a low concentration to form a stable colloidal suspension. The dispersion is typically sonicated to ensure homogeneity.
-
Measurement: The suspension is placed in a quartz cuvette. The absorption spectrum is recorded using a UV-Vis spectrophotometer, typically over a wavelength range of 200-800 nm. A reference cuvette containing only the solvent is used for baseline correction.
-
Data Analysis:
-
The wavelength at which maximum absorption occurs is identified from the spectrum.
-
The optical bandgap (Eg) can be calculated from the absorption data using the Tauc plot method. The relationship between the absorption coefficient (α), photon energy (hν), and the bandgap is given by: (αhν)^n = A(hν - Eg) where A is a constant and n depends on the nature of the electronic transition (n=2 for a direct bandgap semiconductor like ZnO). By plotting (αhν)² versus hν and extrapolating the linear portion of the curve to the x-axis, the bandgap energy can be determined.
-
Fourier Transform Infrared Spectroscopy (FTIR) Analysis
Objective: To identify the functional groups present on the surface of the nanostructures and to confirm the formation of the desired material.
Methodology:
-
Sample Preparation: A small amount of the dried nanostructure powder is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Measurement: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands in the spectrum are analyzed to identify specific chemical bonds. For ZnO, a characteristic absorption band in the range of 400-600 cm⁻¹ corresponds to the Zn-O stretching vibration, confirming the formation of zinc oxide. Other peaks may indicate the presence of hydroxyl groups (-OH) or residual organic compounds from the synthesis.
References
- 1. Synthesis, Characterization and Optical Morphology of ZnO Nanoparticles [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. mathsjournal.com [mathsjournal.com]
- 4. Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
Zinc Acetate: A Comparative Guide to its Catalytic Efficiency as a Lewis Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Zinc Acetate's Performance Against Other Lewis Acids in Key Organic Transformations
In the landscape of organic synthesis, the choice of a catalyst is pivotal in determining the efficiency, selectivity, and environmental impact of a chemical transformation. Lewis acids, in particular, play a crucial role in activating a wide array of functional groups. Among the plethora of available Lewis acids, this compound [Zn(OAc)₂] has emerged as a compelling option due to its low cost, ready availability, low toxicity, and remarkable versatility. This guide provides a comprehensive comparison of the catalytic efficiency of this compound against other common Lewis acids in several key organic reactions, supported by experimental data.
Key Performance Metrics: A Tabular Comparison
The catalytic prowess of a Lewis acid is best assessed through quantitative metrics such as reaction yield, reaction time, and selectivity under specific experimental conditions. The following tables summarize the performance of this compound in comparison to other Lewis acids in various organic syntheses.
Table 1: Synthesis of Xanthene Derivatives
The synthesis of xanthene derivatives, a class of compounds with significant biological activities, is often catalyzed by Lewis acids. A comparative study on the synthesis of 1,8-dioxo-octahydroxanthenes highlights the efficiency of this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (min) | Yield (%) | Reference |
| Zn(OAc)₂ | 10 | Ethanol | 15 | 95 | [1][2][3][4] |
| Zn(OTf)₂ | 10 | Ethanol | 120 | Low | [1] |
| Ce(SO₄)₂·4H₂O | 10 | Ethanol | 60 | 92 | |
| InCl₃ | 10 | Ethanol | 45 | 90 | |
| FeCl₃ | 10 | Ethanol | 50 | 88 |
Note: The study highlights that this compound is not only highly efficient but also more cost-effective and easier to recover as a heterogeneous catalyst compared to the homogeneous zinc triflate.
Table 2: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction. While direct comparative studies including this compound against a wide range of Lewis acids are limited, the following table provides data on the performance of various zinc-based and other catalysts in the condensation of benzaldehyde with active methylene compounds.
| Catalyst | Catalyst Loading | Solvent | Time (h) | Yield (%) | Reference |
| ZnO (from this compound) | 0.1 g | Water | 1 | >95 | |
| Zn(II)-organic framework | - | Ethanol | 1 | 96 | |
| Zn(NO₃)₂·6H₂O | - | Ethanol | 1 | 70 | |
| No Catalyst | - | Water | 24 | <10 |
Note: ZnO nanoparticles, which can be synthesized from this compound, have been shown to be a highly efficient and recyclable heterogeneous catalyst for this reaction in an aqueous medium.
Table 3: Transesterification for Biodiesel Production
In the production of biodiesel, Lewis acids can catalyze both the esterification of free fatty acids and the transesterification of triglycerides. The following table compares the performance of zinc chloride with other Lewis acids in this process. While data for this compound in a direct comparative table is scarce, zinc salts are widely studied for this application.
| Catalyst | Molar Ratio (Catalyst:Oil) | Temperature (°C) | Time (h) | FAME Content (wt%) | Reference |
| ZnCl₂ | 0.15 | 150 | 1 | 76.7 | |
| SnCl₂ | - | - | - | High Performance | |
| FeCl₃ | - | - | - | - | |
| AlCl₃ | 5 wt% | Room Temp | 0.67 | >99 |
Note: While zinc chloride shows catalytic activity, other Lewis acids like AlCl₃ and SnCl₂ have demonstrated higher efficiency under certain conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for reactions where this compound has been effectively employed.
Protocol 1: Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives using this compound
This procedure is adapted from the work of Bouzina et al.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone or 1,3-cyclohexanedione (2 mmol)
-
This compound dihydrate [Zn(OAc)₂·2H₂O] (10 mol%)
-
Ethanol (5 mL)
-
Ultrasound bath (40 kHz)
Procedure:
-
A mixture of the aromatic aldehyde, dimedone or 1,3-cyclohexanedione, and this compound dihydrate in ethanol is placed in a suitable reaction vessel.
-
The reaction mixture is subjected to ultrasound irradiation at 60 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
The product can be further purified by recrystallization from a suitable solvent.
Protocol 2: Knoevenagel Condensation using ZnO Catalyst Derived from this compound
This protocol is based on the method described by Manohar Basude et al.
Catalyst Preparation:
-
Dissolve 10 g of this compound dihydrate in 100 mL of distilled water.
-
Add 5N ammonia solution dropwise with continuous stirring until the solution becomes slightly alkaline, leading to the precipitation of zinc hydroxide.
-
Filter the precipitate, wash with distilled water until free from ammonia, and dry in an oven at 150°C for 24 hours.
-
Calcine the dried powder at 600°C for 6 hours to obtain ZnO.
Reaction Procedure:
-
In a round-bottomed flask, take a mixture of an aromatic aldehyde (2 mmol) and an active methylene compound (e.g., malononitrile, 2.2 mmol).
-
Add 0.1 g of the prepared ZnO catalyst and 5 mL of water.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Catalytic Mechanisms and Visualizations
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and designing more efficient catalysts. Below are proposed mechanisms for this compound-catalyzed reactions, visualized using Graphviz.
Knoevenagel Condensation
In the Knoevenagel condensation, the zinc catalyst acts as a Lewis acid, activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the enolate of the active methylene compound.
Caption: Proposed catalytic cycle for the zinc-catalyzed Knoevenagel condensation.
Synthesis of Xanthene Derivatives
In the synthesis of xanthene derivatives, this compound is proposed to activate the aldehyde, facilitating a cascade of reactions including Knoevenagel condensation, Michael addition, and cyclization/dehydration.
Caption: Proposed reaction pathway for the this compound-catalyzed synthesis of xanthene derivatives.
Conclusion
This compound demonstrates considerable catalytic efficiency in a variety of organic transformations, often rivaling or even surpassing other Lewis acids, particularly when considering factors such as cost, availability, and environmental impact. Its utility in the synthesis of xanthenes and as a precursor for highly active ZnO catalysts in Knoevenagel condensations is well-documented. While in some reactions, such as transesterification, other Lewis acids may exhibit higher activity under specific conditions, the overall profile of this compound makes it a highly attractive and sustainable choice for a wide range of applications in modern organic synthesis. Further research focusing on direct, side-by-side comparisons with a broader array of Lewis acids under standardized conditions will undoubtedly continue to delineate the full scope and potential of this versatile catalyst.
References
- 1. This compound-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Thermal Analysis of Zinc Acetate and Other Zinc Salts: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the thermal properties of zinc compounds is crucial for various applications, from the synthesis of nanomaterials to the formulation of pharmaceuticals. This guide provides a comparative thermal analysis of zinc acetate against other common zinc salts—zinc nitrate, zinc sulfate, and zinc chloride—supported by experimental data to facilitate informed selection and application.
This analysis focuses on the decomposition pathways and thermal stability of these zinc salts, primarily through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data presented herein offers insights into the temperature ranges of dehydration and decomposition, as well as the nature of the intermediate and final products.
Quantitative Thermal Decomposition Data
The thermal behavior of zinc salts is significantly influenced by their hydration state and the nature of the anion. The following table summarizes the key thermal events for this compound dihydrate, zinc nitrate hexahydrate, zinc sulfate heptahydrate, and anhydrous zinc chloride.
| Zinc Salt (Hydration State) | Thermal Event | Temperature Range (°C) | Mass Loss (%) | Intermediate/Final Products |
| This compound Dihydrate | Dehydration | Room Temp. - 115 | ~16% | Anhydrous this compound |
| Decomposition | 250 - 350 | ~46% (of anhydrous) | Zinc Oxide (ZnO) | |
| Zinc Nitrate Hexahydrate | Dehydration & Decomposition | 180 - 417 | ~48% | Basic Zinc Nitrate |
| Final Decomposition | 417 - 490 | ~13% | Zinc Oxide (ZnO) | |
| Zinc Sulfate Heptahydrate | Dehydration (6 H₂O) | 70 - 120 | ~32% | Zinc Sulfate Monohydrate |
| Dehydration (1 H₂O) & Decomposition Start | >260 | Gradual | Basic Zinc Sulfate (ZnO·2ZnSO₄) | |
| Final Decomposition | >680 | - | Zinc Oxide (ZnO) | |
| Anhydrous Zinc Chloride | Decomposition | 309 - 564 | ~90% | Partial oxidation to ZnO |
Experimental Protocols
A standardized methodology is essential for the accurate and reproducible thermal analysis of inorganic hydrated salts. The following is a generalized experimental protocol for conducting TGA and DSC analyses on the zinc salts discussed.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. A blank run with an empty crucible is recommended to establish a stable baseline.
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrated zinc salt into a clean, tared TGA crucible (typically alumina or platinum). Ensure the sample is evenly distributed at the bottom of the crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.
-
Temperature Range: Typically from ambient temperature (e.g., 25 °C) up to 800-1000 °C, depending on the salt's decomposition temperature.
-
-
Data Acquisition: Initiate the heating program and record the mass loss as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset and end temperatures of each mass loss step and the percentage of mass lost.
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the hydrated zinc salt into a clean, tared DSC pan (typically aluminum). If the decomposition is expected to be vigorous, use a pinhole lid to allow for the escape of evolved gases.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50 mL/min).
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Similar to the TGA range, covering all expected thermal events.
-
-
Data Acquisition: Place the sample pan and an empty reference pan into the DSC cell. Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting DSC curve to identify endothermic and exothermic events, such as melting, dehydration, and decomposition, and to determine the corresponding peak temperatures and enthalpy changes.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative thermal analysis of zinc salts.
Caption: Workflow for Comparative Thermal Analysis of Zinc Salts.
Discussion of Thermal Decomposition Pathways
This compound Dihydrate: The thermal decomposition of this compound dihydrate begins with the loss of its two water molecules at a relatively low temperature (around 100-115 °C). The resulting anhydrous this compound is stable up to approximately 250 °C, after which it decomposes to form zinc oxide.[1]
Zinc Nitrate Hexahydrate: The decomposition of zinc nitrate hexahydrate is a more complex process. It involves several overlapping steps, including melting in its water of hydration, followed by dehydration and the formation of a basic zinc nitrate intermediate.[2][3] The final decomposition to zinc oxide occurs at higher temperatures, accompanied by the release of nitrogen oxides.[4][5]
Zinc Sulfate Heptahydrate: Zinc sulfate heptahydrate also undergoes a multi-step dehydration process. A significant portion of the water is lost at a relatively low temperature (70-120 °C), forming a lower hydrate. The complete dehydration and subsequent decomposition of the anhydrous sulfate to zinc oxide require much higher temperatures, typically above 680 °C. The decomposition proceeds through a stable basic zinc sulfate intermediate.
Anhydrous Zinc Chloride: Anhydrous zinc chloride is thermally the most stable among the compared salts. It exhibits a major weight loss at temperatures above 300 °C, with significant decomposition occurring between 309 °C and 564 °C. When heated in the presence of oxygen, it can partially oxidize to form zinc oxide.
References
Zinc Acetate: A Comparative Guide to Its Performance in Diverse Reaction Media
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Zinc Acetate's Catalytic Efficacy Supported by Experimental Data.
This compound, a readily available and cost-effective Lewis acid catalyst, demonstrates remarkable versatility in a wide array of organic transformations.[1][2][3][4] Its performance, however, is intricately linked to the reaction medium, with the choice of solvent significantly influencing reaction yields, rates, and selectivity. This guide provides a comparative overview of this compound's performance in different reaction media, supported by quantitative data and detailed experimental protocols for key reactions.
Performance in the Synthesis of Xanthene Derivatives
The synthesis of xanthene derivatives, a class of compounds with significant biological activities, serves as an excellent case study for evaluating the influence of the reaction medium on the catalytic activity of this compound. A study conducted under ultrasound irradiation highlights the pronounced effect of the solvent on the reaction yield.
Quantitative Performance Data
The following table summarizes the yield of a model xanthene derivative (3a) using this compound as a catalyst in various solvents. The reaction was carried out for 30 minutes.[1]
| Solvent | Yield (%) |
| Dichloromethane | 70 |
| Tetrahydrofuran | 75 |
| Toluene | 78 |
| Acetonitrile | 82 |
| Water | 85 |
| Ethanol | 87 |
As the data indicates, ethanol proved to be the most effective solvent for this particular synthesis, affording the highest yield of the desired product. This can be attributed to factors such as the solubility of the reactants and the catalyst, as well as the solvent's ability to stabilize reaction intermediates. This compound is known to be soluble in polar solvents like water and ethanol.
Experimental Protocol: Synthesis of Xanthene Derivatives
A mixture of the aromatic aldehyde (1 mmol), dimedone or 1,3-cyclohexanedione (2 mmol), and this compound (10 mol%) was subjected to ultrasound irradiation in the selected solvent (5 mL) at room temperature. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the solvent was evaporated, and the residue was purified by recrystallization from ethanol to afford the pure xanthene derivative.
Catalytic Activity in Benzothiazole Synthesis
This compound, particularly in its dihydrate form (Zn(OAc)₂·2H₂O), has proven to be a highly efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles, which are important scaffolds in medicinal chemistry. This reaction is often performed under solvent-free conditions, highlighting another type of reaction medium where this compound exhibits excellent performance.
Quantitative Performance Data
The catalytic performance of this compound dihydrate (5 mol%) in the synthesis of various 2-substituted benzothiazoles under solvent-free conditions at 80°C is summarized below.
| Aldehyde | Product | Time (min) | Yield (%) |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 30 | 95 |
| 4-Methylbenzaldehyde | 2-(4-Methylphenyl)benzothiazole | 45 | 92 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 60 | 90 |
| 2-Nitrobenzaldehyde | 2-(2-Nitrophenyl)benzothiazole | 75 | 85 |
| Cinnamaldehyde | 2-(Styryl)benzothiazole | 60 | 88 |
| Butyraldehyde | 2-Propylbenzothiazole | 90 | 75 |
The data demonstrates the effectiveness of this compound in catalyzing the condensation of 2-aminothiophenol with a range of aromatic, aliphatic, and heterocyclic aldehydes, leading to moderate to excellent yields in relatively short reaction times under solvent-free conditions.
Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles
A mixture of 2-aminothiophenol (1 mmol), the respective aldehyde (1 mmol), and this compound dihydrate (5 mol%) was stirred at 80°C under solvent-free conditions for the time specified in the table. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and purified by column chromatography on silica gel.
Performance in Transesterification and Esterification Reactions
This compound is also a recognized catalyst in transesterification and esterification reactions, particularly in the context of biodiesel production. The reaction medium in these cases typically consists of the reactants themselves, such as vegetable oil and methanol.
In the transesterification of soybean oil with methanol, this compound has been studied as a Lewis acid catalyst. However, its stability can be a concern at higher temperatures. One study noted that at 140°C, this compound transformed into zinc glycerolate in the reaction medium. In another study on the transesterification of triglycerides, the conversion using this compound at 150°C was found to be less than 10%.
For the esterification of fatty acids, the catalytic activity of this compound is influenced by the nature of the counterion. A comparative study of different zinc(II) salts for the esterification of fatty acids with long-chain alcohols found that salts with poorly coordinating anions or those containing basic Brønsted anions, such as acetate, were effective.
Visualizing Reaction Pathways and Workflows
To better understand the role of this compound in these reactions, we can visualize the experimental workflows and proposed catalytic cycles.
Caption: Experimental workflow for the synthesis of xanthene derivatives.
Caption: Proposed catalytic cycle for benzothiazole synthesis.
Conclusion
The performance of this compound as a catalyst is highly dependent on the reaction medium. In the synthesis of xanthene derivatives, polar protic solvents like ethanol provide superior yields. Conversely, for the synthesis of 2-substituted benzothiazoles, this compound demonstrates high efficiency under solvent-free conditions. While effective in esterification and transesterification reactions, its stability in certain media and at elevated temperatures should be considered. The choice of an appropriate reaction medium is therefore a critical parameter to optimize for achieving high efficiency in this compound-catalyzed transformations.
References
- 1. This compound-catalyzed, green and efficient synthesis of xanthene derivatives under ultrasound irradiation: X-ray crystallographic analysis and in sil ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04135F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Organic Synthesis and Catalysis: A Review | Bentham Science [benthamscience.com]
A Comparative Guide to the Cost-Effectiveness of Zinc Acetate and Zinc Sulfate in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of industrial chemistry, the selection of raw materials is a critical decision, balancing performance, cost, and environmental impact. Zinc compounds, in particular, play multifaceted roles, from catalysis to preservation. This guide provides an in-depth, objective comparison of two prominent zinc salts: zinc acetate and zinc sulfate. By examining their chemical properties, industrial applications, and economic viability, supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
At a Glance: Key Differences and Commonalities
Both this compound and zinc sulfate serve as vital sources of zinc ions for a multitude of processes. However, their distinct anionic components—acetate (CH₃COO⁻) and sulfate (SO₄²⁻)—impart unique properties that influence their solubility, reactivity, and, ultimately, their suitability for different industrial tasks. Zinc sulfate is generally considered a more cost-effective option for large-scale applications where high purity is not the primary concern.[1] Conversely, this compound, with its higher elemental zinc content and bioavailability, often finds its niche in pharmaceutical and fine chemical synthesis.[1]
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the key quantitative differences between this compound and zinc sulfate.
Table 1: Physicochemical Properties
| Property | This compound (Dihydrate) | Zinc Sulfate (Heptahydrate) |
| Chemical Formula | Zn(CH₃COO)₂·2H₂O | ZnSO₄·7H₂O |
| Molar Mass | 219.51 g/mol | 287.56 g/mol |
| Elemental Zinc Content | ~29.8%[1] | ~22.7%[1] |
| Solubility in Water | High | High |
| Appearance | White crystalline solid | White crystalline solid |
Table 2: Industrial Applications Overview
| Application | This compound | Zinc Sulfate | Key Considerations |
| Chemical Synthesis | Catalyst in organic reactions (e.g., polyester synthesis), precursor for ZnO nanoparticles and other zinc compounds.[2] | Precursor for other zinc compounds (e.g., lithopone), electrolyte in zinc plating. | Purity requirements, catalyst efficiency, and desired properties of the final product. |
| Wood Preservation | Used in some preservative formulations. | A component in certain wood preservatives. | Leaching resistance, efficacy against fungi and insects, and cost. |
| Textile Industry | Mordant in dyeing processes. | Mordant in dyeing processes. | Impact on colorfastness, fabric strength, and wastewater treatment. |
| Pharmaceuticals & Food | Preferred due to higher bioavailability in supplements and as a food additive (E650). | Used in some dietary supplements and animal feed. | Bioavailability, purity, and regulatory acceptance. |
| Agriculture | Less common. | Widely used as a fertilizer and in animal feed to correct zinc deficiency. | Cost-effectiveness for large-scale application. |
Table 3: Cost-Effectiveness Analysis
| Compound | Form | Indicative Price Range (per kg, Industrial Grade) | Cost per kg of Elemental Zinc |
| This compound | Dihydrate | $1.50 - $3.00 | $5.03 - $10.07 |
| Zinc Sulfate | Heptahydrate | $0.80 - $1.50 | $3.52 - $6.61 |
| Zinc Sulfate | Monohydrate | $0.90 - $1.80 | $2.77 - $5.54 |
Note: Prices are indicative and can vary significantly based on purity, quantity, supplier, and market fluctuations. The "Cost per kg of Elemental Zinc" is calculated based on the elemental zinc content of the respective hydrate forms.
Performance in Key Industrial Applications: A Closer Look
The choice between this compound and zinc sulfate often hinges on specific performance metrics within an application.
Precursor for Nanomaterial Synthesis
In the burgeoning field of nanotechnology, both salts are common precursors for the synthesis of zinc oxide (ZnO) nanoparticles. Experimental evidence suggests that the choice of precursor can significantly influence the properties of the resulting nanoparticles.
A comparative study on the aqueous synthesis of ZnO nanoparticles revealed that this compound is a superior precursor for producing nanoparticles with a narrow size distribution. The acetate ion is thought to have a strong ability to stabilize the primary nanoparticles, preventing aggregation and leading to more uniform particle sizes. In contrast, zinc sulfate, under the same conditions, tended to produce a mix of nanoprisms and submicron petals.
Experimental Data Snapshot: ZnO Nanoparticle Synthesis
| Precursor | Resulting Particle Morphology | Average Particle Size | Key Finding |
| This compound | Uniform conical prisms | ~25 nm | Strong stabilizing effect of the acetate ion leads to a narrow size distribution. |
| Zinc Sulfate | Mixed nanoprisms and submicron petals | Varied | Less uniform particle formation compared to this compound under identical conditions. |
Catalysis in Organic Synthesis
This compound has been identified as an effective catalyst in various organic reactions, including the synthesis of polyesters. Its catalytic activity is attributed to the Lewis acidic nature of the zinc ion. While zinc sulfate can also exhibit Lewis acidity, this compound is often preferred in specific reactions due to its solubility in organic solvents and its ability to form well-defined catalytic species.
For instance, in the ring-opening polymerization of lactones to produce polyesters, this compound has been shown to be an efficient catalyst, particularly when co-initiated with an alcohol. The reaction proceeds via an activated monomer mechanism.
Wood Preservation
Both this compound and zinc sulfate have been used in wood preservative formulations. The primary goal is to impregnate the wood with zinc ions, which are toxic to wood-destroying fungi and insects. A critical performance metric in this application is leach resistance—the ability of the preservative to remain in the wood, especially when exposed to moisture.
While direct comparative leaching studies between the two are scarce, research on nano-ZnO particles synthesized from zinc sulfate has shown excellent leach resistance in laboratory tests. Patents also describe wood preservative formulations based on copper and this compound, suggesting its utility in this area. The choice between them would likely depend on the specific formulation, desired longevity, and cost.
Mordanting in the Textile Industry
In textile dyeing, mordants are used to fix dyes to the fibers, improving colorfastness. Both this compound and zinc sulfate can function as mordants. The selection can influence the final shade of the dye and the physical properties of the fabric. Studies have investigated the use of both salts, often in combination with other mordants or pre-treatments, to enhance dye uptake and fastness properties on cotton. The optimal choice may depend on the specific dye, fabric type, and desired aesthetic outcome.
Experimental Protocols
For researchers seeking to replicate or build upon existing studies, detailed methodologies are crucial. Below are representative experimental protocols for the synthesis of ZnO nanoparticles using both this compound and zinc sulfate.
Protocol 1: Synthesis of ZnO Nanoparticles using this compound
This protocol is based on a wet-chemical precipitation method.
Materials:
-
This compound dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M aqueous solution of this compound dihydrate.
-
Prepare a 0.2 M aqueous solution of sodium hydroxide.
-
Heat both solutions to 60°C.
-
Slowly add the NaOH solution to the this compound solution dropwise while stirring vigorously.
-
Continue stirring the resulting milky white suspension at 60°C for 2 hours.
-
Allow the precipitate to settle and then centrifuge the mixture to collect the ZnO nanoparticles.
-
Wash the collected nanoparticles repeatedly with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the purified ZnO nanoparticles in an oven at 80°C for 12 hours.
Protocol 2: Synthesis of ZnO Nanoparticles using Zinc Sulfate
This protocol also utilizes a wet-chemical precipitation method.
Materials:
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare a 1 M aqueous solution of zinc sulfate heptahydrate.
-
Prepare a 2 M aqueous solution of sodium hydroxide.
-
Place the zinc sulfate solution on a hot plate with a stirrer.
-
Add the NaOH solution dropwise to the zinc sulfate solution until the pH of the solution is maintained at a desired level (e.g., pH 10-12).
-
Continue stirring the solution, which will turn into a white suspension, overnight.
-
Filter the white suspended material using filter paper.
-
Thoroughly wash the precipitate with deionized water to remove excess NaOH.
-
Dry the washed precipitate in an oven at 80°C for 12 hours.
-
Grind the dried material into a fine powder to obtain the ZnO nanoparticles.
Visualizing the Process: Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis of zinc oxide nanoparticles, a common industrial application for both this compound and zinc sulfate.
Caption: A flowchart illustrating the key stages in the wet-chemical synthesis of ZnO nanoparticles.
Conclusion
The decision to use this compound or zinc sulfate in an industrial application is a nuanced one, guided by a careful consideration of cost, performance, and the specific requirements of the end product.
-
For large-scale industrial applications where cost is a primary driver, such as in agriculture and water treatment, zinc sulfate is often the more economical choice. Its lower price point per unit of zinc makes it attractive for bulk usage.
-
For applications requiring higher purity, better solubility in organic media, or specific catalytic properties , such as in pharmaceutical formulations, fine chemical synthesis, and the production of high-quality nanomaterials, This compound may offer superior performance that justifies its higher cost.
Ultimately, the most cost-effective solution is the one that meets the technical specifications of the application at the lowest total cost of ownership. This includes not only the initial purchase price of the chemical but also factors such as process efficiency, product yield, and waste disposal costs. It is recommended that researchers and process chemists conduct pilot-scale experiments to validate the performance of each compound in their specific system before committing to large-scale implementation.
References
Safety Operating Guide
Immediate Safety and Handling Procedures
Proper disposal of zinc acetate is crucial for ensuring laboratory safety and environmental protection. As a substance that is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is mandatory.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste, tailored for research, scientific, and drug development professionals.
Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, protective clothing, and eye or face protection.[2][3] Ensure adequate ventilation in the handling area to avoid the inhalation of dust. An eye wash fountain and emergency shower should be readily accessible.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound.
-
Keep this compound waste in its original container or a clearly labeled, sealed, and suitable container.
-
Do not mix this compound waste with other chemical waste to prevent potentially hazardous reactions.
-
-
Waste Collection and Storage :
-
For solid waste, carefully sweep up the material, avoiding dust formation, and place it into a designated hazardous waste container.
-
For solutions, collect them in a sealable container. Do not pour this compound solutions down the drain, as it is toxic to aquatic life and can cause long-term environmental damage.
-
Store the sealed waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
-
-
Arranging for Final Disposal :
-
This compound must be disposed of as hazardous waste.
-
Contact a licensed and approved waste disposal company to handle the collection and final disposal of the chemical waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards and handling requirements.
-
All disposal activities must comply with local, state, and federal environmental regulations.
-
-
Decontamination of Empty Containers :
-
Handle empty containers that previously held this compound as if they still contain the product.
-
These containers must be disposed of in the same manner as the chemical itself, through a licensed waste disposal service.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for transportation and regulatory compliance.
| Parameter | Value | References |
| UN Number | UN 3077 | |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (zinc diacetate) | |
| Transport Hazard Class | 9 | |
| Packing Group | III | |
| Environmental Hazard | Marine Pollutant | |
| CERCLA Reportable Quantity (RQ) | 1000 lbs | |
| Aquatic Toxicity (Rainbow Trout, 96h LC50) | 0.66 mg/L | |
| Aquatic Toxicity (Daphnia magna, 48h EC50) | 3.72 mg/L |
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling ZINC acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling zinc acetate in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Must be worn at all times to protect against dust particles and splashes. Should conform to EN 166 or OSHA 29 CFR 1910.133 standards.[1] A face shield should be used in addition to goggles when there is a higher risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Wear suitable gloves tested according to EN 374.[3] Nitrile or neoprene gloves are generally recommended. Always inspect gloves for integrity before use. |
| Body Protection | Protective Clothing | A lab coat or chemical-resistant apron should be worn to prevent skin contact.[2][4] For larger quantities or in case of a significant spill, chemically resistant coveralls may be necessary. |
| Respiratory Protection | Particulate Respirator | In situations where dust formation is likely or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be used. |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. A chemical fume hood is recommended, especially when working with larger quantities or when heating the substance.
-
Locate the nearest emergency eyewash station and safety shower before beginning work.
-
Have a spill kit readily available.
2. Handling:
-
Avoid the formation of dust.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Keep the container tightly closed when not in use.
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong bases.
3. Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep containers tightly sealed to prevent moisture absorption as this compound can be hygroscopic.
-
Store away from incompatible substances.
III. Spill Management Workflow
In the event of a this compound spill, follow the workflow outlined below.
Caption: Workflow for managing a this compound spill.
IV. Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Waste Characterization: Unused or waste this compound should be considered hazardous waste.
-
Container Management: Collect waste this compound in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams.
-
Disposal Route: Dispose of the waste through your institution's hazardous waste management program. Follow all local, regional, and national regulations for chemical waste disposal.
-
Empty Containers: Empty containers may be recycled after proper cleaning, but consult with your institution's safety officer first.
V. First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention if symptoms occur. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them plenty of water to drink. Seek immediate medical attention or call a poison control center. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
